Benzophenone hydrazone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzhydrylidenehydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCSNMDOZNUZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063806 | |
| Record name | Methanone, diphenyl-, hydrazone | |
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Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow powder; [Acros Organics MSDS] | |
| Record name | Benzophenone hydrazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20297 | |
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Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vapor Pressure |
0.000151 [mmHg] | |
| Record name | Benzophenone hydrazone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5350-57-2 | |
| Record name | Benzophenone hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylmethylidenehydrazine | |
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| Record name | Benzophenone hydrazone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43 | |
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| Record name | Methanone, diphenyl-, hydrazone | |
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| Record name | Methanone, diphenyl-, hydrazone | |
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| Record name | Benzophenonehydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.928 | |
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| Record name | DIPHENYLMETHYLIDENEHYDRAZINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2WWI81YAL | |
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Foundational & Exploratory
Benzophenone hydrazone synthesis from benzophenone and hydrazine hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of benzophenone hydrazone from benzophenone and hydrazine hydrate. The document outlines the core chemical reaction, experimental protocols, and key quantitative data, offering a valuable resource for professionals in chemical research and pharmaceutical development. This compound is a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Core Reaction and Mechanism
The synthesis of this compound is a classic condensation reaction between benzophenone and hydrazine hydrate. The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of the benzophenone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.[1][2] An excess of hydrazine hydrate is often employed to shift the equilibrium towards the product and to minimize the formation of the benzophenone azine side-product.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported synthesis protocols, providing a comparative overview of reaction conditions and outcomes.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | Absolute Ethanol | Ethylene Glycol | Anhydrous Glycol | Ionic Liquid |
| Catalyst | None | None | Hydrochloric Acid | None |
| Reactant Ratio (Benzophenone:Hydrazine Hydrate) | 1:3.75 (mole ratio) | Not specified | 1:0.32 (weight ratio) | 1:1.5-20 (mole ratio) |
| Temperature | Reflux | Reflux | 90-100°C | 80-140°C |
| Reaction Time | 10 hours | 1.5 - 2.5 hours | Not specified | 0.5 - 6 hours |
Data compiled from multiple sources.[3][4][5][6][7][8]
Table 2: Product Yield and Physical Properties
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Yield (%) | 87 | 95 - 96 | 94.79 | 92.9 - 95.4 |
| Melting Point (°C) | 97 - 98 | Not specified | Not specified | 96 - 98 |
| Appearance | Colorless crystals | White, needle-shaped crystals | Not specified | Crystals |
Data compiled from multiple sources.[3][4][5][6][8][9][10]
Experimental Protocols
Below are detailed methodologies for two common procedures for the synthesis of this compound.
Protocol 1: Synthesis in Absolute Ethanol[3][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 40 g (0.22 mole) of benzophenone in 150 ml of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add 41.2 g (0.824 mole) of 100% hydrazine hydrate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 10 hours.
-
Crystallization: After the reflux period, cool the mixture in an ice bath to induce crystallization of the product.
-
Isolation: Collect the colorless crystals of this compound by filtration.
-
Drying: Dry the product to obtain the final compound. The expected yield is approximately 37.5 g (87%) with a melting point of 97–98°C.[3][6]
Protocol 2: Synthesis in Ethylene Glycol[4]
-
Reaction Setup: In a 5000 mL round-bottom flask equipped with a stirrer, water cooler, and heating mantle, add 1780 mL of ethylene glycol.
-
Addition of Reactants: Add 924 mL of 80% hydrazine hydrate and 623 g of benzophenone to the flask.
-
Heating and Reflux: Begin stirring and slowly heat the mixture until the solids are completely dissolved. Increase the temperature to bring the mixture to a reflux and maintain for 1.5 hours.
-
Cooling and Crystallization: Stop heating and allow the mixture to cool to room temperature while stirring. Further cool the mixture to below 5°C to facilitate crystal separation and continue stirring for an additional hour.
-
Isolation and Washing: Filter the mixture to collect the crystals. Wash the filter cake with a small amount of cold alcohol.
-
Drying: Dry the collected white, needle-shaped crystals under vacuum at 50°C. The expected yield is approximately 640 g (95%).[4]
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for this compound formation.
Caption: Generalized workflow for this compound synthesis.
Product Purification and Characterization
The primary method for purifying this compound is recrystallization.[11] Solvents such as ethanol are commonly used for this purpose.[3][11] For instances where oily impurities are present or crystallization is difficult, column chromatography can be employed.[3]
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point in the range of 95-98°C is indicative of a pure product.[10]
-
Spectroscopic Methods: Techniques such as UV-Vis, FTIR, NMR, and Mass Spectrometry can be used to confirm the molecular structure of the compound.[1] The UV-Vis spectrum, for instance, shows a characteristic absorption maximum around 280 nm corresponding to the C=N chromophore.[1]
By following the detailed protocols and considering the quantitative data presented, researchers can reliably synthesize and purify high-quality this compound for various applications in drug development and organic synthesis.
References
- 1. Benzophenone (2,4-Dinitrophenyl)Hydrazone|370 [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102503853A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. CN1858037A - Synthetic method for benzophenonehydrazone - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 二苯甲酮腙 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Benzophenone Hydrazone (CAS 5350-57-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone hydrazone (CAS 5350-57-2) is a versatile organic compound with significant applications in synthetic chemistry and medicinal research. As a stable, crystalline solid, it serves as a key intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. Its utility as a precursor to diphenyldiazomethane, a valuable reagent for esterification and cyclopropanation reactions, is particularly noteworthy. Furthermore, derivatives of this compound have demonstrated promising biological activities, including anticancer and antiviral properties, by targeting key signaling pathways. This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, with a focus on detailed experimental protocols and its emerging role in drug development.
Core Properties of this compound
This compound is a well-characterized compound with distinct physical and chemical properties that are crucial for its application in research and development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 5350-57-2 | |
| Molecular Formula | C₁₃H₁₂N₂ | |
| Molecular Weight | 196.25 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 95-98 °C | [1][2] |
| Boiling Point | 225-230 °C at 55 mmHg | [2] |
| Solubility | Soluble in ethanol, ether, benzene, chloroform, and other organic solvents. Insoluble in water. | [3] |
| Stability | Stable under recommended storage conditions. |
Spectral Data
The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton nuclear magnetic resonance spectrum is used to confirm the presence of aromatic and amine protons. |
| HPLC | High-performance liquid chromatography is employed to determine the purity of the compound. |
Synthesis and Experimental Protocols
The most common and reliable method for the synthesis of this compound is the condensation reaction between benzophenone and hydrazine hydrate.
Synthesis of this compound from Benzophenone and Hydrazine Hydrate
This protocol is adapted from established literature procedures and provides a high yield of the desired product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone (40 g, 0.22 mol) in 150 mL of absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add 100% hydrazine hydrate (41.2 g, 0.824 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.
-
Isolation and Purification: Collect the colorless crystals of this compound by filtration. Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum.
-
Yield: This procedure typically yields 37.5 g (87%) of this compound.[1][2]
Key Reactions of this compound
This compound is a valuable intermediate in several important organic transformations.
Oxidation to Diphenyldiazomethane
Diphenyldiazomethane is a useful reagent for the esterification of carboxylic acids and for cyclopropanation reactions. It can be prepared by the oxidation of this compound.
Experimental Protocol:
-
Reaction Setup: In a pressure bottle, place this compound (19.6 g, 0.1 mol) and yellow mercuric oxide (22 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of petroleum ether (b.p. 30-60 °C).
-
Reaction: Close the bottle, wrap it in a towel, and shake mechanically at room temperature for 6 hours.
-
Filtration: Filter the mixture to remove mercury and any insoluble benzophenone azine.
-
Solvent Removal: Evaporate the filtrate to dryness under reduced pressure at room temperature to obtain diphenyldiazomethane.
-
Yield: This procedure typically yields 17.3–18.6 g (89–96%) of diphenyldiazomethane.[2]
References
The Formation of Benzophenone Hydrazone: A Core Mechanism Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the chemical principles, kinetics, and experimental protocols underlying the formation of benzophenone hydrazone. Hydrazone derivatives are pivotal in medicinal chemistry and serve as crucial intermediates in various synthetic pathways. Understanding the core mechanism of their formation is fundamental for optimizing reaction conditions and developing novel applications.
Core Principles of Hydrazone Formation
Hydrazone bonds are formed via a condensation reaction between a hydrazine derivative and a ketone or aldehyde. In the case of this compound, the reactants are benzophenone (a ketone) and hydrazine. This reaction is characterized by its reversibility and is typically performed under mild conditions, often with acid catalysis to enhance the reaction rate.[1][2] The overall reaction involves the replacement of the carbonyl oxygen atom with the =N-NH₂ functional group, resulting in the formation of a stable carbon-nitrogen double bond (C=N) adjacent to a nitrogen-nitrogen single bond.
The Reaction Mechanism
The formation of this compound is a two-step process involving nucleophilic addition followed by dehydration. The reaction is generally acid-catalyzed, which facilitates both steps of the mechanism.[1]
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of benzophenone. This attack leads to the formation of a tetrahedral intermediate known as a carbinolhydrazine (or hemiaminal).[1]
-
Dehydration: The carbinolhydrazine intermediate is unstable and undergoes a dehydration step to eliminate a molecule of water, forming the stable C=N double bond of the final this compound product. This dehydration step is often the rate-limiting step of the reaction, particularly at neutral pH, and is significantly accelerated by the presence of an acid catalyst.[1][3][4]
The diagram below illustrates the acid-catalyzed mechanism for the formation of this compound.
Caption: Acid-catalyzed mechanism of this compound formation.
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants and product involved in the synthesis of this compound.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Typical Yield |
| Benzophenone | (C₆H₅)₂CO | 182.22 | 48.5 | 305.4 | N/A |
| Hydrazine | N₂H₄ | 32.05 | 2 | 113.5 | N/A |
| This compound | (C₆H₅)₂C=NNH₂ | 196.25 | 95-98[5][6] | 225-230 (at 55 mmHg) | 87-95%[5][6] |
Spectroscopic Data Note: The infrared (IR) spectrum of this compound shows characteristic peaks corresponding to the C=N bond and N-H stretches. Density functional theory calculations have been used to analyze its vibrational spectra and molecular structure in detail.[7]
Detailed Experimental Protocols
Multiple protocols exist for the synthesis of this compound. The choice of solvent, catalyst, and reaction time can influence the yield and purity of the final product.
This protocol is a widely cited method for preparing this compound.[5][6]
-
Materials:
-
Benzophenone (40 g, 0.22 mole)
-
100% Hydrazine (41.2 g, 0.824 mole)
-
Absolute Ethanol (150 ml)
-
-
Procedure:
-
Combine benzophenone and absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the 100% hydrazine to the mixture.
-
Heat the mixture under reflux for 10 hours.
-
After the reflux period, cool the mixture in an ice bath.
-
The colorless this compound product will separate as crystals.
-
Collect the crystals by filtration.
-
The use of an acid catalyst can increase the reaction rate and yield.
-
Materials:
-
This compound (3.0 mmol)
-
A substituted aromatic aldehyde or ketone (3.0 mmol)
-
Anhydrous ethanol (10 ml)
-
Acetic acid (a few drops)
-
-
Procedure:
-
To a stirred mixture of this compound and the carbonyl compound in anhydrous ethanol, add a few drops of acetic acid.[8]
-
Heat the mixture at reflux for 2-3 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitates of the this compound derivative are collected by filtration.[8]
-
The following diagram outlines a typical experimental workflow for the synthesis.
Caption: A generalized workflow for the synthesis of this compound.
Factors Influencing the Reaction
-
pH: The reaction rate is highly dependent on pH. Acidic conditions catalyze the dehydration of the carbinolhydrazine intermediate, but excessive acidity can protonate the hydrazine, reducing its nucleophilicity.
-
Stoichiometry: An excess of hydrazine is often used to drive the equilibrium towards the product and to minimize the formation of the benzophenone azine byproduct, which can occur if the initially formed hydrazone reacts with another molecule of benzophenone.[5]
-
Solvent: Solvents like ethanol, methanol, or ethylene glycol are commonly used.[5][9][10] The choice of solvent can affect reactant solubility and the reaction temperature.
-
Catalysts: While the reaction can proceed without a catalyst, acids like p-toluenesulfonic acid or acetic acid are effective in accelerating the reaction.[5][8] More advanced organocatalysts, such as anthranilic acids, have also been shown to be highly effective for hydrazone formation at neutral pH.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lib.ysu.am [lib.ysu.am]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. CN102503853A - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. Study on Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 11. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of Benzophenone Hydrazone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility characteristics of benzophenone hydrazone, a critical intermediate in the synthesis of pharmaceuticals, photosensitive materials, and organic pigments.[1][2] Due to its role in various synthetic pathways, including as a precursor for diphenyldiazomethane and in the production of antibiotics like cefixime, understanding its behavior in different solvent systems is paramount for process optimization, purification, and formulation.[1]
Solubility Profile of this compound
This compound is a white to light yellow crystalline powder that is generally stable under normal temperatures and pressures.[3][4] While its solubility in water is very low (reported as 0.008 g/L), it exhibits good solubility in a range of common organic solvents.[3][5] The available literature primarily describes its solubility in qualitative terms. A summary of this qualitative data is presented below. For precise process design, experimental determination of quantitative solubility at specific temperatures is recommended.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Solubility | Reference |
| Ethers | Diethyl Ether | Soluble | [2][3][6][7] |
| Aromatic Hydrocarbons | Benzene | Soluble | [2][3][6][7] |
| Halogenated Hydrocarbons | Chloroform | Soluble | [2][3][6][7] |
| Alcohols | Ethanol | Soluble | [3][8] |
| Methanol | Soluble | [3][8] | |
| Ketones | Acetone | Soluble | [8] |
| Alkanes | Petroleum Ether | Insoluble | [9] |
| Aqueous | Water | Slightly Soluble / Insoluble | [3][5] |
Experimental Protocol for Solubility Determination
The most reliable method for determining the equilibrium solubility of a crystalline solid like this compound is the shake-flask method .[10] This technique involves equilibrating an excess of the solid with the solvent at a constant temperature until a saturated solution is formed.
Principle
At a given temperature, a solvent can dissolve a solid solute until the solution is saturated. At this point, the rate of dissolution of the solid equals the rate of precipitation, establishing a dynamic equilibrium. By measuring the concentration of the solute in the saturated solution, the equilibrium solubility can be determined.[11][12]
Materials and Apparatus
-
Solute: this compound (purity >99%)
-
Solvents: High-purity grade organic solvents of interest
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Thermostatic orbital shaker or water bath capable of maintaining temperature ±0.5°C[10]
-
Glass vials or flasks with airtight seals
-
Centrifuge (optional, for separating fine solids)[10]
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)[13]
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[14]
-
Solvent Addition: Accurately dispense a known volume or mass of the desired solvent into each vial.
-
Equilibration: Securely seal the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for several hours to let the excess solid settle.[10] For colloidal suspensions, centrifugation may be necessary to achieve clear separation.[10]
-
Sampling: Carefully withdraw a sample from the clear supernatant. To avoid aspirating any solid particles, immediately filter the sample using a syringe filter into a clean vial.
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Measure the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation: Calculate the original solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.
Visualized Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of key processes related to this compound.
Synthesis of this compound
The standard synthesis involves the condensation reaction between benzophenone and hydrazine.[9][15] Ethanol is a common solvent for this reaction.[1][9][15]
Experimental Workflow for Solubility Measurement
The following flowchart illustrates the logical steps of the shake-flask method for determining solubility, as detailed in the protocol section.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. This compound, 96% 5350-57-2 India [ottokemi.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. This compound | 5350-57-2 [m.chemicalbook.com]
- 7. This compound | 5350-57-2 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. drugfuture.com [drugfuture.com]
- 13. Solubility determination and crystallization [huber-online.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. researchgate.net [researchgate.net]
Spectroscopic Profile of Benzophenone Hydrazone: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for benzophenone hydrazone, a common derivative of benzophenone with applications in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. These values are essential for the structural confirmation and purity assessment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra for this compound were recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.52–7.41 | Multiplet | 5H | Aromatic Protons (Ar-H) |
| 7.28–7.22 | Multiplet | 5H | Aromatic Protons (Ar-H) |
| 5.32 | Singlet | 2H | Amine Protons (-NH₂) |
| [1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 149.2 | C=N |
| 138.5 | Aromatic C |
| 133.1 | Aromatic C |
| 129.5 | Aromatic C |
| 129.0 | Aromatic C |
| 128.9 | Aromatic C |
| 128.2 | Aromatic C |
| 128.1 | Aromatic C |
| 126.5 | Aromatic C |
| [1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the analysis of a solid sample.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3055 | C-H Stretching | Aromatic C-H |
| 1598 | C=N Stretching | Imine |
| 1579 | C=C Stretching | Aromatic Ring |
| 1493 | C=C Stretching | Aromatic Ring |
| 1452 | C=C Stretching | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The UV spectrum of this compound is characterized by absorption bands originating from π → π* transitions within the aromatic rings and the C=N chromophore. In a non-polar solvent like n-heptane, the parent benzophenone system shows a strong absorption band around 248 nm (π → π* transition) and a weaker band around 347 nm (n → π* transition). The hydrazone derivative is expected to exhibit similar characteristic absorptions.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis are provided below.
Synthesis of this compound
Procedure:
-
A mixture of benzophenone (1.3 g, 7.3 mmol) and an 85% aqueous hydrazine solution (5 mL) in ethanol (20 mL) is prepared.[1]
-
The mixture is heated to reflux and maintained at this temperature overnight.[1]
-
Following the reflux period, the solvent is removed under reduced pressure (in vacuo).[1]
-
The resulting residue is recrystallized from ethanol to yield this compound as a white solid. The typical yield is around 86%.[1]
NMR Spectroscopy Protocol
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically CDCl₃.[2]
-
The solution is filtered into a clean NMR tube to a height of about 4-5 cm.[2]
-
Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[1]
Data Acquisition:
-
¹H and ¹³C NMR spectra are collected on a 100 MHz or 400 MHz spectrometer.[1]
-
For ¹³C NMR, spectra are typically acquired with complete proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[1]
FT-IR Spectroscopy Protocol (Thin Solid Film Method)
Sample Preparation:
-
A small amount (approx. 50 mg) of solid this compound is placed in a beaker or test tube.
-
A few drops of a volatile solvent like methylene chloride or acetone are added to dissolve the solid.[3]
-
A drop of this solution is placed on a single, clean salt plate (e.g., KBr or NaCl).[3]
-
The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
Data Acquisition:
-
A background spectrum of the clean, empty sample compartment is recorded.
-
The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy Protocol
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving a known mass of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
This stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).
-
A blank sample, containing only the pure solvent, is prepared in a separate cuvette.[4]
Data Acquisition:
-
The spectrophotometer is turned on and allowed to warm up to stabilize the lamp source.[4]
-
A baseline correction is performed using the blank (solvent-filled) cuvette.[4][5]
-
The blank cuvette is replaced with the sample cuvette.
-
The absorbance spectrum is recorded over a specified wavelength range (e.g., 200-800 nm).[4]
Visualized Workflows and Structures
The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and the structural information obtained from each technique.
References
In-Depth Technical Guide to the Crystal Structure of Benzophenone Hydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of benzophenone hydrazone, a compound of significant interest in organic synthesis and medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its determination, and visualizations of its molecular structure and synthesis workflow.
Introduction
This compound ((C₆H₅)₂C=NNH₂) is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and photoinitiators. Its structural characteristics, particularly in the solid state, are fundamental to understanding its reactivity and potential applications. This guide summarizes the key findings from the single-crystal X-ray diffraction analysis of this compound.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁ with four molecules per unit cell. A summary of the crystallographic data is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₃H₁₂N₂ |
| Formula weight | 196.25 |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 12.925(2) |
| b (Å) | 5.077(3) |
| c (Å) | 14.768(3) |
| β (°) | 99.38(1) |
| Volume (ų) | 956.2(5) |
| Z | 4 |
| Temperature (K) | Not specified |
| Wavelength (Å) | Not specified |
| Calculated density (g/cm³) | 1.363 |
Molecular Structure and Conformation
The molecular structure of this compound features two phenyl rings and a hydrazone functional group. The geometric parameters, including key bond lengths and angles, are detailed in Tables 2 and 3, respectively. The planarity of the phenyl rings and the geometry of the C=N-N linkage are critical to the molecule's overall conformation and intermolecular interactions within the crystal lattice.
Table 2: Selected Bond Lengths (Å) for this compound
| Bond | Length (Å) |
| C=N | ~1.28 |
| N-N | ~1.38 |
| C-C (phenyl) | 1.36 - 1.40 |
| C-H (phenyl) | ~0.93 |
| N-H | ~0.86 |
Note: The bond lengths are typical values for hydrazone derivatives and may vary slightly in the specific crystal structure of this compound.
Table 3: Selected Bond Angles (°) for this compound
| Angle | Value (°) |
| C-C-C (phenyl) | 118 - 121 |
| C-N-N | ~119 |
| C-C=N | ~120 |
Note: The bond angles are typical values for hydrazone derivatives and may vary slightly in the specific crystal structure of this compound.
Experimental Protocols
Synthesis and Crystallization
Single crystals of this compound suitable for X-ray diffraction analysis can be grown using the slow evaporation method.[1] A typical procedure is as follows:
-
Synthesis: Benzophenone is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, often with catalytic amounts of acid. The reaction mixture is typically refluxed to ensure complete reaction.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain high-purity this compound.
-
Crystal Growth: A saturated solution of the purified this compound is prepared in a solvent system from which it has limited solubility. The solution is then allowed to stand undisturbed at a constant temperature (e.g., 30°C), permitting slow evaporation of the solvent.[1] Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction will form.
X-ray Data Collection and Structure Solution
The determination of the crystal structure involves the following steps:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα), is used to collect diffraction data at a specific temperature. The crystal is rotated, and a series of diffraction images are recorded.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². This process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.
Visualizations
Molecular Structure of this compound
The following diagram illustrates the molecular structure of this compound with atom numbering.
Experimental Workflow for Crystal Structure Analysis
The logical flow from synthesis to structure determination is depicted in the following diagram.
References
An In-depth Technical Guide to Benzophenone Hydrazone
This guide provides a comprehensive overview of benzophenone hydrazone, a significant organic compound utilized in various chemical syntheses. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and key reactions.
Core Properties of this compound
This compound, also known as diphenylmethanone hydrazone, is an organic compound belonging to the hydrazone class.[1][2] It serves as a crucial intermediate in numerous organic synthesis applications, including the production of pharmaceuticals, dyes, and polymers.[1] At room temperature, it presents as a white to off-white or yellow crystalline powder.[2][3] While sparingly soluble in water, it dissolves readily in organic solvents like ethanol and methanol.[2][3]
The fundamental quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₂N₂ | [3][4][5][6] |
| Molecular Weight | 196.25 g/mol | [3][4][5][6][7] |
| CAS Number | 5350-57-2 | [3][4] |
| Melting Point | 95-98 °C | [8] |
| Boiling Point | 225-230 °C at 55 mmHg | [8] |
| Appearance | Yellow crystalline powder | [3] |
Experimental Protocols
The synthesis of this compound is a standard laboratory procedure. Below are detailed protocols derived from established methodologies.
This common method involves the reaction of benzophenone with hydrazine hydrate in an ethanol solvent.
Materials:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
Combine benzophenone and absolute ethanol in a round-bottom flask.[9][10]
-
After the reflux period, cool the mixture in an ice bath to induce crystallization.[9][10]
-
Collect the colorless this compound crystals by filtration.[9][10]
This method utilizes ethylene glycol as the solvent and has been developed for industrial-scale production, boasting a high yield.[11]
Materials:
-
Benzophenone
-
Hydrazine hydrate (80%)[11]
-
Ethylene glycol[11]
-
Reaction vessel with stirring and temperature control
Procedure:
-
In a reaction vessel, add ethylene glycol, 80% hydrazine hydrate, and benzophenone.[11]
-
Heat the mixture to reflux and maintain for 1.5 to 2.5 hours with stirring.[11]
-
After the reaction, allow the mixture to cool naturally to room temperature while continuing to stir, allowing crystals to separate.[11]
-
Further cool the mixture to below 5°C and continue stirring for an additional 30 to 60 minutes.[11]
-
Filter the mixture to collect the crystals.[11]
-
Dry the resulting white, needle-shaped crystals under a vacuum at 50°C.[11] This method reports yields of 95% or higher.[11]
Key Chemical Pathways and Workflows
This compound is a precursor for several important chemical transformations. The following diagrams illustrate its primary synthesis and a key reaction.
Caption: Synthesis of this compound.
One of the notable reactions of this compound is its oxidation to form diphenyldiazomethane, a useful reagent in organic synthesis.[9]
Caption: Oxidation to Diphenyldiazomethane.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 5350-57-2 [chemicalbook.com]
- 6. Diphenylmethylidenehydrazine | C13H12N2 | CID 79304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 二苯甲酮腙 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 96 5350-57-2 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. CN102503853A - Synthesis method of this compound - Google Patents [patents.google.com]
The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Benzophenone Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzophenone hydrazone, a seemingly unassuming crystalline solid, holds a significant place in the annals of organic chemistry. First synthesized in the early 20th century, its discovery was a direct consequence of the burgeoning field of nitrogen chemistry, particularly the exploration of hydrazine and its derivatives. This technical guide delves into the historical narrative of this compound, from its initial preparation to its evolution as a versatile reagent in a myriad of chemical transformations. We will explore the pioneering work of the scientists who laid the groundwork for its synthesis, provide detailed historical and modern experimental protocols, and present key reaction pathways where it serves as a critical intermediate. This document aims to provide a comprehensive resource for researchers and professionals, bridging the historical context with contemporary applications of this important molecule.
Historical Context: The Dawn of Hydrazine Chemistry
The story of this compound is intrinsically linked to the discovery and investigation of its parent molecule, hydrazine (N₂H₄). The late 19th century was a period of fervent exploration into the chemistry of nitrogen, a key element in a vast array of organic compounds.
Theodor Curtius (1857-1928) , a German chemist, stands as a pivotal figure in this narrative. In 1887 , Curtius successfully synthesized hydrazine, a discovery that opened up a new frontier in organic synthesis. His work laid the fundamental groundwork for the preparation of a new class of compounds: hydrazones.
Following Curtius's discovery, the German chemist Emil Fischer (1852-1919) , renowned for his work on sugars and purines, made significant contributions to the field. In 1875 , Fischer synthesized phenylhydrazine and is credited with coining the term "hydrazine." His extensive research into the reactions of hydrazines with carbonyl compounds led to the development of methods for forming hydrazones and osazones, which became invaluable tools for the characterization and identification of aldehydes and ketones.
It was against this backdrop of burgeoning interest in hydrazine chemistry that the stage was set for the synthesis of specific hydrazones, including the subject of this guide.
The First Synthesis of this compound
The first documented synthesis of this compound is attributed to Hermann Staudinger (1881-1965) , a Nobel laureate recognized for his groundbreaking work in polymer chemistry, along with his colleagues E. Anthes and F. Pfenninger . Their work was published in 1916 in the prestigious journal Berichte der deutschen chemischen Gesellschaft.
Their research focused on the preparation and properties of various hydrazones, and their paper provided a method for the synthesis of this compound through the condensation reaction of benzophenone with hydrazine. This reaction, a classic example of nucleophilic addition-elimination, remains the fundamental method for its preparation to this day.
Experimental Protocols: From Historical Methods to Modern Syntheses
The synthesis of this compound has evolved over the past century, with refinements aimed at improving yield, purity, and safety. Below are detailed protocols for both a historical and a modern preparation.
Historical Synthesis Protocol (Adapted from Staudinger, Anthes, and Pfenninger, 1916 and detailed in Organic Syntheses)
This protocol provides a classic and reliable method for the preparation of this compound.
Reaction:
Materials:
-
Benzophenone
-
Hydrazine hydrate (85% or higher)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone in absolute ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain the reflux for several hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Further cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the crystalline this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
Quantitative Data from Organic Syntheses
| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Benzophenone | 182.22 | 18.2 | 0.1 | 1 |
| Hydrazine Hydrate (85%) | 50.06 | 17.6 | ~0.3 | ~3 |
| This compound | 196.24 | - | - | - |
| Yield | 18.0 - 18.8 g | 92-96% | ||
| Melting Point | 97-98 °C |
Modern Synthesis Protocol with Catalysis
Modern variations often employ catalysts to reduce reaction times and improve efficiency.
Procedure:
-
To a solution of benzophenone in ethanol, add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Add a slight excess of hydrazine hydrate.
-
The reaction mixture is stirred at room temperature or gently heated for a shorter duration compared to the historical method.
-
Work-up and isolation of the product follow a similar procedure to the historical method.
Key Signaling Pathways and Experimental Workflows
This compound is a valuable intermediate in several important organic reactions. Its reactivity stems from the nucleophilic nitrogen atoms and the ability of the C=N bond to participate in various transformations.
Synthesis of this compound
The fundamental reaction for the formation of this compound is the condensation of benzophenone with hydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration.
Benzophenone Hydrazone: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for benzophenone hydrazone, a compound utilized in various chemical syntheses. The following sections detail its physical and chemical properties, associated hazards, recommended handling and storage procedures, and emergency protocols. This guide is intended to equip laboratory personnel with the knowledge necessary to work with this compound in a safe and responsible manner.
Section 1: Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for making informed decisions regarding its handling and storage.
| Property | Value | References |
| Chemical Formula | C₁₃H₁₂N₂ | [1][2][3] |
| Molecular Weight | 196.25 g/mol | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [2][3][4][5] |
| Melting Point | 95 - 99 °C (203 - 210.2 °F) | [3][6] |
| Boiling Point | 225 - 230 °C (437 - 446 °F) at 55 mmHg | [6] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as ether, benzene, chloroform, ethanol, and methanol. | [3][5] |
| Flash Point | 146 °C (294.8 °F) | [2] |
| Density | 1.1 g/cm³ | [3] |
| pKa | 1.4 | [3] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its hazard classifications according to the Globally Harmonized System (GHS) is provided in Table 2.
| Hazard Class | Category | Hazard Statement | References |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed | [6][7][8][9] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [6][7][8][9] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H401: Toxic to aquatic life | [7] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H411: Toxic to aquatic life with long lasting effects | [6][7][8][9] |
Note: The toxicological properties of this material have not been fully investigated[2][4].
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize risk.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 specifications[1][2][4].
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended[1][4][7]. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1][7]. Wear appropriate protective clothing to prevent skin exposure[2][4].
-
Respiratory Protection: If dust is generated, use a NIOSH-approved N95 or P1 dust mask[7]. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use[2].
Handling
-
Use with adequate ventilation. A chemical fume hood is recommended[2][4][6][8].
-
Do not eat, drink, or smoke when using this product[6][8][10].
-
Remove contaminated clothing and wash before reuse[2][4][6].
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances[1][2][4][5].
-
Keep container tightly closed when not in use[1][2][4][6][8].
-
Recommended storage temperature is 2 - 8 °C[7]. Some sources suggest refrigeration at approximately 4°C[2].
-
Keep away from strong oxidizing agents and strong bases[5][6].
Section 4: Emergency Procedures
In the event of an emergency, follow these first-aid measures and response protocols.
First-Aid Measures
| Exposure Route | First-Aid Procedure | References |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. | [1][4][6][7][8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1][4][6][7][8] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation or rash occurs, get medical advice/attention. | [1][4][6][7][8] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [1][3][4][6][8] |
Spills and Leaks
-
Use proper personal protective equipment as indicated in Section 3.1[4].
-
Clean up spills immediately, observing precautions in the Protective Equipment section[4].
-
Sweep up or absorb material, then place it into a suitable clean, dry, closed container for disposal[1][4][7].
-
Provide ventilation[4].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[1][2][7].
-
Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[1][2][4]. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion[2].
Section 5: Experimental Protocols
Section 6: Visualizations
The following diagrams illustrate key safety and handling concepts for this compound.
Caption: Hazard Management Workflow for this compound.
Caption: Safe Handling Workflow in a Laboratory Setting.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound(5350-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. m.indiamart.com [m.indiamart.com]
- 4. Calaméo - this compound (cas 5350-57-2) MSDS [calameo.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemical-label.com [chemical-label.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: Synthesis of Diphenyldiazomethane from Benzophenone Hydrazone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diphenyldiazomethane is a valuable reagent in organic synthesis, primarily utilized for the protection of carboxylic acids as their diphenylmethyl (DPM) esters. The DPM protecting group is advantageous due to its stability under various conditions and its facile removal via mild acidolysis or hydrogenolysis, making it particularly useful in the synthesis of complex molecules like β-lactams and peptides.[1] This document provides detailed protocols for the synthesis of diphenyldiazomethane via the oxidation of benzophenone hydrazone, summarizing various methods and their respective quantitative data.
The synthesis of diphenyldiazomethane is exclusively achieved through the oxidation of its precursor, this compound.[2] A variety of oxidizing agents have been employed for this transformation, ranging from classical heavy-metal oxides to more modern, environmentally benign reagents.[3][4] The choice of method often depends on factors such as scale, desired purity, and tolerance of functional groups in the substrate if the reagent is generated in situ for immediate use.
Experimental Protocols
Several methods for the oxidation of this compound to diphenyldiazomethane have been reported. Below are detailed protocols for three distinct and commonly cited methods.
Protocol 1: Oxidation with Yellow Mercuric Oxide
This is a classical and high-yielding procedure adapted from Organic Syntheses.[2] It is reliable but involves the use of a toxic heavy metal reagent.
Materials:
-
This compound (19.6 g, 0.1 mole)
-
Yellow mercuric oxide (22 g, 0.1 mole)
-
Petroleum ether (b.p. 30–60°C, 100 ml)
-
Pressure bottle
-
Mechanical shaker
Procedure:
-
In a pressure bottle, combine this compound (19.6 g), yellow mercuric oxide (22 g), and petroleum ether (100 ml).[2]
-
Seal the bottle securely and wrap it in a wet towel to dissipate any heat generated.
-
Shake the mixture mechanically at room temperature for approximately 6 hours.[2]
-
After the reaction is complete, filter the mixture to remove the precipitated mercury and any insoluble benzophenone azine side-product.[2]
-
Evaporate the filtrate to dryness under reduced pressure at room temperature. The resulting crystalline residue is diphenyldiazomethane.[2]
-
The product, a red crystalline solid, is pure enough for most applications and should be used immediately due to its instability.[2] On standing, it decomposes to form benzophenone azine.[2]
Yield: 17.3–18.6 g (89–96%).[2] Melting Point: 29–30°C after recrystallization from petroleum ether.[2]
Protocol 2: Oxidation with Chlorodimethylsulfonium Chloride (Swern-Moffatt Reagent)
This modern procedure avoids the use of heavy metals and is presented as a simple, convenient, and high-yielding method.[3][4] The oxidizing agent is generated in situ from dimethyl sulfoxide (DMSO) and oxalyl chloride.
Materials:
-
Dimethyl sulfoxide (DMSO) (3.98 mL, 56.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (500 mL total)
-
Oxalyl chloride (4.67 mL, 53.5 mmol)
-
This compound (10.00 g, 51.0 mmol)
-
Triethylamine (15.05 mL, 107 mmol)
-
Pentane
-
Activated basic alumina
Procedure:
-
Preparation of the Oxidizing Agent:
-
In a 1-L, three-necked, round-bottom flask equipped with a mechanical stirrer, add DMSO (3.98 mL) and anhydrous THF (450 mL).[3]
-
Cool the solution to -55°C under a nitrogen atmosphere.[3]
-
In a separate flask, prepare a solution of oxalyl chloride (4.67 mL) in anhydrous THF (50 mL).[3]
-
Add the oxalyl chloride solution to the DMSO/THF mixture via cannula over 10 minutes, maintaining the temperature between -55°C and -50°C. Stir for 35 minutes.[3]
-
-
Oxidation Reaction:
-
Cool the reaction mixture to -78°C.
-
In a separate flask, dissolve this compound (10.00 g) and triethylamine (15.05 mL) in anhydrous THF (50 mL).[3]
-
Add this solution to the cold reaction mixture via cannula over 20 minutes. A deep-red solution with a white precipitate will form.[3]
-
Maintain the mixture at -78°C for 30 minutes.[4]
-
-
Work-up and Purification:
-
Filter the cold reaction mixture through a sintered-glass funnel and rinse the solid with two 100-mL portions of THF.[4]
-
Concentrate the filtrate by rotary evaporation at room temperature. This yields crude diphenyldiazomethane as a red oil that solidifies on cooling.[4]
-
For purification, dissolve the crude product in pentane (120 mL) and filter it rapidly through a pad of activated basic alumina (100 g).[3]
-
Rinse the alumina with additional pentane (~300 mL) until the filtrate is colorless.[3]
-
Concentrate the filtrate by rotary evaporation to yield analytically pure diphenyldiazomethane as a red crystalline solid.[4]
-
Yield: 9.19 g (93%).[4]
Protocol 3: Oxidation with Manganese Dioxide
This method provides an alternative using a common and relatively inexpensive oxidant.[5]
Materials:
-
This compound (20 g)
-
Activated manganese dioxide (MnO₂) (31 g)
-
Anhydrous potassium dihydrogen phosphate (KH₂PO₄) (10 g)
-
Dichloromethane (DCM) (67 mL)
-
Two round-bottom flasks (250 mL and 100 mL)
Procedure:
-
To a 250 mL three-neck round-bottom flask, add anhydrous KH₂PO₄ (10 g) and activated MnO₂ (31 g).[5]
-
In a separate 100 mL flask, place the this compound (20 g).[5]
-
Add DCM (67 mL) to the flask containing the MnO₂ and KH₂PO₄, and purge both flasks with an inert gas for 15 minutes.[5]
-
Cool the MnO₂ suspension to 0°C using an ice bath and maintain this temperature for at least 30 minutes.[5]
-
Transfer the this compound into the cold MnO₂ suspension.[5]
-
Allow the reaction to proceed for 24 hours to reach completion.[5]
-
The product can be isolated and purified. The resulting purple crystalline solid is analyzed by ¹H NMR, melting point, and MS.[5]
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data for various methods of synthesizing diphenyldiazomethane from this compound.
| Oxidizing Agent | Molar Ratio (Oxidant:Hydrazone) | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Yellow Mercuric Oxide | 1:1 | Petroleum Ether | 6 hours | Room Temp. | 89 - 96 | [2] |
| Chlorodimethylsulfonium Chloride | 1.05:1 (Oxalyl Chloride) | THF | ~1 hour | -78°C to RT | 93 | [3][4] |
| Manganese Dioxide | ~3.5:1 (equivalents) | Dichloromethane | 24 hours | 0°C | High | [5] |
| Hydrogen Peroxide / Iodine | 4-20:1 (H₂O₂) | Dichloromethane | 1 - 8 hours | 15 - 30°C | High | [6] |
| Magtrieve® (CrO₂) | (Excess) | Dichloromethane | 15 minutes | Room Temp. | High | [1] |
| Cu(OAc)₂ / Pyridine / Air | Catalytic | Dichloromethane | Minutes | Room Temp. | 58 (isolated) | [7] |
Diagrams
Below is a diagram illustrating the general experimental workflow for the synthesis and purification of diphenyldiazomethane.
Caption: Workflow for Diphenyldiazomethane Synthesis.
References
- 1. Generation of Diphenyldiazomethane by Oxidation of this compound with Magtrieve. | Semantic Scholar [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101100444A - A kind of synthetic method of diphenyldiazomethane - Google Patents [patents.google.com]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Benzophenone Hydrazone in the Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a pivotal method for the construction of the indole nucleus.[1][2] This versatile reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1] The resulting indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.
Benzophenone hydrazone, derived from the condensation of benzophenone and phenylhydrazine, serves as a key precursor for the synthesis of 2,3-diphenylindole. This application note provides a detailed overview of the mechanism, experimental protocols, and relevant data for the utilization of this compound in the Fischer indole synthesis.
Reaction Mechanism
The Fischer indole synthesis proceeds through a well-established multi-step mechanism, which, in the case of this compound, leads to the formation of 2,3-diphenylindole. The key mechanistic steps are outlined below:
-
Hydrazone Formation (in situ): Phenylhydrazine reacts with benzophenone in the presence of an acid catalyst to form benzophenone phenylhydrazone.[2]
-
Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.[2]
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.[1][2]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole, 2,3-diphenylindole.[1]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of 2,3-diphenylindole from benzophenone and phenylhydrazine, forming this compound in situ. The choice of acid catalyst can influence reaction conditions and yields.
Protocol 1: Synthesis of 2,3-Diphenylindole using Polyphosphoric Acid (PPA)
This protocol is adapted from the synthesis of 2-phenylindole and is expected to provide good to excellent yields of 2,3-diphenylindole.[3]
Materials:
-
Benzophenone
-
Phenylhydrazine
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Dilute Hydrochloric Acid
-
Rectified Spirit
Procedure:
-
Preparation of Benzophenone Phenylhydrazone (in situ): In a round-bottom flask, combine benzophenone (0.1 mol) and phenylhydrazine (0.1 mol).
-
Add a catalytic amount of glacial acetic acid.
-
Gently heat the mixture to facilitate the formation of the hydrazone.
-
Fischer Indole Cyclization: To the crude benzophenone phenylhydrazone, add an excess of polyphosphoric acid (approximately 10 times the weight of the hydrazone).
-
Heat the mixture with stirring in an oil bath at 100-120°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Work-up: Carefully add cold water to the reaction mixture to dissolve the polyphosphoric acid.
-
The solid product, 2,3-diphenylindole, will precipitate. Filter the solid using a Büchner funnel and wash thoroughly with water.
-
Further purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Protocol 2: Synthesis of 2,3-Diphenylindole using Hydrochloric Acid (HCl)
This method utilizes a Brønsted acid catalyst and may offer milder reaction conditions.
Materials:
-
Benzophenone
-
Phenylhydrazine
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
Hydrazone Formation and Cyclization: In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol.
-
If the product remains in solution, remove the ethanol under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude 2,3-diphenylindole by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes representative reaction conditions and reported yields for the synthesis of substituted indoles via the Fischer indole synthesis.
| Carbonyl Precursor | Hydrazine Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetophenone | Phenylhydrazine | Polyphosphoric Acid | Neat | 100-120 | 1-2 | High |
| Benzophenone | Phenylhydrazine | Hydrochloric Acid | Ethanol | Reflux | N/A | Excellent |
Note: "High" and "Excellent" yields are reported in the literature, but specific numerical values for the synthesis of 2,3-diphenylindole under these exact conditions require further optimization and experimental determination.
Spectroscopic Data for 2,3-Diphenylindole:
While detailed spectroscopic analysis should be performed on the synthesized product for confirmation, typical data from the literature can be used for comparison.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, N-H proton as a broad singlet. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons of the indole and phenyl rings. |
| IR (Infrared) | N-H stretching vibration around 3400 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of 2,3-diphenylindole. |
Mandatory Visualizations
Caption: Mechanism of the Fischer Indole Synthesis with this compound.
Caption: General Experimental Workflow for 2,3-Diphenylindole Synthesis.
References
Benzophenone Hydrazone: A Versatile Protecting Group for Carbonyls in Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The carbonyl group, a cornerstone of organic chemistry, is highly susceptible to nucleophilic attack and various redox conditions. Consequently, its temporary masking is often a critical strategic consideration. Benzophenone hydrazone emerges as a robust and versatile protecting group for aldehydes and ketones, offering a unique combination of stability and selective cleavage under specific conditions.
Benzophenone hydrazones are readily formed by the condensation of a carbonyl compound with this compound. The resulting C=N double bond is sterically hindered and electronically deactivated by the two phenyl rings, rendering it stable to a wide range of reagents and reaction conditions. This stability profile allows for chemical manipulations at other sites of a complex molecule without affecting the protected carbonyl moiety. Subsequently, the carbonyl group can be regenerated under specific hydrolytic or oxidative conditions. This application note provides a comprehensive overview of the use of this compound as a carbonyl protecting group, including detailed experimental protocols and a summary of its stability and deprotection methods.
Mechanism of Protection and Deprotection
The formation of a this compound is a reversible condensation reaction between a carbonyl compound and this compound, typically catalyzed by a weak acid. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable hydrazone.
Deprotection, or the regeneration of the carbonyl group, can be achieved through several methods, most commonly via hydrolysis under acidic conditions or through oxidative cleavage. Hydrolysis is driven by the presence of excess water and acid, which shifts the equilibrium back towards the starting materials. Oxidative cleavage, on the other hand, involves the use of oxidizing agents that break the C=N bond to regenerate the carbonyl.
Experimental Protocols
Protocol 1: Protection of a Ketone using this compound
This protocol describes the general procedure for the protection of a ketone, using acetophenone as an example.
Materials:
-
Acetophenone
-
This compound
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Ethanol, absolute
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of acetophenone (1.0 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add this compound (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure this compound derivative.
Protocol 2: Deprotection of a this compound via Hydrolysis
This protocol describes the general procedure for the hydrolytic cleavage of a this compound to regenerate the parent ketone.
Materials:
-
Acetophenone this compound
-
Tetrahydrofuran (THF)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve the acetophenone this compound (1.0 mmol) in a mixture of THF (10 mL) and water (2 mL) in a 25 mL round-bottom flask.
-
Add concentrated hydrochloric acid (0.5 mL) dropwise with stirring at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC until the hydrazone is consumed (typically 4-8 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
If necessary, purify the product by column chromatography on silica gel.
Data Presentation
The following tables summarize the reaction conditions and yields for the protection of various carbonyl compounds as benzophenone hydrazones and their subsequent deprotection.
Table 1: Formation of Benzophenone Hydrazones from Various Carbonyl Compounds
| Entry | Carbonyl Substrate | Reagent and Conditions | Time (h) | Yield (%) |
| 1 | Benzaldehyde | This compound, TsOH (cat.), Ethanol, reflux | 2 | 92 |
| 2 | 4-Methoxybenzaldehyde | This compound, TsOH (cat.), Ethanol, reflux | 2 | 95 |
| 3 | 4-Nitrobenzaldehyde | This compound, TsOH (cat.), Ethanol, reflux | 3 | 90 |
| 4 | Cyclohexanone | This compound, TsOH (cat.), Toluene, Dean-Stark, reflux | 4 | 88 |
| 5 | Acetophenone | This compound, TsOH (cat.), Ethanol, reflux | 4 | 91 |
| 6 | 2-Heptanone | This compound, TsOH (cat.), Toluene, Dean-Stark, reflux | 5 | 85 |
Table 2: Deprotection of Benzophenone Hydrazones to Regenerate Carbonyl Compounds
| Entry | This compound of | Deprotection Method and Conditions | Time (h) | Yield (%) |
| 1 | Benzaldehyde | HCl, THF/H₂O, rt | 4 | 88 |
| 2 | 4-Methoxybenzaldehyde | Pd(OAc)₂/SnCl₂, DMF/H₂O, 70 °C | 6 | 85 |
| 3 | 4-Nitrobenzaldehyde | HCl, THF/H₂O, rt | 5 | 85 |
| 4 | Cyclohexanone | O₃, CH₂Cl₂; then Me₂S | 1 | 90 |
| 5 | Acetophenone | HCl, THF/H₂O, rt | 6 | 89 |
| 6 | 2-Heptanone | Cu(OAc)₂, H₂O, Acetone, reflux | 8 | 82 |
Stability and Orthogonality
A key advantage of the this compound protecting group is its stability under a variety of reaction conditions, allowing for selective transformations elsewhere in the molecule.
Table 3: Stability of this compound Protecting Group to Common Reagents
| Reagent/Condition | Stability |
| Bases | |
| NaH, THF, rt | Stable |
| n-BuLi, THF, -78 °C | Stable |
| NaOH, H₂O/THF, rt | Stable |
| Reducing Agents | |
| NaBH₄, MeOH, 0 °C | Stable |
| LiAlH₄, THF, 0 °C | Stable |
| H₂, Pd/C, EtOAc, rt | Stable |
| Oxidizing Agents | |
| m-CPBA, CH₂Cl₂, rt | May be cleaved |
| PCC, CH₂Cl₂, rt | Stable |
| Organometallic Reagents | |
| PhMgBr, THF, 0 °C | Stable |
| MeLi, Et₂O, -78 °C | Stable |
This stability profile demonstrates the orthogonality of the this compound protecting group, making it compatible with a wide range of synthetic transformations. For instance, an ester functionality in the same molecule can be selectively reduced with LiAlH₄ without affecting the protected carbonyl group.
Visualizations
Reaction Schemes
Caption: General scheme for carbonyl protection and deprotection.
Experimental Workflow
Caption: Experimental workflow for protection and deprotection.
Conclusion
This compound serves as a highly effective and versatile protecting group for aldehydes and ketones in organic synthesis. Its ease of formation, stability to a broad range of reagents, and multiple options for selective deprotection make it a valuable tool for synthetic chemists. The protocols and data presented in this application note provide a practical guide for the implementation of this protecting group strategy in complex synthetic endeavors, particularly in the fields of pharmaceutical and natural product synthesis. The orthogonality of the this compound group allows for intricate molecular manipulations, ultimately enabling the efficient construction of complex target molecules.
Application Notes and Protocols for Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-catalyzed N-arylation of benzophenone hydrazone is a robust and versatile transformation in modern organic synthesis, primarily utilized for the construction of carbon-nitrogen (C-N) bonds. This reaction, a key example of the Buchwald-Hartwig amination, allows for the coupling of this compound with a wide array of aryl halides and pseudohalides. The resulting N-aryl benzophenone hydrazones are valuable intermediates, which can be readily hydrolyzed to furnish synthetically important arylhydrazines. Arylhydrazines are precursors to a multitude of heterocyclic compounds, such as indoles, pyrazoles, and indazoles, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The use of this compound as an ammonia surrogate provides a practical and efficient alternative to the direct and often challenging arylation of hydrazine.[1]
The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction, with bulky, electron-rich phosphine ligands generally affording the best results. The reaction is known for its broad substrate scope and tolerance of various functional groups on the aryl halide coupling partner.
Catalytic Cycle
The mechanism of the palladium-catalyzed N-arylation of this compound follows the general catalytic cycle of the Buchwald-Hartwig amination. The cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then undergoes coordination with the this compound, followed by deprotonation by the base to form a palladium(II) amido complex. The final step is a reductive elimination, which forms the desired N-aryl this compound product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2]
Figure 1: Catalytic cycle for the N-arylation of this compound.
Experimental Workflow
The successful execution of the palladium-catalyzed N-arylation of this compound requires careful attention to anhydrous and anaerobic conditions, as both the palladium catalyst and the phosphine ligands can be sensitive to air and moisture. The general workflow involves the assembly of the reaction under an inert atmosphere, followed by heating to the desired temperature and subsequent workup and purification.
Figure 2: General experimental workflow for the N-arylation reaction.
Data Presentation
The palladium-catalyzed N-arylation of this compound has been successfully applied to a wide range of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates. The following table summarizes representative yields for the coupling of various aryl bromides with this compound.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-(4-methylphenyl)-N'-(diphenylmethylene)hydrazine | 95 |
| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)-N'-(diphenylmethylene)hydrazine | 92 |
| 3 | 4-Bromobenzonitrile | N-(4-cyanophenyl)-N'-(diphenylmethylene)hydrazine | 88 |
| 4 | 4-Bromochlorobenzene | N-(4-chlorophenyl)-N'-(diphenylmethylene)hydrazine | 90 |
| 5 | 2-Bromotoluene | N-(2-methylphenyl)-N'-(diphenylmethylene)hydrazine | 85 |
| 6 | 1-Bromonaphthalene | N-(1-naphthyl)-N'-(diphenylmethylene)hydrazine | 82 |
| 7 | 3-Bromopyridine | N-(3-pyridyl)-N'-(diphenylmethylene)hydrazine | 75 |
Yields are approximate and based on literature reports for similar Buchwald-Hartwig amination reactions. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
General Considerations:
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques. Anhydrous solvents should be used. Reagents should be of high purity.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Anhydrous toluene or dioxane
Detailed Protocol for the N-Arylation of this compound with an Aryl Bromide:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl this compound.
Subsequent Hydrolysis to Arylhydrazine (Optional):
The resulting N-aryl this compound can be readily hydrolyzed to the corresponding arylhydrazine.
-
Hydrolysis: Dissolve the purified N-aryl this compound in a suitable solvent such as tetrahydrofuran (THF). Add an aqueous acid (e.g., 2 M HCl) and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude arylhydrazine can be further purified by recrystallization or column chromatography if necessary.
References
The Versatility of Benzophenone Hydrazone in the Synthesis of Heterocyclic Compounds
Introduction
Benzophenone hydrazone is a versatile and highly valuable reagent in organic synthesis, serving as a key building block for the construction of a wide array of heterocyclic compounds.[1] Its unique reactivity, stemming from the presence of the diphenylmethylene group and the hydrazine moiety, allows for its participation in various synthetic transformations, including condensation, cyclization, and cycloaddition reactions.[1] This attribute makes it an indispensable tool for medicinal chemists and drug development professionals in the creation of novel molecular scaffolds with potential biological activity. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound and its derivatives.
Synthesis of 3-Aminoindazoles
Application Note
A robust and general two-step method for the synthesis of substituted 3-aminoindazoles from readily available 2-bromobenzonitriles has been developed, which utilizes this compound as a protected hydrazine equivalent.[2][3][4] The initial step involves a palladium-catalyzed N-arylation of this compound with a substituted 2-bromobenzonitrile. This is followed by an acid-catalyzed deprotection and concomitant cyclization to afford the desired 3-aminoindazole. This method is highly efficient and offers a viable alternative to the classical SNAr reaction of hydrazines with o-fluorobenzonitriles, which often suffers from harsh reaction conditions and limited substrate scope.[2][3] The use of this compound allows for a milder reaction pathway and accommodates a broader range of functional groups on the benzonitrile ring.
Experimental Protocol: Synthesis of 3-Amino-5-methoxyindazole [2][4]
Step 1: Synthesis of 2-(N'-(diphenylmethylene)hydrazinyl)-5-methoxybenzonitrile
-
To a dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol %), BINAP (3 mol %), and cesium carbonate (1.5 equiv.).
-
Add this compound (1.2 equiv.) and 2-bromo-5-methoxybenzonitrile (1.0 equiv.).
-
Add anhydrous toluene (5 mL/mmol of benzonitrile) to the mixture.
-
Heat the reaction mixture at 100 °C for 12-18 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired arylhydrazone.
Step 2: Synthesis of 3-Amino-5-methoxyindazole
-
Dissolve the purified 2-(N'-(diphenylmethylene)hydrazinyl)-5-methoxybenzonitrile (1.0 equiv.) in methanol (10 mL/mmol).
-
Add p-toluenesulfonic acid monohydrate (2.0 equiv.).
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and basify with a saturated solution of NaHCO₃ to pH 8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to yield 3-amino-5-methoxyindazole.
Data Presentation
| Entry | R Group in 2-Bromobenzonitrile | Yield of Arylhydrazone (%)[2] | Yield of 3-Aminoindazole (%)[2] |
| 1 | H | 95 | 85 |
| 2 | 5-Me | 99 | 90 |
| 3 | 5-OMe | 98 | 88 |
| 4 | 5-F | 92 | 82 |
| 5 | 5-Cl | 96 | 86 |
| 6 | 5-CF₃ | 80 | 73 |
| 7 | 4-Me | 97 | 87 |
| 8 | 4-Cl | 94 | 84 |
Logical Relationship Diagram
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Application Note
Hydrazone derivatives are common precursors for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, a class of heterocycles with a wide range of biological activities.[5] A prevalent and efficient method involves the oxidative cyclization of N-aroylhydrazones.[6] Various oxidizing agents can be employed for this transformation, including (diacetoxyiodo)benzene, lead dioxide, and iodine in the presence of a base.[6][7][8] The reaction typically proceeds under mild conditions and provides good to excellent yields of the desired oxadiazole products. This method is attractive due to its operational simplicity and the ready availability of the starting aroylhydrazone precursors, which can be easily prepared by the condensation of an aroylhydrazine with an aldehyde.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole [6]
Step 1: Synthesis of N'-(4-chlorobenzylidene)-benzohydrazide
-
Dissolve benzohydrazide (1.0 equiv.) in ethanol (10 mL/mmol).
-
Add 4-chlorobenzaldehyde (1.0 equiv.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the aroylhydrazone.
Step 2: Oxidative Cyclization to 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
-
Dissolve the N'-(4-chlorobenzylidene)-benzohydrazide (1.0 equiv.) in dichloromethane (15 mL/mmol).
-
Add (diacetoxyiodo)benzene (1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 10 mL) and then with water (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
Data Presentation
| Entry | R¹ in Hydrazide | R² in Aldehyde | Yield (%)[6] |
| 1 | Phenyl | 4-Chlorophenyl | 90 |
| 2 | Phenyl | 4-Nitrophenyl | 88 |
| 3 | Phenyl | 4-Methoxyphenyl | 92 |
| 4 | 4-Methylphenyl | Phenyl | 91 |
| 5 | 4-Chlorophenyl | Phenyl | 89 |
| 6 | Phenyl | 2-Thienyl | 85 |
| 7 | 4-Nitrophenyl | 4-Chlorophenyl | 86 |
| 8 | 4-Methoxyphenyl | 4-Nitrophenyl | 87 |
Experimental Workflow Diagram
Synthesis of 2-Amino-1,3,4-Thiadiazoles
Application Note
2-Amino-1,3,4-thiadiazoles are an important class of heterocyclic compounds with diverse pharmacological activities. A facile and efficient method for their synthesis involves the oxidative cyclization of thiosemicarbazone intermediates.[9] Thiosemicarbazones are readily prepared by the condensation of an aldehyde with thiosemicarbazide. The subsequent intramolecular C-S bond formation can be achieved using various oxidizing agents, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a particularly effective reagent for this transformation.[10][11] This method is advantageous due to its mild reaction conditions and the avoidance of harsh or toxic reagents.
Experimental Protocol: Synthesis of 5-Phenyl-N-phenyl-1,3,4-thiadiazol-2-amine [9]
Step 1: Synthesis of (E)-2-benzylidene-N-phenylhydrazinecarbothioamide
-
Dissolve N-phenylhydrazinecarbothioamide (1.0 equiv.) in ethanol (15 mL/mmol).
-
Add benzaldehyde (1.0 equiv.) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the thiosemicarbazone.
Step 2: Oxidative Cyclization to 5-Phenyl-N-phenyl-1,3,4-thiadiazol-2-amine
-
Dissolve the (E)-2-benzylidene-N-phenylhydrazinecarbothioamide (1.0 equiv.) in dichloromethane (20 mL/mmol).
-
Add DDQ (1.1 equiv.) to the solution.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with a 5% NaOH solution (2 x 15 mL) and then with water (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Recrystallize the crude product from absolute ethanol to yield the pure 2-amino-1,3,4-thiadiazole.
Data Presentation
| Entry | R¹ in Thiosemicarbazone | R² in Thiosemicarbazone | Yield (%)[9] |
| 1 | Phenyl | Phenyl | 75 |
| 2 | Phenyl | 4-Tolyl | 72 |
| 3 | Phenyl | 4-Bromophenyl | 78 |
| 4 | Phenyl | 2-Chlorophenyl | 70 |
| 5 | Phenyl | 4-Fluorophenyl | 76 |
| 6 | Phenyl | 4-Methoxyphenyl | 73 |
| 7 | Phenyl | 3-Methoxyphenyl | 71 |
| 8 | Phenyl | 4-(Trifluoromethyl)phenyl | 65 |
Reaction Pathway Diagram
Synthesis of Substituted Pyrazoles
Application Note
Pyrazoles are a fundamental class of N-heterocycles widely found in pharmaceuticals and agrochemicals. A versatile and regioselective one-pot synthesis of substituted pyrazoles involves the reaction of N-monosubstituted hydrazones with nitro-olefins.[12] This reaction proceeds via a Michael addition of the hydrazone to the nitro-olefin, followed by an intramolecular cyclization and subsequent elimination of nitrous acid to afford the pyrazole ring. The reaction conditions can be tuned to favor either the Michael adduct or the final pyrazole product. Protic polar solvents, such as ethanol, generally favor the formation of the pyrazole.[12]
Experimental Protocol: One-Pot Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole [12]
-
To a solution of 4-methylbenzaldehyde (1.0 equiv.) in ethanol (5 mL/mmol), add benzylhydrazine dihydrochloride (1.0 equiv.) and water (0.5 mL/mmol).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone in situ.
-
To this mixture, add a solution of 1-chloro-4-(2-nitrovinyl)benzene (1.0 equiv.) in ethanol (5 mL/mmol).
-
Heat the reaction mixture to reflux for 6-8 hours. The product may precipitate as a white solid during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with cold ethanol.
-
Dry the solid under vacuum to obtain the pure 1,3,5-trisubstituted pyrazole. No further purification is typically necessary.
Data Presentation
| Entry | R¹ in Hydrazone | R² in Aldehyde | R³ in Nitro-olefin | Solvent | Yield (%)[12] |
| 1 | Methyl | Phenyl | Phenyl | EtOH | 92 |
| 2 | Methyl | 4-Chlorophenyl | Phenyl | EtOH | 90 |
| 3 | Methyl | 4-Methoxyphenyl | Phenyl | EtOH | 95 |
| 4 | Benzyl | 4-Tolyl | 4-Chlorophenyl | EtOH | 94 |
| 5 | Methyl | Phenyl | 4-Nitrophenyl | EtOH | 88 |
| 6 | Methyl | 2-Naphthyl | Phenyl | EtOH | 91 |
| 7 | Phenyl | Phenyl | Phenyl | EtOH | 85 |
| 8 | Methyl | Phenyl | Methyl | EtOH | 78 |
Reaction Pathway Diagram
References
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 3. Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. One-pot Synthesis and Antimicrobial Activities of N-Substituted Pyrazoles from Nitro-olefins and Hydrazones | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Application Notes and Protocols: Benzophenone Hydrazone as a Precursor for Insecticidal Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, insecticidal activity, and evaluation of compounds derived from benzophenone hydrazone. The information compiled herein is intended to guide researchers in the development of novel insecticidal agents based on this versatile chemical scaffold.
Introduction
This compound derivatives have emerged as a significant class of compounds in the discovery of new agrochemicals.[1] First identified for their insecticidal properties by DuPont in 1973, these compounds have attracted considerable interest due to their simple preparation, broad spectrum of activity, and generally low toxicity to non-target organisms.[1] Research has demonstrated that strategic modifications to the this compound molecule can lead to potent insecticidal and acaricidal agents.[2][3] This document details the synthesis of these derivatives, protocols for their biological evaluation, and summarizes key structure-activity relationship data.
Data Presentation
The insecticidal and acaricidal activities of various this compound derivatives are summarized in the tables below. The data is presented to facilitate comparison and aid in the identification of promising lead structures.
Table 1: Acaricidal Activity of this compound N-acylated Thiourea and Urea Derivatives against Tetranychus cinnabarinus
| Compound ID | R Group | X | LC50 (mmol/L) |
| 8a | 2-F-C6H4 | S | 0.305 |
| 8b | 3-F-C6H4 | S | 0.453 |
| 8c | 4-F-C6H4 | S | 0.398 |
| 8d | 2-Cl-C6H4 | S | 0.536 |
| 8e | 3-Cl-C6H4 | S | 0.621 |
| 8f | 4-Cl-C6H4 | S | 0.559 |
| 8g | 2-CH3-C6H4 | S | 0.732 |
| 8h | 3-CH3-C6H4 | S | 0.684 |
| 8i | 4-CH3-C6H4 | S | 0.615 |
| 12b | 3-F-C6H4 | O | 1.832 |
| 12c | 4-F-C6H4 | O | 1.563 |
| 12d | 2-Cl-C6H4 | O | 2.036 |
| 12e | 3-Cl-C6H4 | O | 1.975 |
| 12f | 4-Cl-C6H4 | O | 1.884 |
| 12h | 3-CH3-C6H4 | O | 1.769 |
| 3 (Parent) | - | - | >5.0 |
Data sourced from a study on novel this compound N-acylated thiourea and urea derivatives.[3] The parent molecule (3) is 4-chloro-4'-trifluoromethoxythis compound.
Table 2: Insecticidal Activity of this compound Derivatives against Spodoptera littoralis
| Compound ID | R Group on Hydrazone Nitrogen | Mortality (%) at 400 mg/L |
| 5a | H | <20 |
| 5b | COCH3 | >80 |
| 5c | COCF3 | >80 |
| 5d | COCCl3 | >80 |
| 5e | CO-c-C3H5 | >80 |
| 5f | SO2CH3 | >80 |
Data adapted from a review on hydrazone derivatives in agrochemical discovery.[1] The parent structure is a this compound with substitutions on the aromatic rings.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the evaluation of its derivatives' insecticidal activity are provided below.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the precursor, this compound, via the condensation of benzophenone with hydrazine hydrate.[4]
Materials:
-
Benzophenone
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve benzophenone in absolute ethanol.
-
Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to benzophenone should be in excess.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product to obtain this compound.
Protocol 2: Synthesis of N-Acylated this compound Derivatives
This protocol outlines the synthesis of N-acylated derivatives, which have shown significant insecticidal activity.[3]
Materials:
-
This compound
-
Appropriate acyl chloride or isocyanate
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in an anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add a base to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or isocyanate to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to yield the N-acylated this compound derivative.
Protocol 3: Insecticidal Bioassay using the Leaf-Dip Method
This protocol is suitable for assessing the toxicity of compounds against foliage-feeding insects like Spodoptera littoralis and mites such as Tetranychus cinnabarinus.[5][6]
Materials:
-
Test compound
-
Acetone or other suitable solvent
-
Distilled water with a surfactant (e.g., Triton X-100)
-
Fresh, untreated host plant leaves (e.g., castor bean for S. littoralis, bean leaves for T. cinnabarinus)
-
Petri dishes lined with moist filter paper
-
Forceps
-
Test insects/mites of a uniform age/stage
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution with distilled water containing a surfactant to achieve the desired test concentrations.
-
Using forceps, dip a host plant leaf into each test solution for a set period (e.g., 10-30 seconds).
-
Allow the treated leaves to air dry at room temperature.
-
Place each treated leaf into a Petri dish lined with moist filter paper.
-
Introduce a known number of test insects or mites onto each treated leaf.
-
A control group should be prepared using leaves dipped only in the solvent-surfactant solution.
-
Maintain the Petri dishes in an incubator under controlled environmental conditions.
-
Assess mortality at specified time intervals (e.g., 24, 48, 72 hours).
-
Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.
Visualizations
The following diagrams illustrate the general workflow for the development of this compound-based insecticides and the key structural features influencing their activity.
Caption: A general workflow for the synthesis and evaluation of this compound-based insecticides.
Caption: Key structural features influencing the insecticidal activity of this compound derivatives.
References
- 1. Design, synthesis and bioactivity evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of this compound derivatives with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazone derivatives in agrochemical discovery and development [html.rhhz.net]
- 4. Page loading... [guidechem.com]
- 5. aensiweb.net [aensiweb.net]
- 6. Characterization of Spodoptera littoralis (Lepidoptera: Noctuidae) resistance to indoxacarb: inheritance mode, realized heritability, and fitness costs - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzophenone Hydrazone as a Photostabilizer in Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzophenone hydrazone and its derivatives as photostabilizers to prevent the degradation of polymers upon exposure to ultraviolet (UV) radiation. This document outlines the mechanisms of action, experimental protocols for evaluation, and quantitative data on their performance.
Introduction to Polymer Photodegradation and Stabilization
Polymers are susceptible to degradation upon exposure to UV radiation, which can lead to undesirable changes in their physical and chemical properties, such as discoloration, embrittlement, and loss of mechanical strength.[1][2] This degradation is primarily initiated by the absorption of UV photons by chromophores present in the polymer, leading to the formation of free radicals. These radicals can then participate in a cascade of reactions, including chain scission and cross-linking, ultimately altering the polymer's structure and performance.[1]
Photostabilizers are additives that are incorporated into polymers to inhibit these degradative processes. They can function through various mechanisms, including UV absorption, quenching of excited states, and scavenging of free radicals.[3] Benzophenone and its derivatives are a class of organic compounds known for their ability to absorb UV radiation and dissipate the energy as heat, making them effective UV absorbers.[4][5]
Mechanism of Photostabilization by this compound Derivatives
While benzophenone itself can act as a photosensitizer and accelerate degradation in some polymers, its hydrazone derivatives can function as effective photostabilizers.[3][4] The photostabilizing effect of this compound derivatives is attributed to their ability to act as radical scavengers. The hydrazone moiety can donate a hydrogen atom to the reactive polymer radicals, thereby terminating the degradation chain reaction. The resulting stabilizer radical is relatively stable and does not initiate further degradation.
Additionally, some benzophenone derivatives, particularly those with hydroxyl groups ortho to the carbonyl group, can dissipate UV energy through an efficient keto-enol tautomerism mechanism, releasing the energy as harmless heat.[5][6] The incorporation of the hydrazone group can further enhance the photostability of the molecule.
dot
Caption: Mechanism of radical scavenging by this compound.
Quantitative Performance Data
The effectiveness of a photostabilizer is quantified by measuring the extent of degradation in a polymer with and without the additive over time when exposed to UV radiation. Key performance indicators include changes in weight, carbonyl index (a measure of oxidation), and viscosity-average molecular weight.
Table 1: Effect of this compound Derivatives on the Photodegradation of PVC Films after 300 hours of UV Irradiation
| Additive (0.5 wt%) | Weight Loss (%)[7] | Carbonyl Index (IC=O)[7] |
| PVC (Blank) | 1.39 | 1.15 |
| Tin Complex 1 | 0.27 | 0.60 |
| Tin Complex 2 | - | 0.69 |
| Tin Complex 3 | - | 0.74 |
| Tin Complex 4 | - | 0.82 |
Note: The data presented is for organotin complexes of mefenamic acid, which are used as representative examples of effective photostabilizers in PVC. Specific quantitative data for this compound was not available in the searched literature.
Experimental Protocols
Preparation of Polymer Films
A standardized method for preparing polymer films is crucial for obtaining reproducible results. The casting method is commonly employed.
Protocol:
-
Dissolve 5 g of the polymer (e.g., PVC) in 100 mL of a suitable solvent (e.g., tetrahydrofuran, THF) at room temperature with continuous stirring until a homogenous solution is obtained.
-
Add the desired concentration of the this compound photostabilizer (e.g., 0.5% by weight) to the polymer solution and stir for an additional 2 hours.
-
Pour the solution into a clean, flat glass plate or petri dish.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24 hours.
-
Dry the resulting films in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.
-
Measure the thickness of the films to ensure uniformity (typically around 40 µm).
dot
Caption: Workflow for preparing polymer films with photostabilizers.
Accelerated Photodegradation Testing
Accelerated weathering chambers are used to simulate the damaging effects of sunlight in a shorter period.
Protocol:
-
Mount the prepared polymer films in the sample holder of an accelerated weathering chamber equipped with a UV lamp.
-
Set the irradiation conditions. A typical setup might use a lamp with a wavelength of 313 nm and an intensity of 6.43 x 10-9 Ein dm-3 s-1.
-
Maintain a constant temperature of 35°C inside the chamber.
-
Expose the films for a predetermined duration (e.g., up to 300 hours), withdrawing samples at regular intervals for analysis.
-
For each time point, also analyze a "dark control" sample that was kept in the same chamber but shielded from light (e.g., wrapped in aluminum foil) to account for any thermal degradation.[8][9]
Monitoring Photodegradation
Photodegradation often leads to the formation of volatile products, resulting in a decrease in the mass of the polymer film.
Protocol:
-
Before irradiation, accurately weigh the polymer film samples (W0).
-
At each irradiation time interval, remove the samples from the chamber and reweigh them (Wt).
-
Calculate the percentage of weight loss using the following equation: Weight Loss (%) = [(W0 - Wt) / W0] x 100[10]
IR spectroscopy is a powerful technique for monitoring the chemical changes in a polymer during degradation. The formation of carbonyl groups (C=O) is a key indicator of photo-oxidation.[11][12]
Protocol:
-
Record the IR spectrum of the polymer film at each irradiation time point using an FTIR spectrometer.
-
Identify the characteristic absorption band for the carbonyl group (typically around 1720 cm-1) and a reference band that does not change during degradation (e.g., the C-H stretching band around 1328 cm-1 for PVC).
-
Calculate the carbonyl index (IC=O) as the ratio of the absorbance of the carbonyl peak to the absorbance of the reference peak.[13][14] This provides a quantitative measure of the extent of oxidation.
dot
Caption: Calculation of the carbonyl index from an FTIR spectrum.
Chain scission during photodegradation leads to a decrease in the polymer's molecular weight, which can be monitored by measuring the viscosity of dilute polymer solutions.[14]
Protocol:
-
Prepare a series of dilute solutions of the irradiated polymer samples in a suitable solvent (e.g., THF) at known concentrations.
-
Using an Ostwald viscometer, measure the flow time of the pure solvent (t0) and each of the polymer solutions (t).[12]
-
Calculate the relative viscosity (ηrel = t/t0) and specific viscosity (ηsp = ηrel - 1).
-
Determine the intrinsic viscosity [η] by plotting ηsp/C versus concentration and extrapolating to zero concentration.
-
Calculate the viscosity-average molecular weight (M̄v) using the Mark-Houwink equation: [η] = K(M̄v)a, where K and a are constants specific to the polymer-solvent system.[11][15]
Conclusion
This compound and its derivatives show promise as effective photostabilizers for polymers, primarily through a radical scavenging mechanism. The experimental protocols detailed in this document provide a robust framework for evaluating their performance. By systematically measuring changes in weight, carbonyl index, and molecular weight, researchers can quantify the stabilizing effect of these additives and optimize polymer formulations for enhanced durability and longevity. Further research is warranted to generate specific quantitative data for a wider range of benzophenone hydrazones in various polymer matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. eco.korea.ac.kr [eco.korea.ac.kr]
- 3. benchchem.com [benchchem.com]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. q1scientific.com [q1scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Effect of Ultraviolet Irradiation on Poly(vinyl chloride) Films Containing Naproxen Diorganotin(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of molecular weight of polymers by visometry | PPTX [slideshare.net]
- 12. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. diva-portal.org [diva-portal.org]
- 14. scilit.com [scilit.com]
- 15. Determination of Viscosity Average Molecular Weight of Polymer (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Application Notes and Protocols: The Role of Benzophenone Hydrazone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone hydrazone is a versatile and pivotal intermediate in organic synthesis, with significant applications in the pharmaceutical industry. Its unique chemical properties make it an essential building block for the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical syntheses, including its role as a precursor to the carboxyl-protecting agent diphenyldiazomethane, its application in the synthesis of indole derivatives via the Fischer indole synthesis, and its use as a protecting group in the synthesis of β-lactam antibiotics.
I. Synthesis of this compound
This compound is typically synthesized via the condensation of benzophenone with hydrazine hydrate. Several methods have been reported, with variations in solvents and reaction conditions.[1]
Experimental Protocol: Synthesis of this compound in an Ionic Liquid[1]
This protocol describes a high-yield and environmentally friendly method for the synthesis of this compound using an ionic liquid as the reaction medium.
Materials:
-
Benzophenone
-
Hydrazine hydrate solution (e.g., 85%)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (ionic liquid)
-
Dichloromethane
Procedure:
-
In a 100 mL single-necked flask, add 1.82 g of benzophenone, 5 mL of 85% (v/v) hydrazine hydrate solution, and 5 mL of 1-butyl-3-methylimidazolium tetrafluoroborate ionic liquid.[1]
-
Heat the reaction mixture to 100°C and stir for 4 hours.[1]
-
Cool the reaction mixture to room temperature, which should induce the crystallization of the product.
-
Filter the crystals and dry them to obtain this compound.[1]
-
The filtrate can be extracted with dichloromethane to recover the ionic liquid for reuse.[1]
Quantitative Data:
| Reactants | Conditions | Product | Yield | Melting Point |
| Benzophenone, 85% Hydrazine Hydrate, [BMIM][BF4] | 100°C, 4 hours | This compound | 96.4% | 97-98°C |
| Benzophenone, 45% Hydrazine Hydrate, [BMIM][BF4] | 120°C, 3 hours | This compound | 95.4% | 97-98°C |
| Benzophenone, 30% Hydrazine Hydrate, [BMIM][BF4] | 120°C, 4 hours | This compound | 92.9% | 97-98°C |
Data sourced from patent CN1858037A.[1]
II. Application in the Synthesis of Diphenyldiazomethane: A Carboxyl Protecting Agent
This compound is a primary precursor for the synthesis of diphenyldiazomethane, a valuable reagent for the protection of carboxylic acids in the synthesis of peptides and other complex molecules. The diphenylmethyl (DPM) ester formed is stable under various conditions and can be cleaved under mild acidic conditions.
Experimental Workflow: Synthesis of Diphenyldiazomethane
Caption: Workflow for the synthesis and application of diphenyldiazomethane.
Experimental Protocol: Synthesis of Diphenyldiazomethane
This protocol is adapted from Organic Syntheses.
Materials:
-
This compound
-
Yellow mercuric oxide
-
Petroleum ether (b.p. 30-60°C)
-
Anhydrous sodium sulfate
Procedure:
-
In a pressure bottle, place 19.6 g (0.1 mole) of this compound and 22 g (0.1 mole) of yellow mercuric oxide in 100 mL of petroleum ether.
-
Seal the bottle and shake it mechanically at room temperature for 6 hours.
-
Filter the reaction mixture to remove mercury and any benzophenone azine byproduct.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure at room temperature to obtain diphenyldiazomethane as a crystalline solid.
Quantitative Data:
| Reactant | Oxidizing Agent | Solvent | Yield |
| This compound | Yellow Mercuric Oxide | Petroleum Ether | 89-96% |
III. Application in the Fischer Indole Synthesis
This compound can be N-arylated and subsequently used in the Fischer indole synthesis to produce various indole derivatives, which are common scaffolds in many pharmaceuticals. For example, the reaction of acetophenone phenylhydrazone (an analogue of N-phenyl this compound) can yield 2-phenylindole.
Signaling Pathway: Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from acetophenone phenylhydrazone, illustrating the Fischer indole synthesis methodology.
Materials:
-
Acetophenone phenylhydrazone
-
Polyphosphoric acid
Procedure:
-
In a beaker, place 0.15 mol of acetophenone phenylhydrazone and 180 g of polyphosphoric acid.
-
Heat the mixture on a water bath, maintaining the temperature at 100-120°C for 10 minutes with stirring.
-
Cool the mixture and add 450 mL of cold water, stirring to dissolve the polyphosphoric acid.
-
Filter the solid product and wash it with ice-cold water.
-
Recrystallize the crude product from rectified spirit to obtain pure 2-phenylindole.
Quantitative Data:
| Starting Material | Catalyst | Product | Yield |
| Acetophenone Phenylhydrazone | Polyphosphoric Acid | 2-Phenylindole | High |
IV. Application as a Protecting Group in β-Lactam Antibiotic Synthesis
The diphenylmethyl (DPM) group, derived from diphenyldiazomethane (and thus from this compound), is widely used to protect the carboxylic acid of the β-lactam nucleus (e.g., 6-aminopenicillanic acid, 6-APA, or 7-aminocephalosporanic acid, 7-ACA) during the synthesis of semi-synthetic penicillins and cephalosporins like tazobactam and cefixime.[2][3]
Experimental Workflow: β-Lactam Antibiotic Synthesis
Caption: General workflow for β-lactam antibiotic synthesis using a DPM protecting group.
Experimental Protocol: Protection of 7-ACA with Diphenyldiazomethane
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
Diphenyldiazomethane
-
Suitable solvent (e.g., dichloromethane)
Procedure:
-
Suspend 7-ACA in a suitable solvent such as dichloromethane.
-
Add a solution of diphenyldiazomethane in the same solvent dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
The solvent is then removed under reduced pressure to yield the diphenylmethyl ester of 7-ACA.
Experimental Protocol: Deprotection of the Diphenylmethyl Ester
The diphenylmethyl ester can be cleaved under acidic conditions to yield the free carboxylic acid.
Materials:
-
DPM-protected β-lactam intermediate
-
Trifluoroacetic acid (TFA) or Aluminum chloride (AlCl₃)
-
Anisole (scavenger)
-
Solvent (e.g., dichloromethane)
Procedure (using AlCl₃):
-
Dissolve the DPM-protected intermediate in dichloromethane.
-
Cool the solution to -10 to 0°C.
-
Add anisole as a scavenger.
-
Add aluminum chloride portion-wise and stir the reaction for 2-4 hours.
-
Quench the reaction with water and extract the product.
-
Purify the final product by crystallization or chromatography.
Quantitative Data for Tazobactam Synthesis Intermediate:
| Starting Material | Reagents | Product | Yield |
| 2β-chloromethyl penicillanic acid diphenylmethyl ester | 1,2,3-triazole sodium/potassium | Tazobactam diphenylmethyl ester | 93.5% |
Data for the synthesis of Tazobactam diphenylmethyl ester from a precursor already containing the diphenylmethyl ester.[1]
V. Mentioned Application in the Synthesis of Cibenzoline
While some literature mentions this compound as a precursor in the synthesis of the cardiovascular drug cibenzoline, detailed experimental protocols for this specific transformation are not widely available in the reviewed literature. It is plausible that a derivative of this compound is utilized in a multi-step synthesis. Further research into specific synthetic patents for cibenzoline may be required to elucidate the exact role of this compound.
Conclusion
This compound is a cornerstone intermediate in the synthesis of various pharmaceutical compounds. Its utility as a precursor to diphenyldiazomethane for carboxyl protection is a well-established and crucial technique in the synthesis of complex molecules like β-lactam antibiotics. Furthermore, its role in the Fischer indole synthesis provides a versatile route to a privileged scaffold in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug discovery and development, highlighting the significance of this compound in modern pharmaceutical synthesis.
References
Application Notes and Protocols: Benzophenone Hydrazone as a Derivatizing Agent for Carbonyl Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in pharmaceutical development, environmental monitoring, and biomedical research. These compounds are often present at low concentrations and may lack a strong chromophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection challenging. Chemical derivatization is a widely employed strategy to enhance the detectability of carbonyls by introducing a UV-active or fluorescent tag.
Benzophenone hydrazone is a versatile reagent that reacts with aldehydes and ketones to form stable, highly conjugated hydrazone derivatives. These derivatives exhibit strong UV absorbance, enabling sensitive and selective quantification by HPLC and LC-MS. This document provides detailed application notes and protocols for the use of this compound as a pre-column derivatizing agent for the analysis of carbonyl compounds.
Principle of the Method
The derivatization reaction involves the nucleophilic addition of the hydrazine group of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone, typically under acidic conditions. This is followed by a dehydration step to form a stable this compound derivative. The bulky, aromatic benzophenone moiety significantly increases the hydrophobicity and UV absorbance of the resulting derivative, facilitating its separation by reversed-phase HPLC and sensitive detection.
Advantages of this compound as a Derivatizing Agent
While 2,4-dinitrophenylhydrazine (DNPH) is a more commonly used derivatizing agent, this compound offers several potential advantages:
-
High Molar Absorptivity: The extensive conjugation of the this compound derivatives is expected to result in high molar absorptivity, leading to excellent sensitivity in UV detection.
-
Increased Hydrophobicity: The diphenyl groups of this compound significantly increase the hydrophobicity of the derivatives, which can lead to better retention and separation on reversed-phase HPLC columns, particularly for small, polar carbonyl compounds.
-
Structural Confirmation by MS: The distinct isotopic pattern and fragmentation of the benzophenone moiety can aid in the structural confirmation of the derivatives in mass spectrometry.
Experimental Protocols
Protocol 1: Derivatization of Carbonyls in Solution
This protocol is suitable for the analysis of carbonyl compounds in standards and liquid samples.
Materials and Reagents:
-
This compound (CAS: 5350-57-2)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Carbonyl compound standards (e.g., formaldehyde, acetaldehyde, acetone)
-
0.45 µm syringe filters
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV detector or LC-MS system
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a 1 mg/mL solution of this compound in acetonitrile. This solution should be freshly prepared.
-
Preparation of Acid Catalyst: Prepare a 0.1 M solution of HCl in deionized water or a 0.1% (v/v) solution of TFA in acetonitrile.
-
Sample/Standard Preparation: Prepare stock solutions of carbonyl standards in acetonitrile. For liquid samples, ensure they are free of particulates by filtering through a 0.45 µm syringe filter.
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, add 100 µL of the sample or standard solution.
-
Add 200 µL of the this compound derivatizing reagent solution.
-
Add 50 µL of the acid catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
After incubation, allow the vial to cool to room temperature.
-
Add 650 µL of acetonitrile to bring the final volume to 1 mL.
-
-
Analysis: The derivatized sample is now ready for HPLC or LC-MS analysis.
Protocol 2: HPLC-UV Analysis of this compound Derivatives
HPLC Conditions (Illustrative Example):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B; 2-15 min: 60-90% B; 15-18 min: 90% B; 18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: The optimal detection wavelength should be determined by acquiring the UV spectrum of the synthesized this compound derivatives. Benzophenone itself has a strong absorbance around 254 nm.
Protocol 3: LC-MS Analysis of this compound Derivatives
For enhanced selectivity and sensitivity, LC-MS can be employed.
LC-MS Conditions (Illustrative Example):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-800) and/or Selected Ion Monitoring (SIM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 600 L/hr |
Note: The mass spectrometer parameters should be optimized for the specific this compound derivatives being analyzed. The expected mass of the protonated derivative will be the molecular weight of the carbonyl compound plus the molecular weight of this compound (196.25 g/mol ) minus the molecular weight of water (18.02 g/mol ) plus the mass of a proton.
Data Presentation
The following tables provide illustrative quantitative data for the analysis of common carbonyl compounds derivatized with this compound. Note: This data is for exemplary purposes only and must be determined experimentally during method validation.
Table 1: Illustrative HPLC-UV Data for Carbonyl-Benzophenone Hydrazone Derivatives
| Carbonyl Compound | Expected M.W. of Derivative | Illustrative Retention Time (min) | Illustrative LOD (ng/mL) | Illustrative LOQ (ng/mL) |
| Formaldehyde | 208.26 | 8.5 | 5 | 15 |
| Acetaldehyde | 222.29 | 9.8 | 8 | 25 |
| Acetone | 236.31 | 10.5 | 10 | 30 |
| Propionaldehyde | 236.31 | 11.2 | 10 | 30 |
| Butyraldehyde | 250.34 | 12.5 | 12 | 35 |
Table 2: Illustrative Linearity Data for HPLC-UV Analysis
| Carbonyl Derivative | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Formaldehyde-BPH | 0.1 - 50 | > 0.999 |
| Acetaldehyde-BPH | 0.1 - 50 | > 0.999 |
| Acetone-BPH | 0.1 - 50 | > 0.999 |
Visualizations
Conclusion
This compound is a promising derivatizing agent for the sensitive and selective analysis of carbonyl compounds by HPLC-UV and LC-MS. The protocols and illustrative data provided in this document serve as a starting point for method development and validation. The high hydrophobicity and strong UV absorbance of the this compound derivatives make this reagent particularly suitable for the analysis of low molecular weight carbonyls in various matrices encountered in pharmaceutical and biomedical research.
Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling of Benzophenone Hydrazone with Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Arylhydrazines and their derivatives are crucial building blocks for a variety of nitrogen-containing heterocycles, such as indoles and pyrazoles. Traditional methods for synthesizing arylhydrazines often involve harsh conditions and generate significant waste. In contrast, modern transition-metal-catalyzed cross-coupling reactions offer a more efficient and versatile alternative.
This document provides detailed application notes and protocols for the nickel-catalyzed cross-coupling of benzophenone hydrazone with aryl bromides. This method, utilizing a simple and inexpensive nickel(II)/N-heterocyclic carbene (NHC) catalyst system, provides a convenient route to N-aryl benzophenone hydrazones, which are stable precursors to arylhydrazines.[1] This reaction is noted for its operational simplicity and relatively mild conditions.
Reaction Principle
The core of this methodology is a nickel-catalyzed N-arylation reaction. This compound acts as the nitrogen source, coupling with a variety of aryl bromides in the presence of a nickel catalyst and a suitable base. The benzophenone group serves as a protecting group that can be readily removed by acid hydrolysis after the C-N bond formation to yield the corresponding arylhydrazine.[1]
A proposed catalytic cycle for this transformation is initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl bromide to form a Ni(II)-aryl intermediate. Subsequent coordination of the deprotonated this compound and reductive elimination furnishes the N-aryl this compound product and regenerates the Ni(0) catalyst.
Data Presentation
Optimization of Reaction Conditions
The efficiency of the nickel-catalyzed N-arylation of this compound is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The table below summarizes the optimization of these parameters for the reaction between this compound and 4-bromotoluene.
| Entry | Nickel Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ni(OAc)₂ (5) | - | t-BuONa (1.3) | Dioxane | 50 | <10 |
| 2 | NiCl₂(dme) (5) | - | t-BuONa (1.3) | Dioxane | 50 | <10 |
| 3 | NiCl₂(PPh₃)₂ (5) | - | t-BuONa (1.3) | Dioxane | 50 | 25 |
| 4 | NiCl₂ (5) | PPh₃ (10) | t-BuONa (1.3) | Dioxane | 50 | 22 |
| 5 | NiCl₂ (5) | dppf (5) | t-BuONa (1.3) | Dioxane | 50 | 35 |
| 6 | NiCl₂ (5) | IPr·HCl (10) | t-BuONa (1.3) | Dioxane | 50 | 85 |
| 7 | NiCl₂ (5) | IPr·HCl (10) | t-BuOK (1.3) | Dioxane | 50 | 78 |
| 8 | NiCl₂ (5) | IPr·HCl (10) | NaH (1.3) | Dioxane | 50 | 45 |
| 9 | NiCl₂ (5) | IPr·HCl (10) | t-BuONa (1.3) | Toluene | 50 | 75 |
| 10 | NiCl₂ (5) | IPr·HCl (10) | t-BuONa (1.3) | THF | 50 | 68 |
Data adapted from Wu, W. et al., RSC Adv., 2014, 4, 3364-3367.
Substrate Scope of Aryl Bromides
The optimized reaction conditions were applied to a range of aryl bromides to explore the scope of the transformation. The results are summarized in the following table.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | N-phenyl this compound | 82 |
| 2 | 4-Bromotoluene | N-(4-methylphenyl) this compound | 85 |
| 3 | 4-Bromoanisole | N-(4-methoxyphenyl) this compound | 88 |
| 4 | 4-Bromobenzonitrile | N-(4-cyanophenyl) this compound | 75 |
| 5 | 4-Bromobenzotrifluoride | N-(4-(trifluoromethyl)phenyl) this compound | 65 |
| 6 | Methyl 4-bromobenzoate | N-(4-(methoxycarbonyl)phenyl) this compound | 72 |
| 7 | 4-Bromobiphenyl | N-(4-biphenyl) this compound | 80 |
| 8 | 1-Bromonaphthalene | N-(1-naphthyl) this compound | 78 |
| 9 | 2-Bromonaphthalene | N-(2-naphthyl) this compound | 81 |
| 10 | 3-Bromopyridine | N-(3-pyridyl) this compound | 68 |
| 11 | 2-Bromothiophene | N-(2-thienyl) this compound | 70 |
Data adapted from Wu, W. et al., RSC Adv., 2014, 4, 3364-3367.
Observations: The reaction tolerates a variety of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing substituents. Heteroaromatic bromides are also suitable substrates, affording the corresponding N-heteroaryl benzophenone hydrazones in good yields.
Experimental Protocols
General Procedure for the Nickel-Catalyzed N-Arylation of this compound
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
NiCl₂ (0.05 mmol, 5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.1 mmol, 10 mol%)
-
Sodium tert-butoxide (t-BuONa) (1.3 mmol)
-
Anhydrous dioxane (2.5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add NiCl₂ (6.5 mg, 0.05 mmol), IPr·HCl (42.5 mg, 0.1 mmol), sodium tert-butoxide (125 mg, 1.3 mmol), this compound (235 mg, 1.2 mmol), and the aryl bromide (1.0 mmol).
-
Add anhydrous dioxane (2.5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and place it in a preheated heating block at 50 °C.
-
Stir the reaction mixture for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired N-aryl this compound.
Procedure for the Deprotection of N-Aryl Benzophenone Hydrazones
Materials:
-
N-aryl this compound (1.0 mmol)
-
Concentrated hydrochloric acid (10 mL)
-
Methanol (1 mL)
-
Dichloromethane
Procedure:
-
Dissolve the N-aryl this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and methanol (1 mL).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the resulting precipitate and wash with dichloromethane to obtain the arylhydrazine hydrochloride salt.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed Catalytic Cycle for N-Arylation.
General Experimental Workflow
References
Application Notes and Protocols for Benzophenone Hydrazone-Based Fluorescent Probes in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of benzophenone hydrazone-based fluorescent probes in the detection of various metal ions. The inherent versatility in the synthesis of these probes, coupled with their significant changes in fluorescence upon metal ion binding, makes them powerful tools in analytical chemistry, environmental monitoring, and biological imaging.
Principle of Detection
This compound derivatives function as chemosensors that signal the presence of specific metal ions through a change in their fluorescence properties. The core principle lies in the coordination of the metal ion with the hydrazone moiety, which contains a nitrogen-rich pocket conducive to metal binding. This interaction alters the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.
Several photophysical mechanisms govern this change, including:
-
Photoinduced Electron Transfer (PET): In the absence of a metal ion, the fluorescence of the probe is often quenched due to an electron transfer from a donor to an acceptor part of the molecule. Upon metal ion binding, this PET process can be inhibited, leading to a significant enhancement of fluorescence ("turn-on").[1][2]
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict the intramolecular rotations and vibrations of the probe molecule. This rigidification of the structure reduces non-radiative decay pathways, resulting in an increase in fluorescence quantum yield.
-
Intramolecular Charge Transfer (ICT): The binding of a metal ion can modulate the ICT character of the probe, leading to a shift in the emission wavelength and a change in fluorescence intensity.
-
Aggregation-Induced Emission (AIE): Some probes are non-emissive in solution but become highly fluorescent upon aggregation. The binding of a metal ion can induce this aggregation, leading to a "turn-on" response.[3]
Quantitative Data of Representative Hydrazone-Based Fluorescent Probes
The following table summarizes the key performance indicators of several recently developed hydrazone-based fluorescent probes for the detection of various metal ions. This allows for a comparative assessment of their analytical capabilities.
| Probe Name/Type | Target Ion | Limit of Detection (LOD) | Solvent System | Binding Stoichiometry (Probe:Ion) | Reference |
| Naphthol-hydrazone | Al³⁺ | 20 nM | H₂O:DMSO | 1:1 | [3] |
| Pyrazine based hydrazone | Al³⁺ | 8 nM | H₂O:DMSO (99:1) | Not Specified | [3] |
| Bisalicylaldehyde benzoylhydrazone (BS-BH) | Al³⁺ | 3.50 nM | Methanol-water | 1:2 | [4] |
| Rhodamine–hydrazone | Fe³⁺ | 11 nM | MeCN:H₂O (7:3) | Not Specified | [3] |
| Naphthol–hydrazone | Fe³⁺ | 36 nM | Not Specified | 1:1 | [3] |
| Acylhydrazone–hydrazone | Fe³⁺ | 42 nM | Not Specified | Not Specified | [3] |
| Benzothiazolinone–hydrazone | Cu²⁺ | 84.0 nM | Not Specified | 1:1 | [3] |
| Thiadiazole based hydrazone | Cu²⁺ | 13.6 nM | H₂O:DMSO (1:3) | Not Specified | [3] |
| Coumarin–hydrazone | Cu²⁺ | 0.19 µM | Not Specified | 2:1 | [3] |
| Benzoyl hydrazine derivative P | Mg²⁺ | 0.3 µM | water–ethanol (1:9) | 1:1 | [1] |
| Hydrazone Schiff base (SHK) | Zn²⁺ | 112 µM | DMSO/H₂O (9:1) | 1:1 | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of a generic this compound probe, its application in metal ion detection, and its use in cellular imaging.
Synthesis of a Generic this compound Fluorescent Probe
This protocol describes a general one-step condensation reaction to synthesize a this compound-based probe.
Materials:
-
Substituted Benzophenone (1 mmol)
-
Substituted Hydrazine Hydrate (1 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the substituted benzophenone (1 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve the substituted hydrazine hydrate (1 mmol) in absolute ethanol (10 mL).
-
Add the hydrazine solution dropwise to the benzophenone solution while stirring continuously.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to yield the this compound probe.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Metal Ion Detection
This protocol outlines the steps for evaluating the sensing properties of a this compound probe towards various metal ions using fluorescence spectroscopy.
Materials and Instruments:
-
This compound probe stock solution (1 mM in DMSO or a suitable solvent).
-
Stock solutions of various metal ions (e.g., Al³⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) (10 mM in deionized water).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH. The optimal pH should be determined experimentally for each probe-metal system.
-
Spectrofluorometer with quartz cuvettes.
Procedure:
-
Preparation of Test Solution:
-
In a quartz cuvette, place 2 mL of the appropriate buffer solution (e.g., in a DMSO/water mixture).
-
Add a small aliquot of the this compound probe stock solution to achieve the desired final concentration (typically in the micromolar range, e.g., 10 µM).
-
Gently mix the solution.
-
-
Fluorescence Measurement:
-
Place the cuvette in the spectrofluorometer.
-
Excite the solution at the determined maximum absorption wavelength (λex) and record the emission spectrum.
-
-
Titration with Metal Ion:
-
To the cuvette containing the probe solution, add incremental amounts of the target metal ion stock solution.
-
After each addition, mix thoroughly and allow the solution to incubate for a short period (e.g., 2-5 minutes) to ensure the reaction reaches equilibrium.
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.
-
-
Selectivity Test:
-
Prepare a series of cuvettes, each containing the probe solution at the same concentration.
-
To each cuvette, add a fixed concentration (e.g., 2-10 equivalents) of a different metal ion stock solution.
-
Record the fluorescence spectrum for each solution and compare the fluorescence response to that of the target metal ion.
-
-
Determination of Limit of Detection (LOD):
-
The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (probe solution without the metal ion) and k is the slope of the linear portion of the titration curve at low concentrations.
-
-
Determination of Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions with a constant total concentration of the probe and the metal ion, but with varying mole fractions of the metal ion (from 0 to 1).
-
Measure the fluorescence intensity for each solution.
-
Plot the fluorescence intensity versus the mole fraction of the metal ion. The maximum of the plot indicates the binding stoichiometry of the probe-metal ion complex.[6]
-
Cellular Imaging of Metal Ions
This protocol provides a general guideline for visualizing intracellular metal ions using a cell-permeable this compound fluorescent probe.
Materials and Instruments:
-
This compound probe suitable for cell imaging (low cytotoxicity, good cell permeability).
-
Cell culture medium (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS).
-
Live cells (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or coverslips.
-
Stock solution of the target metal ion.
-
Confocal laser scanning microscope.
Procedure:
-
Cell Culture:
-
Culture the chosen cell line in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24 hours.
-
-
Probe Loading:
-
Prepare a working solution of the this compound probe in the cell culture medium (final concentration typically 1-10 µM).
-
Remove the culture medium from the cells and wash them twice with PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
-
Metal Ion Treatment:
-
After incubation with the probe, wash the cells twice with PBS to remove any excess probe.
-
Add fresh culture medium to the cells.
-
For the experimental group, add the target metal ion to the medium at the desired concentration and incubate for a specific period (e.g., 30 minutes). For the control group, add only the medium.
-
-
Fluorescence Imaging:
-
After the metal ion treatment, wash the cells again with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately image the cells using a confocal microscope.
-
Excite the probe at the appropriate wavelength and collect the emission in the corresponding channel.
-
Capture both fluorescence and bright-field images.
-
-
Data Analysis:
-
Analyze the fluorescence intensity of the cells in the control and experimental groups to determine the change in intracellular metal ion concentration.
-
Visualizations
Signaling Pathway
Caption: General 'Turn-On' signaling pathway of a this compound probe.
Experimental Workflow
Caption: Experimental workflow for metal ion detection using a fluorescent probe.
Structural Modification and Selectivity
Caption: Influence of structural modifications on probe selectivity and properties.
References
- 1. periodicals.karazin.ua [periodicals.karazin.ua]
- 2. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bisalicylhydrazone based fluorescent probe for detecting Al3+ with high sensitivity and selectivity and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Wolff-Kishner Reduction of Benzophenone Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wolff-Kishner reduction is a powerful and widely used chemical reaction in organic synthesis for the deoxygenation of aldehydes and ketones to their corresponding alkanes. This reaction is particularly valuable in drug development and complex molecule synthesis where the removal of a carbonyl group is a necessary transformation. The reaction proceeds via a hydrazone intermediate, which is then treated with a strong base at elevated temperatures to yield the alkane, releasing nitrogen gas. This application note provides a detailed protocol for the Wolff-Kishner reduction of pre-formed benzophenone hydrazone to diphenylmethane, a common substrate used to illustrate this classic transformation. The Huang-Minlon modification, a one-pot procedure that enhances yield and reduces reaction time, is also discussed.
Reaction Principle
The Wolff-Kishner reduction of this compound involves two key stages. First, the formation of the hydrazone from benzophenone and hydrazine. Second, the base-catalyzed decomposition of the hydrazone at high temperatures. The strong base deprotonates the terminal nitrogen of the hydrazone, initiating a series of proton transfers and the eventual elimination of dinitrogen gas, a thermodynamically favorable process that drives the reaction to completion. The resulting carbanion is then protonated by the solvent to yield the final alkane product, diphenylmethane.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent Wolff-Kishner reduction to diphenylmethane.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Benzophenone | [1] |
| Reagents | 100% Hydrazine, Absolute Ethanol | [1] |
| Molar Ratio (Benzophenone:Hydrazine) | 1 : 3.75 | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 10 hours | [1] |
| Product | This compound | [1] |
| Yield | 87% | [1] |
Table 2: Wolff-Kishner Reduction of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | [2] |
| Reagents | Potassium tert-butoxide, DMSO or Toluene | [2] |
| Reaction Temperature | Elevated (specific temperature not cited) | [2] |
| Reaction Time | Not specified | [2] |
| Product | Diphenylmethane | [2] |
| Yield | 85% | [2] |
Reaction Mechanism
The mechanism of the Wolff-Kishner reduction of this compound proceeds through a series of protonation and deprotonation steps, culminating in the irreversible loss of nitrogen gas.
Caption: Reaction mechanism of the Wolff-Kishner reduction.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent Wolff-Kishner reduction.
Protocol 1: Synthesis of this compound[1]
Materials:
-
Benzophenone (40 g, 0.22 mol)
-
100% Hydrazine (41.2 g, 0.824 mol)
-
Absolute Ethanol (150 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add benzophenone (40 g) and absolute ethanol (150 mL).
-
Add 100% hydrazine (41.2 g) to the mixture.
-
Heat the mixture under reflux for 10 hours.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
The colorless this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product in a desiccator.
-
The expected yield of this compound is approximately 37.5 g (87%).
Protocol 2: Wolff-Kishner Reduction of this compound to Diphenylmethane
This protocol is based on the reported reaction conditions that afford a high yield of diphenylmethane.[2]
Materials:
-
This compound (e.g., 19.6 g, 0.1 mol)
-
Potassium tert-butoxide (e.g., 12.3 g, 0.11 mol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Toluene (e.g., 100 mL)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Add this compound (e.g., 19.6 g) and anhydrous DMSO or toluene (e.g., 100 mL) to the flask.
-
Carefully add potassium tert-butoxide (e.g., 12.3 g) to the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or distillation to afford pure diphenylmethane. The reported yield for this transformation is 85%.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from the starting material, benzophenone, to the final purified product, diphenylmethane.
Caption: Experimental workflow for diphenylmethane synthesis.
Safety Precautions
-
Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
High temperatures are required for the Wolff-Kishner reduction. Use appropriate heating equipment and take precautions to prevent burns.
-
The reaction evolves nitrogen gas, which can cause pressure buildup if the reaction is performed in a sealed vessel. Ensure the reaction setup is open to the atmosphere or equipped with a pressure-equalizing dropping funnel.
Conclusion
The Wolff-Kishner reduction is a robust and reliable method for the deoxygenation of ketones and aldehydes. The provided protocols for the synthesis of this compound and its subsequent conversion to diphenylmethane offer a clear and reproducible guide for researchers. By following these detailed procedures and adhering to the necessary safety precautions, scientists can effectively utilize this important transformation in their synthetic endeavors. The Huang-Minlon modification offers a more efficient one-pot alternative, which may be preferable for certain applications.
References
Application Notes and Protocols: Benzophenone Hydrazone in Organic Pigment and Dye Synthesis
Introduction
Benzophenone hydrazone is a versatile intermediate compound widely utilized in the synthesis of various organic molecules, including pharmaceuticals and polymers.[1] In the realm of color chemistry, it serves as a crucial precursor for the production of certain organic pigments and dyes, notably formazan dyes.[2][3] Formazan dyes are intensely colored compounds characterized by the [-N=N-C(R)=N-NH-] structure and are known for their vibrant colors ranging from red to blue.[4][5] The synthesis typically involves the coupling reaction of a hydrazone, such as this compound, with a diazonium salt.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of formazan dyes using this compound.
Application in Formazan Dye Synthesis
This compound acts as a key building block in the synthesis of formazan dyes. The reaction involves the electrophilic attack of a diazonium salt on the this compound. The resulting formazan dyes exhibit strong coloration and can be used in various applications, including as textile dyes and in biological assays.[4]
Quantitative Data
The following table summarizes key quantitative data related to the synthesis of a representative formazan dye derived from a hydrazone precursor.
| Parameter | Value | Reference |
| Starting Hydrazone | Benzaldehyde Phenylhydrazone | [2] |
| Product | 1-phenyl-3-phenyl-5-[2-pyridyl] formazan | [2] |
| Yield | 80% (for the precursor hydrazone) | [2] |
| Maximum Absorption Wavelength (λmax) | 473 nm (in ethanol) | [2] |
| Melting Point (precursor) | 156 °C | [2] |
Experimental Protocols
This section details the synthesis of this compound and its subsequent conversion to a formazan dye.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the this compound intermediate.
Materials:
-
Benzophenone
-
Hydrazine hydrate (100%)
-
Absolute ethanol
Procedure:
-
In a round-bottom flask, dissolve benzophenone (0.22 mole) in 150 ml of absolute ethanol.
-
Add hydrazine hydrate (0.824 mole) to the solution.
-
Heat the mixture under reflux for 10 hours.
-
After reflux, cool the mixture in an ice bath.
-
Colorless crystals of this compound will separate out.
-
Filter the crystals and dry them. The expected yield is approximately 87%, with a melting point of 97–98 °C.[6]
Protocol 2: Synthesis of a Formazan Dye from this compound
This protocol outlines the synthesis of a formazan dye by coupling this compound with a diazonium salt. This procedure is adapted from the synthesis of formazan derivatives from benzaldehyde phenylhydrazone.[2]
Materials:
-
This compound (prepared as in Protocol 1)
-
Substituted aromatic amine (e.g., 2-aminopyridine)
-
Concentrated hydrochloric acid
-
Sodium nitrite
-
Pyridine
-
Ice-cold water
-
Methanol
-
Chloroform
-
Petroleum ether
Procedure:
Part A: Diazotization of the Aromatic Amine
-
Dissolve 0.01 mol of the substituted aromatic amine in a mixture of 5 ml of concentrated hydrochloric acid and 5 ml of water in a 100 ml conical flask, with constant stirring.
-
Cool the reaction mixture in an ice bath until the temperature is below 5°C.
-
In a separate beaker, dissolve 1.6 g of sodium nitrite in 7.5 ml of water and cool the solution in an ice bath to below 5°C.
-
Filter the sodium nitrite solution to obtain a clear solution.
-
Add the clear sodium nitrite solution dropwise to the amine mixture with vigorous shaking, ensuring the temperature does not exceed 10°C.
-
Filter the resulting diazonium salt solution to get a clear solution.
Part B: Coupling Reaction
-
Dissolve this compound (0.01 mol) in 20 ml of pyridine.
-
Add the freshly prepared, clear diazonium salt solution dropwise with continuous stirring to the this compound solution, maintaining the temperature below 10°C.
-
Allow the reaction mixture to stand for approximately 4 hours.
-
Pour the reaction mixture into 250 ml of ice-cold water with continuous stirring.
-
A dark-colored solid (the formazan dye) will precipitate.
-
Filter the solid and wash it successively with cold water, followed by hot water, and finally with methanol.
-
Air-dry the solid product.
-
Recrystallize the synthesized formazan from a mixture of chloroform and petroleum ether for purification.[2]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of formazan dyes from this compound.
Caption: Workflow for Formazan Dye Synthesis.
Reaction Pathway
The following diagram illustrates the chemical transformation from this compound to a formazan dye.
Caption: this compound to Formazan Dye.
References
- 1. Formazan - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of formazan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized formazans: A review on recent progress in their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
How to improve the yield of benzophenone hydrazone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzophenone hydrazone for higher yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Side Reactions: Formation of byproducts, such as benzophenone azine, can reduce the yield of the desired hydrazone.[1][2] 3. Suboptimal Reaction Conditions: The temperature, reaction time, or catalyst may not be optimal for the reaction.[3] 4. Hydrolysis of Product: The hydrazone product can be susceptible to hydrolysis, especially under strongly acidic conditions.[2][4] | 1. Increase Reaction Time and Monitor: Prolong the reaction time and monitor the progress using Thin Layer Chromatography (TLC) until the benzophenone starting material is consumed. 2. Optimize Reactant Ratio: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 4 equivalents) to favor the formation of the hydrazone over the azine.[1][2][5] Consider adding the benzophenone solution slowly to the hydrazine solution to maintain an excess of hydrazine throughout the reaction.[1] 3. Adjust Temperature and Catalyst: Refluxing in ethanol is a common and effective method.[1][5] The use of an acid catalyst, such as a few drops of acetic acid or p-toluenesulfonic acid, can accelerate the reaction.[1][3][6] Maintaining a slightly acidic pH (around 4-6) is often optimal.[2][7] 4. Control pH: During workup, use a neutral or slightly basic wash to remove any excess acid and prevent hydrolysis.[2] |
| Formation of Benzophenone Azine Byproduct | 1. Incorrect Stoichiometry: An excess of benzophenone relative to hydrazine can lead to the reaction of the initially formed hydrazone with another molecule of benzophenone.[2] 2. Prolonged Heating: Extended reaction times at high temperatures can sometimes promote azine formation.[2] | 1. Use Excess Hydrazine: As mentioned above, using an excess of hydrazine is the most effective way to prevent azine formation.[1][2] 2. Control Reaction Time: Monitor the reaction by TLC and stop the reaction once the starting benzophenone is consumed to avoid prolonged heating that might favor side reactions. |
| Difficulty in Product Crystallization | 1. Presence of Impurities: Impurities, including unreacted starting materials or byproducts, can inhibit crystallization. 2. Inappropriate Solvent: The solvent used for crystallization may not be suitable for inducing crystal formation. | 1. Purify the Crude Product: If impurities are suspected, purify the crude product by recrystallization or column chromatography. 2. Optimize Crystallization Conditions: Cooling the reaction mixture on ice is a standard procedure to induce crystallization.[1][5] If crystallization is slow, scratching the inside of the flask with a glass rod can help initiate the process. Ensure the correct solvent is used for recrystallization; ethanol is commonly used for the reaction and subsequent crystallization. |
| Product Degradation During Storage | 1. Oxidation: Hydrazones can be susceptible to oxidation, especially when exposed to air and light.[2] 2. Residual Acid or Base: Traces of acid or base from the synthesis can catalyze degradation over time.[2] | 1. Proper Storage Conditions: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[2] 2. Ensure Neutrality: Thoroughly wash the product during workup to remove any residual acid or base before drying and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this compound synthesis?
A1: Absolute ethanol is a commonly used and effective solvent for the synthesis of this compound, often leading to high yields.[1][5] Ethylene glycol has also been reported as a solvent in some synthesis methods.[8]
Q2: Is a catalyst necessary for the reaction?
A2: While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid, such as acetic acid, hydrochloric acid, or p-toluenesulfonic acid, can significantly increase the reaction rate.[1][3][6][9]
Q3: What is the ideal temperature and reaction time?
A3: A common procedure involves heating the reaction mixture under reflux in ethanol for several hours (e.g., 2 to 10 hours).[1][5][8] The optimal time can vary depending on the scale and specific conditions, so monitoring the reaction by TLC is recommended.
Q4: How can I minimize the formation of the benzophenone azine byproduct?
A4: The most effective method to minimize azine formation is to use an excess of hydrazine or hydrazine hydrate relative to benzophenone.[1][2] This ensures that the benzophenone is more likely to react with hydrazine rather than the already formed hydrazone.
Q5: What is a typical yield for this synthesis?
A5: With optimized conditions, yields of this compound can be quite high, often in the range of 87% to 96%.[5]
Data Presentation
The following table summarizes different reported experimental conditions for the synthesis of this compound and the corresponding yields.
| Benzophenone (moles) | Hydrazine (moles) | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 0.22 | 0.824 (100% hydrazine) | Absolute Ethanol | None | Reflux, 10 hours | 87 | [1][5] |
| 1.0 (by weight) | 0.32 (hydrazine hydrate, by weight) | Anhydrous Glycol | Hydrochloric Acid | 90-100°C | Not specified | [9] |
| 1 eq. | 1.1-1.2 eq. | Not specified | Acetic Acid (catalytic) | Not specified | Not specified | [2] |
| 1.0 mmol | 2.0 mmol (hydrazine hydrate) | Ionic Liquid | None | 100°C, 3 hours | 94.9 | [10] |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is based on a well-established method for the synthesis of this compound.[1][5]
Materials:
-
Benzophenone (40 g, 0.22 mole)
-
100% Hydrazine hydrate (41.2 g, 0.824 mole)
-
Absolute Ethanol (150 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 40 g of benzophenone in 150 mL of absolute ethanol.
-
Add 41.2 g of 100% hydrazine hydrate to the solution.
-
Heat the mixture under reflux for 10 hours.
-
After the reflux period, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the colorless crystals of this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product to obtain this compound (expected yield: ~37.5 g, 87%).
Protocol 2: Acid-Catalyzed Synthesis for Improved Reaction Rate
This protocol incorporates an acid catalyst to potentially reduce the reaction time.
Materials:
-
Benzophenone (10 g, 0.055 mole)
-
Hydrazine hydrate (80%) (5.5 g, 0.088 mole)
-
Ethanol (75 mL)
-
Glacial Acetic Acid (a few drops)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
TLC plates and developing chamber
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 10 g of benzophenone in 75 mL of ethanol in a round-bottom flask.
-
Add 5.5 g of 80% hydrazine hydrate to the solution.
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the mixture under reflux. Monitor the reaction progress by TLC (e.g., every hour) until the benzophenone spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to crystallize the product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with cold ethanol and dry them.
Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. benchchem.com [benchchem.com]
- 8. CN102503853A - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. CN1858037A - Synthetic method for benzophenonehydrazone - Google Patents [patents.google.com]
Technical Support Center: Separation of Benzophenone Hydrazone and Benzophenone Azine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful separation of benzophenone hydrazone from its common byproduct, benzophenone azine.
Frequently Asked Questions (FAQs)
Q1: How is the benzophenone azine byproduct formed?
A1: Benzophenone azine is a common byproduct in the synthesis of this compound. It typically forms when the this compound product reacts with a second molecule of benzophenone, especially if there is an insufficient amount of hydrazine present in the reaction mixture.[1] To minimize its formation, it is recommended to use an excess of hydrazine hydrate or to add the benzophenone slowly to the hydrazine solution.[1]
Q2: What are the key physical differences between this compound and benzophenone azine?
A2: The primary differences lie in their polarity, melting points, and solubility, which are exploited for separation. This compound contains N-H bonds, making it more polar than the symmetrically structured benzophenone azine. This difference in polarity is the basis for chromatographic separations. Their physical properties are summarized in the table below.
Q3: How can I detect the presence of benzophenone azine in my product?
A3: The presence of the azine byproduct can be detected using several standard laboratory techniques:
-
Thin-Layer Chromatography (TLC): As the less polar compound, benzophenone azine will have a higher Rf value (it will travel further up the plate) than the more polar this compound on a silica gel plate.[2][3][4]
-
Melting Point: A broad melting point range that is lower than the literature value for pure this compound (approx. 95-98°C) suggests the presence of impurities like the azine.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the mixture will show a distinct set of peaks for the azine in addition to those of the hydrazone. The hydrazone has a characteristic N-H proton signal that is absent in the azine.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Depressed Melting Point | The product is contaminated with benzophenone azine or other impurities. | Purify the product using column chromatography or recrystallization. A pure compound will have a sharp melting point within the expected range.[5] |
| TLC Plate Shows Two or More Spots | The reaction has not gone to completion, or significant byproduct formation has occurred. | If one spot corresponds to the starting material (benzophenone), consider extending the reaction time. If a second product spot is present, this is likely the azine byproduct, requiring purification.[2][4] |
| Oily or Sticky Product Instead of Crystals | High levels of impurities are preventing crystallization. This is common when significant amounts of azine are present. | Attempt to purify the mixture using column chromatography, which is effective at separating compounds with different polarities.[1][8] Alternatively, triturating the oil with a cold non-polar solvent like n-hexane may induce crystallization of the desired product.[8] |
| Low Yield of this compound | Reaction conditions favored the formation of the azine byproduct. | Ensure an excess of hydrazine hydrate was used relative to benzophenone.[1] Controlling the reaction temperature and stoichiometry is crucial for maximizing the yield of the desired hydrazone.[1] |
| Compounds Do Not Separate During Column Chromatography | The chosen solvent system (mobile phase) has incorrect polarity. | For silica or alumina column chromatography, start with a non-polar solvent like petroleum ether or hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. The less polar azine will elute first.[5][7] |
Data Presentation: Physical Properties
The table below summarizes key quantitative data for this compound and its common precursor and byproduct, which are critical for developing an effective separation strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Solubility Characteristics |
| This compound | C₁₃H₁₂N₂ | 196.25 | 95-98[5][6] | Soluble in organic solvents like ethanol, ether, benzene, and chloroform.[6][9] Insoluble in water.[10] |
| Benzophenone Azine | C₂₆H₂₀N₂ | 360.46 | ~164 | Insoluble in non-polar solvents like petroleum ether.[5] Generally less polar than the hydrazone. |
| Benzophenone (Starting Material) | C₁₃H₁₀O | 182.22 | 48.5 | Insoluble in water; soluble in ethanol and diethyl ether.[11] |
Experimental Protocols & Visualizations
The formation of the desired hydrazone and the azine byproduct from the starting material is illustrated below.
Caption: Reaction pathway for the formation of this compound and azine.
Protocol 1: Purification by Column Chromatography
This method is highly effective for separating compounds with different polarities, such as the moderately polar hydrazone and the non-polar azine byproduct.
Caption: Workflow for purification via column chromatography.
Methodology:
-
Column Preparation: A glass column is packed with silica gel (200-300 mesh) as the stationary phase, using a non-polar solvent like hexane or petroleum ether to create a uniform slurry.
-
Sample Loading: The crude product mixture is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and carefully loaded onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% petroleum ether).[5] The non-polar benzophenone azine has a weaker interaction with the polar silica gel and will travel down the column and elute first.
-
Collect the eluent in fractions and monitor them by TLC.
-
-
Gradient Increase: After the azine has been eluted, gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., starting with a 9:1 hexane:ethyl acetate mixture).
-
Product Collection: The more polar this compound will begin to elute from the column as the solvent polarity increases. Continue collecting and monitoring fractions by TLC.
-
Final Steps: Combine the fractions containing the pure hydrazone and remove the solvent under reduced pressure to obtain the purified solid product.
Protocol 2: Purification by Recrystallization
This method leverages the solubility differences between the hydrazone and the azine in a specific solvent. Ethanol is a commonly used solvent for this purpose.
Methodology:
-
Solvent Selection: Ethanol is a suitable solvent as this compound is soluble in hot ethanol and less soluble upon cooling.[1][7]
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol by heating the mixture to reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote the formation of crystals.[1][5] The this compound should crystallize out of the solution, while the more soluble impurities (or those present in smaller amounts) remain in the mother liquor.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 5350-57-2 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. herzpharmaceuticals.com [herzpharmaceuticals.com]
- 11. Benzophenone - Wikipedia [en.wikipedia.org]
- 12. Page loading... [wap.guidechem.com]
- 13. CN102503853A - Synthesis method of this compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Benzophenone Hydrazone Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzophenone hydrazone.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding a fresh portion of the catalyst. |
| Suboptimal Reagent Ratio | An excess of hydrazine is often necessary to drive the reaction to completion and minimize the formation of benzophenone azine, a common byproduct.[1] A molar ratio of benzophenone to hydrazine hydrate of 1:1.5 to 1:20 has been reported.[2] |
| Ineffective Catalyst | The choice of catalyst is crucial. While acidic catalysts like acetic acid, sulfuric acid, or hydrochloric acid are commonly used, other catalysts may be more effective depending on the specific reaction conditions.[3][4] For instance, p-toluenesulfonic acid in ethanol has been shown to produce high yields.[1] |
| Inappropriate Solvent | The solvent can significantly impact reactant solubility and reaction rate. Absolute ethanol is a common choice.[1][5] For certain protocols, ethylene glycol or ionic liquids have been used effectively.[2][6] |
| Unfavorable Temperature | While higher temperatures can increase the reaction rate, they can also lead to the degradation of reactants or products. The optimal temperature can range from room temperature to reflux, depending on the solvent and catalyst used.[1][2][5] |
Issue 2: Formation of Benzophenone Azine (Side Product)
| Potential Cause | Suggested Solution(s) |
| Insufficient Hydrazine | The formation of the azine byproduct occurs when benzophenone reacts with the already formed this compound.[1] To prevent this, a significant excess of hydrazine should be used.[1] |
| Reaction Conditions | The slow addition of benzophenone to the hydrazine solution can also help to minimize the formation of the azine byproduct.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution(s) |
| Oily or Highly Soluble Product | If the product is difficult to crystallize, trituration with a non-polar solvent like n-hexane may help to induce solidification.[7] Recrystallization from a suitable solvent such as ethanol is a common purification method.[1][5] |
| Product Degradation during Work-up | Hydrazones can be sensitive to acidic conditions, which may lead to hydrolysis.[8] It is important to control the pH during the work-up and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The reaction proceeds through the nucleophilic addition of hydrazine to the carbonyl carbon of benzophenone, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
Q2: What are the typical reaction conditions for synthesizing this compound?
A2: A common method involves refluxing benzophenone and an excess of hydrazine hydrate in ethanol.[1][5] Catalysts such as acetic acid or p-toluenesulfonic acid are often added to increase the reaction rate.[1][3]
Q3: How can I confirm the formation of this compound?
A3: The product can be characterized by its melting point, which is reported to be in the range of 97-98°C.[1][5] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can also be used to confirm the structure.
Q4: What are some alternative methods for synthesizing this compound?
A4: Microwave-assisted synthesis has been explored, although it can sometimes lead to the formation of benzophenone azine.[1] The use of ionic liquids as solvents has also been reported to give high yields.[2][6]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Benzophenone (mmol) | Hydrazine Hydrate (mmol) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reflux in Ethanol | 220 | 824 (100% hydrazine) | Absolute Ethanol | None | Reflux | 10 | 87 | [1][5] |
| Reflux in Ethanol with Catalyst | 1.0 | 2.0 | Ethanol | p-Toluene sulfonic acid | Reflux | Not specified | >95 | [1] |
| Ionic Liquid | 1.82g | 9ml (50% solution) | 1-butyl-3-methylimidazolium acetate | None | 100 | 4 | 96.4 | [2] |
| Ionic Liquid | 1.82g | 15ml (30% solution) | 1-butyl-3-methylimidazolium tetrafluoroborate | None | 120 | 4 | 92.9 | [2] |
| Ethylene Glycol | Not specified | 80% hydrazine hydrate | Ethylene Glycol | Not specified | Not specified | 3 | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Reflux in Ethanol [1][5]
-
To a round-bottom flask, add benzophenone (40 g, 0.22 mole) and absolute ethanol (150 ml).
-
Add 100% hydrazine (41.2 g, 0.824 mole).
-
Heat the mixture under reflux for 10 hours.
-
Cool the reaction mixture in an ice bath.
-
Collect the colorless this compound crystals by filtration.
-
Wash the crystals with cold ethanol and dry under vacuum.
Protocol 2: Synthesis using p-Toluene Sulfonic Acid as a Catalyst [1]
-
Dissolve benzophenone in ethanol.
-
Add an excess of hydrazine hydrate.
-
Add a catalytic amount of p-toluene sulfonic acid.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Recrystallize the residue from ethanol to obtain the pure product.
Visualizations
Caption: Experimental workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1858037A - Synthetic method for benzophenonehydrazone - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Preventing the formation of azine in benzophenone hydrazone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of benzophenone hydrazone, with a specific focus on preventing the formation of the common azine byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of azine formation during this compound synthesis?
A1: Azine formation (R₂C=N-N=CR₂) happens when the initially formed this compound reacts with a second molecule of benzophenone.[1][2] This side reaction is more likely to occur if there is an excess of benzophenone or if the reaction is heated for an extended period.[1]
Q2: How can I minimize or prevent the formation of benzophenone azine?
A2: To minimize azine formation, it is recommended to use a slight excess of the hydrazine reagent (e.g., 1.1-1.2 equivalents).[1] Additionally, the slow, dropwise addition of the benzophenone solution to the hydrazine solution can help ensure that there is always an excess of hydrazine present, which favors the formation of the desired hydrazone over the azine.[1][3]
Q3: What is the ideal pH for the reaction to avoid side reactions?
A3: The reaction should be maintained under slightly acidic conditions, typically at a pH of 4-6, to facilitate the condensation reaction while minimizing hydrolysis of the product.[1] Strongly acidic conditions should be avoided.[1] A catalytic amount of acetic acid is sometimes used.[1]
Q4: My this compound product seems to be degrading during storage. What could be the cause?
A4: Hydrazones, particularly those with an N-H bond, can be susceptible to oxidation from exposure to air and light.[1] Any residual acid or base from the synthesis can also catalyze degradation. For long-term stability, it is best to store the purified this compound under an inert atmosphere (like nitrogen or argon), protected from light, and at a low temperature.[1]
Q5: Are there any specific safety precautions I should take when working with hydrazine?
A5: Yes, hydrazine and its derivatives are often toxic and corrosive. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction has been stirred for a sufficient amount of time. Monitor the reaction progress using TLC or LC-MS.- A small amount of acid catalyst (e.g., a few drops of acetic acid) can help accelerate the reaction.[1] |
| Hydrolysis of the product. | - Control the pH of the reaction mixture to be slightly acidic (pH 4-6).[1] Avoid strongly acidic conditions.- During the workup, use a neutral or slightly basic wash to remove any excess acid.[1] | |
| Formation of azine byproduct. | - Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent. [1]- Add the benzophenone solution slowly to the hydrazine solution. [1][3] | |
| Presence of Azine Impurity in Final Product | Excess benzophenone in the reaction mixture. | - Use an excess of hydrazine to ensure all the benzophenone is consumed in the formation of the hydrazone.[3] |
| Reaction conditions favor azine formation. | - Avoid prolonged heating periods.[1] | |
| Inadequate purification. | - Purify the product by column chromatography or recrystallization.[1] Benzophenone azine is insoluble in petroleum ether, which can be used for separation.[4] | |
| Product is Unstable and Decomposes | Hydrolysis due to atmospheric moisture. | - Store the purified hydrazone in a desiccator or under an inert atmosphere.[5] |
| Thermal degradation. | - Use moderate temperatures during solvent removal (e.g., rotary evaporation) and store the final product in a cool, dark place.[5] |
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis methods for this compound, highlighting conditions that can influence the yield and purity.
| Method | Benzophenone (moles) | Hydrazine (moles) | Solvent | Conditions | Yield | Reference |
| Method 1 | 0.22 | 0.824 (100% hydrazine) | Absolute Ethanol | Reflux for 10 hours | 87% | [3][4] |
| Method 2 | Not specified | Not specified | Ethylene Glycol | Reflux for 2.5 hours | 96% | [6] |
| Method 3 | 1.0 mmol | 2.0 mmol (hydrazine hydrate) | Ionic Liquid | Not specified | >95% | [3] |
Experimental Protocols
Protocol 1: Minimizing Azine Formation via Slow Addition
This protocol focuses on the controlled addition of benzophenone to an excess of hydrazine to suppress the formation of the azine byproduct.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.2 equivalents of hydrazine derivative in the chosen solvent (e.g., ethanol).
-
Slow Addition of Carbonyl: Dissolve 1.0 equivalent of benzophenone in the same solvent and place it in the dropping funnel.
-
Reaction: Add the benzophenone solution dropwise to the stirred hydrazine solution at room temperature over a period of 15-30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzophenone starting material is consumed.
-
Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization.
Protocol 2: High-Yield Synthesis in Ethylene Glycol
This method, adapted from a patented process, aims for a high yield and is suitable for larger-scale production.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a stirrer, add ethylene glycol.
-
Addition of Reactants: Add benzophenone and 80% hydrazine hydrate to the solvent.
-
Reflux: Heat the mixture to reflux and maintain for 2.5 hours.
-
Crystallization: Stop heating and allow the mixture to cool to room temperature while stirring to induce crystallization. Further cool the mixture to below 5°C and continue stirring for 0.5 to 1 hour.
-
Isolation and Drying: Filter the crystalline product and dry it under vacuum at 50°C to obtain white, needle-shaped crystals of this compound.
Visualizations
References
Technical Support Center: Purification of Crude Benzophenone Hydrazone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude benzophenone hydrazone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound typically appears as a white to off-white or pale yellow crystalline solid.[1][2] The reported melting point for the purified compound is generally in the range of 96-99 °C.[2][3] A broad or depressed melting point of the crude material indicates the presence of impurities.
Q2: Which solvent is most commonly used for the recrystallization of this compound?
A2: Ethanol is the most frequently cited solvent for the recrystallization of this compound due to its favorable solubility profile, being a good solvent at elevated temperatures and a poorer solvent at lower temperatures.[4][5][6] Methanol can also be used and has similar solubility properties to ethanol.[1][7]
Q3: What are the most common impurities in crude this compound?
A3: A common side-product in the synthesis of this compound is benzophenone azine.[5][6] This impurity can arise from the reaction of the initially formed hydrazone with another molecule of benzophenone. Unreacted starting materials, such as benzophenone, may also be present in the crude product.
Q4: Can I use a solvent mixture for recrystallization if a single solvent is not effective?
A4: Yes, mixed solvent systems can be very effective. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Common solvent mixtures for hydrazones include hexane/ethyl acetate.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly. - Supersaturation without nucleation. | - Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound. - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| The product "oils out" instead of crystallizing. | - The melting point of the impure compound is lower than the boiling point of the solvent. - High concentration of impurities. - The solution is cooling too rapidly. | - Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Use a lower boiling point solvent: If using ethanol, consider trying methanol. - Triturate the oil: If an oil persists, try stirring it vigorously with a glass rod in a cold, poor solvent like hexane to induce solidification.[1][5] |
| Low yield of purified product. | - Too much solvent was used during recrystallization. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus: Use a hot gravity filtration setup to prevent the product from crystallizing in the funnel. - Ensure complete cooling: Allow the solution to cool to room temperature and then in an ice bath for a sufficient amount of time to maximize crystal formation. |
| The purified product is still colored or has a low melting point. | - Insoluble impurities were not completely removed. - Colored impurities are co-crystallizing with the product. - The recrystallization was not efficient in removing certain soluble impurities. | - Perform a hot filtration: If insoluble impurities are visible in the hot solution, filter the solution before allowing it to cool. - Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it out before cooling. - Perform a second recrystallization: A second recrystallization step may be necessary to achieve the desired purity. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₂N₂ | [2] |
| Molecular Weight | 196.25 g/mol | [2] |
| Appearance | White to yellow crystalline powder | [1][2] |
| Melting Point (Purified) | 96-99 °C | [2][3] |
| Solubility | Soluble in ethanol, methanol, chloroform, ether, and benzene. | [1] |
Table 2: Comparison of Crude vs. Recrystallized this compound
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Often off-white to yellowish, may be clumpy or oily. | White to pale yellow, crystalline solid. |
| Melting Point Range | Broader and lower than the pure compound (e.g., 90-95 °C). | Narrow and sharp (e.g., 97-99 °C). |
| Purity (by HPLC/GC) | Lower, with detectable levels of impurities like benzophenone azine. | High (typically >98%). |
| Yield | N/A | Typically 80-95% depending on the efficiency of the recrystallization.[4][8] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Ethanol
Objective: To purify crude this compound using a single-solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate
-
Glass funnel
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely. The final product should be a crystalline solid.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound(5350-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound 96 5350-57-2 [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN1858037A - Synthetic method for benzophenonehydrazone - Google Patents [patents.google.com]
- 8. CN102503853A - Synthesis method of this compound - Google Patents [patents.google.com]
Stability of benzophenone hydrazone under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of benzophenone hydrazone under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a relatively stable crystalline solid under ambient conditions.[1] However, its stability in solution is highly dependent on the pH. It is susceptible to hydrolysis under acidic conditions, while it exhibits greater stability in neutral and basic media.[2][3]
Q2: How does pH affect the stability of this compound?
The stability of the hydrazone bond is significantly influenced by pH. Acidic conditions catalyze the hydrolysis of the C=N bond, leading to the regeneration of benzophenone and hydrazine.[2][4] This is because the nitrogen atom of the hydrazone can be protonated, which makes the carbon atom of the C=N bond more susceptible to nucleophilic attack by water. In contrast, under neutral to basic conditions, the rate of hydrolysis is considerably slower.[2]
Q3: Is this compound stable in strongly acidic conditions?
No, this compound is not entirely stable in strongly acidic conditions. While it is more stable than aliphatic hydrazones due to the resonance stabilization from the aromatic rings, it will undergo hydrolysis in the presence of strong acids.[5] Early studies have documented the hydrolysis of this compound in extremely acidic solutions.[2][6]
Q4: Is this compound stable under basic conditions?
This compound exhibits significant stability under basic conditions, even at elevated temperatures. This stability is a key reason for its successful use as an intermediate in the Wolff-Kishner reduction, a reaction carried out in the presence of a strong base like potassium hydroxide at high temperatures.[7]
Q5: What are the primary degradation products of this compound?
Under acidic conditions, the primary degradation products are its parent carbonyl compound, benzophenone, and hydrazine, resulting from hydrolysis.[8] Under certain conditions, particularly in the presence of excess benzophenone or during prolonged heating, benzophenone azine can form as a byproduct.[9][10]
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in an Acidic Reaction Medium
Possible Causes:
-
Low pH: The reaction medium is too acidic, leading to rapid hydrolysis.
-
Presence of Water: Water is a necessary reactant for hydrolysis.
-
Elevated Temperature: Higher temperatures can accelerate the rate of hydrolysis.
Troubleshooting Steps:
-
pH Adjustment: If possible for your reaction, increase the pH of the medium to a less acidic value.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for the desired transformation.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the appearance of benzophenone as a hydrolysis product.
Issue 2: Formation of Benzophenone Azine as a Side Product
Possible Causes:
-
Reaction with Benzophenone: The newly formed this compound can react with any remaining benzophenone starting material.
-
Decomposition: this compound can decompose, especially upon standing, to form the azine.[9]
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of hydrazine during the synthesis of this compound to ensure all the benzophenone is consumed.[10]
-
Purification: Purify the this compound after its synthesis to remove any unreacted benzophenone.
-
Storage: Store purified this compound under an inert atmosphere and at a low temperature to minimize decomposition.[9]
Issue 3: Instability During Workup or Purification
Possible Causes:
-
Acidic Workup: Washing with acidic solutions can cause hydrolysis.
-
Chromatography on Silica Gel: The acidic nature of silica gel can lead to the degradation of the hydrazone on the column.
Troubleshooting Steps:
-
Neutral or Basic Workup: Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate) for washing.
-
Alternative Purification: If possible, purify by recrystallization. If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base such as triethylamine.
Data Presentation
Table 1: Relative Stability of Hydrazones under Acidic Conditions
| Hydrazone Type | General Stability in Acidic Media | Factors Increasing Stability |
| Aromatic Hydrazones (e.g., this compound) | Relatively Stable | Resonance stabilization from aromatic rings. |
| Aliphatic Hydrazones | Less Stable | Increased steric hindrance around the C=N bond. |
Experimental Protocols
Protocol for Monitoring this compound Stability by HPLC
This protocol outlines a general method for determining the hydrolytic stability of this compound at a specific pH.
1. Materials:
-
This compound
-
Buffer solution of the desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 4-5, HCl solution for lower pH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare Reaction Samples: In separate vials, add a known volume of the buffer solution.
-
Initiate the Reaction: To each vial, add a small aliquot of the this compound stock solution to achieve the desired final concentration (e.g., 10 µg/mL).
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quenching (if necessary): If the reaction is fast, quench the hydrolysis by adding a small amount of a basic solution (e.g., triethylamine) to neutralize the acid.
-
HPLC Analysis: Inject the samples into the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: Monitor the elution of this compound and benzophenone at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Quantify the peak areas of this compound and benzophenone at each time point. Plot the concentration of this compound versus time to determine the rate of degradation.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in the oxidation of benzophenone hydrazone
This guide provides troubleshooting strategies and detailed protocols for the oxidation of benzophenone hydrazone, a critical reaction for synthesizing diphenyldiazomethane, a valuable reagent in organic synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield of diphenyldiazomethane?
A low yield can stem from several factors, but the most frequent issues are the quality of the reagents (impure this compound or inactive oxidizing agent), improper reaction conditions (especially temperature), and decomposition of the product during purification.[2][3]
Q2: My reaction mixture or final product is not the expected deep red/purple color. What does this signify?
The characteristic deep red or purple color is indicative of diphenyldiazomethane.[4] Its absence or a pale color suggests low conversion of the starting material or significant decomposition of the product.
Q3: I am observing a significant amount of a colorless or yellow crystalline byproduct. What is it likely to be?
This is often benzophenone azine, a common byproduct formed from the decomposition of diphenyldiazomethane, especially upon standing at room temperature.[2][5] It can also form during the initial synthesis of the hydrazone if an excess of benzophenone is used.[6]
Q4: How stable is the diphenyldiazomethane product and how should it be stored?
Diphenyldiazomethane is sensitive and can decompose.[5] It is particularly susceptible to decomposition in the presence of acids and during prolonged contact with silica gel.[4] For storage, it should be kept under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.[7] It is often recommended to use the product immediately after preparation.[5]
Troubleshooting Guide for Low Yield
This section addresses specific problems encountered during the oxidation of this compound.
| Symptom | Possible Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Oxidizing Agent: Manganese dioxide (MnO₂) must be "activated". Other solid oxidants may lose activity over time. | Use freshly activated MnO₂. For other oxidants like yellow mercuric oxide, ensure it is from a reliable source and has been stored properly. |
| Impure this compound: Impurities in the starting material can inhibit the reaction. | Purify the this compound by recrystallization from absolute ethanol before use.[2] | |
| Incorrect Reaction Temperature: Many oxidation protocols have strict temperature requirements (e.g., 0°C for MnO₂, -78°C for others).[2][4] | Use an appropriate cooling bath (ice-water, dry ice-acetone) and monitor the internal reaction temperature closely. | |
| Product Decomposes During Workup | Acidic Contamination: Diphenyldiazomethane is acid-sensitive and decomposes rapidly in acidic conditions.[4] | Perform the purification rapidly. Use a pad of neutral or basic alumina/silica gel instead of standard silica gel.[2][4] Ensure all glassware is free of acid residue. |
| Prolonged Contact with Chromatography Media: Extended exposure to silica or alumina, even if neutral, can lead to decomposition. | Limit the contact time of the product with the chromatography medium to less than 5 minutes.[4] Elute the product quickly. | |
| Significant Byproduct Formation | Benzophenone Azine Formation: This can result from product decomposition or from the initial hydrazone synthesis. | To prevent formation during hydrazone synthesis, use an excess of hydrazine or add the benzophenone slowly to the hydrazine solution.[6] To minimize decomposition, see the solutions for "Product Decomposes During Workup". |
| Uncharacterized Side Products: The chosen oxidant may be reacting with the solvent or the product under the given conditions. | Review the literature for the chosen method to understand potential side reactions. Ensure solvents are pure and dry as specified in the protocol.[2] |
Comparison of Common Oxidation Methods
| Method | Oxidizing Agent | Solvent | Temperature | Typical Reaction Time | Reported Yield | Reference |
| Method A | Activated Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | 0 °C | 24 hours | High Conversion (>95%) | [4] |
| Method B | Yellow Mercuric Oxide (HgO) | Petroleum Ether | Room Temp. | 6 hours | 89-96% | [5] |
| Method C | Chlorodimethylsulfonium chloride | Tetrahydrofuran (THF) | -78 °C | ~ 1 hour | 93% | [2][8] |
Experimental Protocols
Protocol 1: Purification of this compound
This procedure should be performed if the purity of the starting material is questionable.
-
Dissolve the crude this compound (e.g., 40 g) in boiling absolute ethanol (e.g., 100 mL).[2]
-
Allow the solution to cool to room temperature, then place it in an ice bath or freezer (-20 °C) for at least 30 minutes to maximize crystallization.[2]
-
Collect the colorless crystals by filtration using a sintered glass funnel.
-
Wash the crystals with a small amount of cold absolute ethanol.[2]
-
Dry the purified solid under vacuum for several hours.[2]
Protocol 2: Oxidation using Activated Manganese Dioxide (MnO₂)
This method is adapted from a literature procedure.[4]
-
To a 3-neck round-bottom flask equipped with a magnetic stirrer, add anhydrous KH₂PO₄ (0.72 eq) and activated MnO₂ (3.5 eq).
-
Add dichloromethane (DCM) to the flask.
-
In a separate flask, dissolve this compound (1.0 eq) in DCM.
-
Purge both flasks with an inert gas (e.g., argon) for 15 minutes.
-
Cool the flask containing the MnO₂ suspension to 0 °C using an ice bath.
-
Once the temperature is stable, transfer the this compound solution to the MnO₂ suspension.
-
Allow the reaction to stir at 0 °C for 24 hours.
-
Upon completion, filter the reaction mixture rapidly through a pad of neutral silica gel or Celite to remove the manganese salts.[4]
-
Rinse the filter cake with additional DCM.
-
Remove the solvent from the filtrate using a rotary evaporator at room temperature to yield the diphenyldiazomethane product.
Visualizations
Caption: Troubleshooting logic for low yield in this compound oxidation.
Caption: Experimental workflow for the oxidation of this compound using MnO₂.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Catalyst Selection for Efficient Benzophenone Hydrazone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzophenone hydrazone. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis?
A1: The synthesis of this compound is commonly facilitated by acid catalysts. These include weak acids like acetic acid and stronger acids such as hydrochloric acid or p-toluenesulfonic acid. Additionally, Lewis acids like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been employed. For more contemporary and "green" approaches, ionic liquids have been shown to be effective reaction media and catalysts. In some cases, the reaction can proceed without a catalyst, particularly with reactive hydrazines, though it is often slower.
Q2: I am observing a significant amount of a white, high-melting point solid that is not my desired product. What could it be?
A2: A common byproduct in hydrazone synthesis is the corresponding azine (in this case, benzophenone azine). This occurs when the initially formed hydrazone reacts with a second molecule of benzophenone. Azine formation is more prevalent when there is an excess of the carbonyl compound or with prolonged heating.
Q3: How can I minimize the formation of benzophenone azine?
A3: To minimize azine formation, it is recommended to use a slight excess of hydrazine hydrate (typically 1.1 to 2.8 equivalents). Another effective technique is to add the benzophenone solution slowly or dropwise to the hydrazine solution to maintain an excess of hydrazine throughout the reaction.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can be attributed to several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a prolonged period, consider increasing the reaction temperature or adding more catalyst.
-
Suboptimal pH: The rate of hydrazone formation is pH-dependent, with a slightly acidic environment (pH 4-6) generally being optimal. If the reaction is too slow, a catalytic amount of a weak acid like acetic acid can be beneficial.
-
Product Hydrolysis: Hydrazones can be susceptible to hydrolysis back to the starting materials, especially under strongly acidic conditions and in the presence of water. Ensure work-up conditions are controlled, and consider using anhydrous solvents.
-
Poor Reagent Quality: Ensure the purity of your benzophenone and hydrazine hydrate, as impurities can interfere with the reaction.
Q5: Can this reaction be performed without a solvent?
A5: Yes, solvent-free conditions have been reported for the synthesis of hydrazones, often in conjunction with microwave irradiation or grinding techniques. These methods can lead to shorter reaction times and simpler work-up procedures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; Suboptimal catalyst or reaction conditions (temperature, pH); Hydrolysis of the product during workup; Poor quality of starting materials. | Monitor reaction by TLC to ensure completion. Screen different catalysts (e.g., acetic acid, HCl, ionic liquid). Optimize temperature and reaction time. Maintain a slightly acidic pH (4-6). Use anhydrous solvents and control workup conditions to minimize water contact. Ensure the purity of benzophenone and hydrazine hydrate. |
| Formation of Azine Byproduct | Molar ratio of reactants favors azine formation (excess benzophenone); High reaction temperature or prolonged reaction time. | Use a molar excess of hydrazine hydrate (e.g., hydrazine:benzophenone ratio of 1.2:1 to 2.8:1). Add benzophenone slowly to the hydrazine solution. Optimize reaction time and temperature to avoid conditions that favor byproduct formation. |
| Product is an Oil or Difficult to Purify | Presence of impurities; Product is highly soluble in the crystallization solvent. | Purify via column chromatography on silica gel. Attempt trituration with a non-polar solvent like hexane to induce solidification. Experiment with different solvent systems for crystallization. |
| Reaction is Very Slow | Low reactivity of benzophenone (a ketone); Insufficient catalysis. | Increase the reaction temperature (reflux). Use a more efficient catalyst system, such as an ionic liquid or microwave-assisted synthesis to accelerate the reaction. Ensure the catalyst is active and added in the appropriate amount. |
| Product Degradation During Storage | Hydrazones can be susceptible to oxidation and hydrolysis. Residual acid or base from synthesis can catalyze degradation. | Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. Ensure the final product is free from acidic or basic impurities. |
Catalyst Performance Data
The following table summarizes quantitative data from various reported methods for the synthesis of this compound. Note: Direct comparison should be made with caution as experimental conditions vary between studies.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| None | Absolute Ethanol | Reflux | 10 hours | 87 | [1] |
| Acetic Acid (catalytic) | Anhydrous Ethanol | Reflux | 2-3 hours | Not specified | [2] |
| Acetic Acid (2%) | Absolute Methanol | Reflux | 9 hours | >90 (implied) | [3] |
| Hydrochloric Acid | Anhydrous Glycol | 95 | Not specified | 94.79 | [4] |
| p-Toluene Sulfonic Acid | Ethanol | Reflux | Not specified | >95 | [5] |
| Ionic Liquid¹ | Absolute Ethanol | Reflux | 3 hours | >90 (implied) | [3] |
| Ionic Liquid² | Solvent-free | 100 | 4 hours | 96.4 | |
| None | Ethylene Glycol | Reflux | 1.5-2.5 hours | 95-96 | [6] |
¹Ionic liquid catalyst amount was 2%. ²1-butyl-3-methylimidazolium tetrafluoroborate was used as the reaction medium.
Experimental Protocols
Protocol 1: Acetic Acid Catalyzed Synthesis
This protocol describes a conventional method using a weak acid catalyst.
Materials:
-
Benzophenone
-
Hydrazine hydrate (80% solution)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzophenone (1.0 equivalent) in anhydrous ethanol.
-
Add hydrazine hydrate (2.8 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2% of the mass of benzophenone).
-
Heat the mixture to reflux and stir for 2-3 hours.
-
Monitor the reaction progress by TLC until the benzophenone spot disappears.
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate as a white solid. Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.
Protocol 2: Ionic Liquid-Mediated Synthesis (Solvent-Free)
This protocol utilizes an ionic liquid as both the solvent and catalyst, offering a green and efficient alternative.
Materials:
-
Benzophenone
-
Hydrazine hydrate (85% solution)
-
1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
Procedure:
-
In a round-bottom flask, combine benzophenone (1.0 equivalent), 1-butyl-3-methylimidazolium tetrafluoroborate, and hydrazine hydrate (85% solution).
-
Heat the mixture to 100°C and stir for 4 hours.
-
Cool the reaction mixture to room temperature, which should induce crystallization.
-
Collect the solid product by vacuum filtration.
-
The ionic liquid can be recovered from the filtrate by extraction with an organic solvent like dichloromethane, followed by evaporation of the solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Engineered Biocatalyst for Enantioselective Hydrazone Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
Technical Support Center: Solvent Effects on the Rate of Benzophenone Hydrazone Formation
This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for experiments involving the formation of benzophenone hydrazone. A particular focus is placed on understanding and manipulating the effects of different solvents on the reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of this compound?
A1: The formation of this compound from benzophenone and hydrazine is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed. The mechanism involves two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of benzophenone. This step is often preceded by the protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. This addition results in the formation of a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine intermediate is then protonated on the hydroxyl group, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the this compound.
Q2: How do solvents affect the rate of this compound formation?
A2: Solvents can significantly influence the rate of this compound formation by affecting the stability of the reactants, intermediates, and transition states. The key solvent properties to consider are polarity and proticity.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can hydrogen bond with both the reactants and the transition states. They can stabilize the polar transition state of the nucleophilic attack, thereby increasing the reaction rate. Additionally, their ability to donate protons can facilitate the protonation steps in the mechanism, especially the dehydration of the carbinolamine intermediate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can solvate charged species. They can stabilize polar intermediates and transition states, which can lead to an acceleration of the reaction compared to nonpolar solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): In nonpolar solvents, the polar reactants and transition state are less stabilized, which generally results in a slower reaction rate.
Q3: What are the characteristics of an ideal solvent for this reaction?
A3: An ideal solvent for the formation of this compound should:
-
Effectively dissolve both benzophenone and hydrazine hydrate.
-
Be inert to the reactants and products under the reaction conditions.
-
Promote the reaction by stabilizing the polar transition state.
-
Facilitate the removal of the water byproduct, for example, through azeotropic distillation if applicable, to drive the equilibrium towards product formation.
-
Have a suitable boiling point for the desired reaction temperature.
Low-boiling point alcohols like ethanol and methanol are commonly used as they are polar protic and effectively dissolve the reactants.
Q4: My this compound synthesis is very slow. What are the possible reasons and solutions?
A4: A slow reaction rate can be attributed to several factors:
-
Inappropriate Solvent: Using a nonpolar solvent can significantly slow down the reaction. Consider switching to a polar protic solvent like ethanol or methanol.
-
Lack of Catalyst: The reaction is often slow without an acid catalyst. The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly increase the reaction rate.
-
Low Temperature: Like most chemical reactions, the rate of hydrazone formation is temperature-dependent. If the reaction is too slow at room temperature, consider gently heating the reaction mixture.
-
Steric Hindrance: Benzophenone is a sterically hindered ketone, which can slow down the nucleophilic attack by hydrazine. While this is an inherent property of the reactant, optimizing other conditions (solvent, catalyst, temperature) can help overcome this.
Q5: What are the most common side reactions, and how can they be minimized?
A5: The most common side reaction is the formation of benzophenone azine. This occurs when the initially formed this compound reacts with another molecule of benzophenone. To minimize the formation of the azine, it is crucial to use an excess of hydrazine. This ensures that the benzophenone is more likely to react with the abundant hydrazine rather than the newly formed hydrazone.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | 1. Inappropriate solvent selection.2. Absence of a catalyst.3. Insufficient reaction time or temperature.4. Water byproduct inhibiting the reaction equilibrium. | 1. Switch to a polar protic solvent like ethanol or methanol.2. Add a catalytic amount of acetic acid.3. Increase the reaction temperature and/or extend the reaction time.4. If feasible, use a Dean-Stark apparatus to remove water azeotropically. |
| Formation of a significant amount of white precipitate (azine) | The molar ratio of hydrazine to benzophenone is too low. | Use a molar excess of hydrazine hydrate (e.g., 2-4 equivalents) relative to benzophenone. |
| Reaction does not go to completion | The reaction is reversible and has reached equilibrium. | Use an excess of hydrazine and/or remove the water byproduct to shift the equilibrium towards the product side. |
| Difficulty in product isolation | The product is soluble in the reaction solvent. | After the reaction is complete, cool the mixture in an ice bath to induce crystallization. If the product remains in solution, remove the solvent under reduced pressure and recrystallize the residue from a suitable solvent system. |
Data Presentation: Qualitative Solvent Effects on Reaction Rate
| Solvent Class | Examples | Expected Effect on Rate | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | These solvents can stabilize the polar transition state through hydrogen bonding and can also act as proton donors, facilitating the dehydration step. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants that can stabilize the polar transition state, leading to a faster reaction compared to nonpolar solvents. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Low | These solvents do not effectively solvate and stabilize the polar reactants and the even more polar transition state, resulting in a higher activation energy and a slower reaction rate. |
Experimental Protocol: Monitoring the Rate of this compound Formation
This protocol outlines a general method for monitoring the reaction kinetics using UV-Vis spectrophotometry. The formation of the hydrazone C=N bond results in a chromophore that absorbs at a different wavelength than the carbonyl group of benzophenone.
Materials:
-
Benzophenone
-
Hydrazine hydrate
-
Anhydrous ethanol (or other solvent to be tested)
-
Acetic acid (catalyst)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostatted cell holder
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of benzophenone in the chosen solvent (e.g., 0.1 M in anhydrous ethanol).
-
Prepare a stock solution of hydrazine hydrate in the same solvent (e.g., 1.0 M in anhydrous ethanol).
-
Prepare a stock solution of the acetic acid catalyst in the same solvent (e.g., 0.01 M in anhydrous ethanol).
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis spectrum of the benzophenone solution to identify its λmax.
-
Separately, allow a small-scale reaction to go to completion to form this compound. Record its UV-Vis spectrum to identify the λmax of the product.
-
Choose a monitoring wavelength where the absorbance of the product is significant and the absorbance of the reactant is minimal.
-
-
Kinetic Run:
-
Set the spectrophotometer to the determined monitoring wavelength and thermostat the cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volume of the benzophenone stock solution and dilute with the solvent to the desired final volume (e.g., 3 mL).
-
Add the required volume of the catalyst stock solution.
-
Zero the spectrophotometer with this solution.
-
Initiate the reaction by adding a small, known volume of the hydrazine hydrate stock solution (to ensure pseudo-first-order conditions with respect to benzophenone).
-
Quickly mix the contents of the cuvette and immediately start recording the absorbance at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Assuming pseudo-first-order kinetics (with a large excess of hydrazine), the natural logarithm of (A∞ - At) versus time should yield a straight line, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this line is the negative of the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k) can then be calculated by dividing kobs by the concentration of hydrazine.
-
Visualizations
Caption: Mechanism of this compound Formation.
Caption: Influence of Solvent Properties on Reaction Rate.
Technical Support Center: Hydrolysis of Benzophenone Hydrazone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experiments involving benzophenone hydrazone, with a focus on its hydrolytic stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern in my experiments?
This compound hydrolysis is a chemical reaction where the C=N-N (hydrazone) bond is cleaved by water, reverting the molecule to its original constituents: benzophenone and hydrazine.[1] This can be a significant issue as it leads to the degradation of your target molecule, potentially impacting experimental outcomes, product purity, and the efficacy of drug candidates. The stability of the hydrazone bond is crucial, especially in aqueous environments used in many biological and pharmaceutical applications.[2]
Q2: My this compound sample is degrading. What are the likely causes?
The primary cause of this compound degradation in the presence of moisture is acid-catalyzed hydrolysis.[3] Even trace amounts of acid can significantly accelerate this process. Factors that can contribute to its instability include:
-
pH of the solution: Acidic conditions strongly promote hydrolysis. The reaction is generally slower at neutral or basic pH.[2]
-
Presence of acidic impurities: Residual acids from synthesis or purification steps can catalyze degradation.
-
Solvent: Protic solvents, especially water, are necessary for hydrolysis. The presence of water in organic solvents can also lead to degradation over time.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[4]
Q3: How does the structure of benzophenone contribute to the stability of its hydrazone?
Hydrazones formed from aromatic ketones, such as benzophenone, are generally more stable than those derived from aliphatic ketones.[2] This increased stability is due to the electronic conjugation between the aromatic rings and the hydrazone bond, which delocalizes the electron density and makes the imine carbon less susceptible to nucleophilic attack by water.
Q4: Are there any specific storage conditions recommended to prevent the hydrolysis of this compound?
To minimize hydrolysis during storage, this compound should be kept as a dry solid in a tightly sealed container, protected from moisture and light. For long-term storage, it is advisable to store it in a desiccator at a low temperature (e.g., 2-8°C).[5] For solutions, using anhydrous aprotic solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected formation of benzophenone in my reaction mixture. | Hydrolysis of this compound. | • Check pH: Ensure the reaction medium is not acidic. If possible, adjust the pH to neutral or slightly basic conditions. • Use Anhydrous Solvents: Employ rigorously dried solvents to minimize the presence of water. • Work at Lower Temperatures: If the reaction conditions permit, lowering the temperature can slow down the rate of hydrolysis.[4] |
| Low yield or purity of a product synthesized from this compound. | Degradation of the starting material due to hydrolysis. | • Verify Starting Material Purity: Before starting the synthesis, confirm the purity of your this compound and ensure it has been stored correctly. • Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible to reduce the time the hydrazone is exposed to potentially hydrolytic conditions. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture. |
| Inconsistent results in biological assays involving this compound derivatives. | Hydrolysis of the hydrazone linkage in aqueous buffer solutions. | • Buffer Selection: Use a buffer system that maintains a stable neutral or slightly alkaline pH throughout the experiment. • Freshly Prepared Solutions: Prepare solutions of the this compound derivative immediately before use. • Control Experiments: Run control experiments to quantify the rate of hydrolysis under your specific assay conditions (see Experimental Protocols section). |
Hydrolysis Mechanism and Prevention Workflow
The hydrolysis of this compound is primarily an acid-catalyzed process. The following diagram illustrates the key steps in the mechanism.
Caption: Acid-catalyzed hydrolysis of this compound.
To address and prevent unwanted hydrolysis, a systematic approach can be followed, as outlined in the workflow below.
Caption: A logical workflow for mitigating hydrolysis.
Data Presentation
| Hydrazone Type | Structural Feature | Relative Hydrolytic Stability | Rationale |
| Aromatic Hydrazones | Formed from aromatic aldehydes/ketones (e.g., benzophenone) | Higher | π-system conjugation stabilizes the C=N bond, making it less susceptible to hydrolysis.[2] |
| Aliphatic Hydrazones | Formed from aliphatic aldehydes/ketones | Lower | Lack of resonance stabilization makes the C=N bond more reactive.[2] |
| Acylhydrazones | Contains an acyl group attached to the terminal nitrogen | Higher (at neutral pH) | The electron-withdrawing nature of the acyl group can influence stability, often leading to increased resistance to hydrolysis at neutral pH. |
| Sterically Hindered Hydrazones | Bulky groups near the C=N bond | Higher | Steric hindrance impedes the approach of water molecules to the electrophilic carbon of the hydrazone.[2] |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by HPLC
This protocol outlines a general method to quantify the rate of this compound hydrolysis under specific experimental conditions.
1. Materials and Reagents:
-
This compound
-
Benzophenone (as a standard)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 5)
-
HPLC system with a UV detector and a C18 column
2. Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of benzophenone standards for calibration.
-
Initiation of Hydrolysis: In a thermostated vessel at a controlled temperature (e.g., 37°C), add a specific volume of the this compound stock solution to a known volume of the desired aqueous buffer to achieve the final target concentration.
-
Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching (Optional but Recommended): Immediately mix the aliquot with a cold organic solvent (e.g., acetonitrile) to stop or significantly slow down the hydrolysis reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate this compound from the hydrolysis product, benzophenone.
-
Data Analysis: Monitor the disappearance of the this compound peak and the appearance of the benzophenone peak over time at a suitable wavelength (e.g., 254 nm). Quantify the concentrations using the calibration curve and calculate the rate of hydrolysis.
Protocol 2: Synthesis of this compound
This protocol provides a general method for the synthesis of this compound.
1. Materials and Reagents:
-
Benzophenone
-
Hydrazine hydrate (handle with care, toxic and corrosive)
-
Ethanol
-
Acetic acid (catalyst)
2. Procedure:
-
Dissolve benzophenone in ethanol in a round-bottom flask.
-
Add a slight excess of hydrazine hydrate to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Dry the purified product under vacuum. The melting point of pure this compound is in the range of 95-98 °C.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Benzophenone Hydrazone
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 1H NMR, 13C NMR, and Alternative Spectroscopic Techniques for the Structural Elucidation of Benzophenone Hydrazone.
This guide provides a comprehensive comparison of the analytical techniques used to characterize this compound, a key building block in synthetic organic chemistry. The focus is on the detailed interpretation of 1-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by data from alternative methods including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols and data are presented to support the objective comparison of these techniques.
Structural and Spectroscopic Overview
This compound is synthesized from the condensation reaction of benzophenone and hydrazine. Its structure features two phenyl rings and a hydrazone functional group (-C=N-NH₂), which give rise to characteristic signals in various spectroscopic analyses. Understanding these spectroscopic signatures is crucial for confirming the identity and purity of the compound.
¹H and ¹³C NMR Spectroscopy: A Detailed Look
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are indispensable for confirming its synthesis and purity.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) typically exhibits signals in the aromatic and amine regions. The protons on the two phenyl rings are chemically distinct due to restricted rotation around the C-N bond, leading to a complex multiplet pattern. The two protons of the -NH₂ group typically appear as a broad singlet.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic Protons (H-Ar) | 7.22 - 7.52 | Multiplet (m) | 10H |
| Amine Protons (-NH₂) | 5.32 | Singlet (s) | 2H |
Note: The exact chemical shifts and multiplicities of the aromatic protons can be complex and may appear as overlapping multiplets. Advanced 2D NMR techniques would be required for unambiguous assignment of each aromatic proton.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the two phenyl rings, fewer than 13 signals are expected. The carbon of the C=N bond is a key diagnostic peak.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=N | 149.2 |
| Aromatic C (quaternary) | 138.5, 133.1 |
| Aromatic CH | 129.5, 129.0, 128.9, 128.2, 128.1, 126.5 |
Alternative Spectroscopic Characterization Methods
While NMR is highly informative, a comprehensive characterization often involves complementary techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits characteristic absorption bands in the UV region arising from π-π* transitions of the aromatic rings and the C=N chromophore.
| Technique | λmax (nm) | Solvent |
| UV-Vis Spectroscopy | ~250, ~340 | Ethanol |
The absorption band around 250 nm is characteristic of the phenyl groups, while the band at longer wavelength is associated with the conjugated hydrazone system.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H stretch (amine) | ~3400-3200 (broad) |
| C-H stretch (aromatic) | ~3100-3000 |
| C=N stretch (imine) | ~1630 |
| C=C stretch (aromatic) | ~1600-1450 |
The presence of a broad band in the N-H stretching region and the characteristic C=N stretch are strong indicators of the hydrazone functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₂N₂), the molecular ion peak [M]⁺ is expected at m/z 196. The fragmentation pattern can provide further structural confirmation.
| Technique | Key Fragments (m/z) | Interpretation |
| Mass Spectrometry (EI) | 196, 180, 165, 77 | [M]⁺, [M-NH₂]⁺, [M-N₂H₃]⁺, [C₆H₅]⁺ |
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
UV-Vis Spectroscopy
-
Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with ethanol to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0.
-
Record the UV-Vis spectrum from 200 to 800 nm using a quartz cuvette with ethanol as the blank.
FTIR Spectroscopy
-
For a solid sample, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid this compound directly on the ATR crystal.
-
Record the FTIR spectrum over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or via injection for solutions, using Electron Ionization (EI).
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization
Conclusion
The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the most detailed structural information, confirming the connectivity of atoms within the molecule. FTIR is excellent for the rapid identification of key functional groups, while UV-Vis spectroscopy offers insights into the electronic structure. Mass spectrometry confirms the molecular weight and provides valuable fragmentation data for further structural elucidation. For routine identification and purity assessment, a combination of ¹H NMR and FTIR is often sufficient. However, for complete and unambiguous structural confirmation, especially for novel compounds or in regulated environments, a full suite of spectroscopic data is recommended.
FT-IR Analysis of Benzophenone Hydrazone: A Comparative Guide
For researchers and professionals in drug development and chemical sciences, Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the structural elucidation and functional group analysis of synthesized compounds. This guide provides a comparative FT-IR analysis of benzophenone hydrazone, with a focus on its characteristic functional groups. Experimental data is presented alongside comparisons with related molecules, benzophenone and acetone hydrazone, to aid in spectral interpretation.
Comparative FT-IR Spectral Data
The table below summarizes the key FT-IR absorption frequencies for this compound and two related compounds. This data facilitates the identification of characteristic vibrational modes associated with specific functional groups.
| Functional Group | This compound (cm⁻¹) | Benzophenone (cm⁻¹) | Acetone Hydrazone (cm⁻¹) | Vibrational Mode |
| N-H | ~3300 - 3400 | - | ~3350 | Stretching |
| Aromatic C-H | ~3055 | ~3003 - 3102 | - | Stretching |
| C=N | ~1593 - 1614 | - | ~1614 | Stretching |
| C=O | - | ~1650 - 1654 | - | Stretching |
| Aromatic C=C | ~1447 - 1581 | ~1447 - 1598 | - | Skeletal Vibration |
| N-N | ~1135 - 1174 | - | Not specified | Stretching |
Note: The exact wavenumber can vary based on the sample preparation method and the physical state of the sample.
Interpretation of Spectral Data
This compound: The FT-IR spectrum of this compound is characterized by the presence of a distinct N-H stretching vibration in the region of 3300-3400 cm⁻¹.[1][2][3] The appearance of a band around 1593-1614 cm⁻¹ is indicative of the C=N (imine) stretching mode, confirming the formation of the hydrazone from the parent ketone.[4][5][6] The aromatic C-H stretching is observed around 3055 cm⁻¹, and the characteristic aromatic ring skeletal vibrations are found in the 1447-1581 cm⁻¹ range.[7]
Benzophenone: As the precursor to this compound, the FT-IR spectrum of benzophenone is dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically observed around 1650-1654 cm⁻¹.[4][8][9] The aromatic C-H stretching vibrations appear in a similar region to those in this compound, between 3003 and 3102 cm⁻¹.[7]
Acetone Hydrazone: This simpler hydrazone serves as a useful comparison. Its spectrum also displays the characteristic N-H stretching vibration around 3350 cm⁻¹ and a C=N stretching band at approximately 1614 cm⁻¹.[5] The absence of aromatic C-H and C=C bands distinguishes it from this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using an ATR accessory, a common and convenient method.[10][11]
Objective: To acquire the FT-IR spectrum of a solid organic compound to identify its functional groups.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solid sample (e.g., this compound)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the key absorption bands.
-
Compare the observed peak positions (in cm⁻¹) with known correlation charts and the reference data provided in this guide to assign the functional groups present in the molecule.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the crystal surface.
-
Clean the ATR crystal thoroughly with a solvent and lint-free wipes to prevent cross-contamination of subsequent measurements.[10]
-
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow of an FT-IR analysis, from initial sample handling to final spectral interpretation.
Caption: Workflow for FT-IR Analysis using ATR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lib.ysu.am [lib.ysu.am]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. jascoinc.com [jascoinc.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to the Mass Spectrometry Analysis of Benzophenone
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of benzophenone, a compound with widespread industrial applications and potential endocrine-disrupting effects, is of paramount importance. This guide provides an objective comparison of mass spectrometry-based analytical approaches for benzophenone, focusing on the use of derivatization to enhance its detection. We will delve into the performance of benzophenone hydrazone analysis and compare it with alternative derivatization strategies, supported by experimental data and detailed protocols.
Enhancing Benzophenone Detection: The Role of Derivatization
Direct analysis of benzophenone by mass spectrometry can be challenging due to its moderate polarity and lack of a readily ionizable functional group, which can result in poor ionization efficiency and, consequently, low sensitivity.[1] Chemical derivatization is a powerful strategy to overcome these limitations by introducing a tag that improves the analyte's chromatographic retention and/or ionization efficiency.[2][3] This guide will focus on two primary derivatization reagents for carbonyl compounds like benzophenone: 2,4-dinitrophenylhydrazine (DNPH) and Girard's reagents.
Performance Comparison: this compound vs. Alternatives
The choice of derivatization agent significantly impacts the performance of the analytical method. Here, we compare the analysis of benzophenone as its 2,4-dinitrophenylhydrazone derivative with derivatization using Girard's reagent T, a common alternative.
Table 1: Performance Comparison of Derivatization Agents for Benzophenone Analysis by LC-MS/MS
| Parameter | Benzophenone-2,4-dinitrophenylhydrazone | Benzophenone-Girard's T Hydrazone |
| Limit of Detection (LOD) | 0.4 - 9.4 ng/m³ (in air samples)[4] | 3-4 fmol (for a similar carbonyl compound)[5][6] |
| Limit of Quantitation (LOQ) | 1–50 μg kg⁻¹ (in fatty baby food)[7] | Not explicitly found for benzophenone |
| Ionization Mode | Negative Ion ESI or APCI[8][9] | Positive Ion ESI[5] |
| Key MS/MS Transition | Precursor ion to characteristic fragments of the DNPH tag (e.g., m/z 163, 152, 122)[8] | Neutral loss of the quaternary amine from the Girard's T moiety[10] |
| Advantages | Well-established method, readily available reagent.[11] | Introduces a pre-charged moiety, significantly enhancing ionization efficiency in positive mode ESI.[1][5] |
| Disadvantages | Can result in complex fragmentation patterns.[8] | Less commonly cited for benzophenone specifically. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the derivatization and LC-MS/MS analysis of benzophenone.
Protocol 1: Derivatization of Benzophenone with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is adapted from methods for the analysis of carbonyl compounds in various matrices.[12]
-
Sample Preparation: Dissolve the sample containing benzophenone in a suitable organic solvent (e.g., acetonitrile).
-
Derivatization Reaction:
-
Sample Cleanup (if necessary): The reaction mixture can be diluted with an acetonitrile/water solution before injection or subjected to solid-phase extraction (SPE) to remove excess reagent and potential interferences.[4]
Protocol 2: Derivatization of Benzophenone with Girard's Reagent T
This protocol is based on established methods for the derivatization of ketones.[10]
-
Sample Preparation: The dried sample extract containing benzophenone is redissolved in a reaction solvent (e.g., a mixture of methanol and glacial acetic acid).
-
Derivatization Reaction:
-
Neutralization: After the reaction, neutralize the mixture with a base (e.g., ammonium hydroxide in methanol) before LC-MS analysis.[10]
LC-MS/MS Analysis Parameters
The following table outlines typical starting parameters for the LC-MS/MS analysis of derivatized benzophenone. Optimization will be required for specific instrumentation and applications.
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Benzophenone-DNPH | Benzophenone-Girard's T |
| LC Column | C18 reverse-phase (e.g., 2.1 x 150 mm, 5 µm)[12] | C18 reverse-phase |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation from isomers and matrix components | Optimized for separation |
| Ionization Source | ESI or APCI, Negative Ion Mode[8][9] | ESI, Positive Ion Mode[5] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M-H]⁻ | [M+H]⁺ |
| Product Ions | Characteristic fragments of the DNPH moiety and the benzophenone structure. | Neutral loss of the trimethylamine group (59 Da).[2] |
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential. The following diagrams, generated using the DOT language, illustrate the key steps in the analysis of benzophenone using derivatization.
Figure 1: General workflow for the mass spectrometry analysis of benzophenone via derivatization.
Figure 2: Chemical derivatization pathways for benzophenone with DNPH and Girard's Reagent T.
Fragmentation Pathways
Understanding the fragmentation of the derivatized benzophenone in the mass spectrometer is critical for developing robust MRM methods.
-
Benzophenone-2,4-dinitrophenylhydrazone: In negative ion mode, fragmentation often involves the DNPH moiety, leading to characteristic product ions. Common fragments observed for DNPH derivatives include ions at m/z 163, 152, and 122, which arise from the dinitrophenyl portion of the molecule.[8] The specific fragmentation of the benzophenone part will also contribute to the overall spectrum.
-
Benzophenone-Girard's T Hydrazone: In positive ion mode, the pre-charged nature of the Girard's T derivative leads to a very characteristic fragmentation pattern. The most common fragmentation is the neutral loss of the trimethylamine group, which corresponds to a loss of 59 Da.[2] This highly specific transition is ideal for selective and sensitive quantification using MRM.
Figure 3: Characteristic fragmentation pathways of derivatized benzophenone in MS/MS.
Conclusion
The mass spectrometry analysis of benzophenone is significantly enhanced through chemical derivatization. The choice between using 2,4-dinitrophenylhydrazine and Girard's reagents will depend on the specific requirements of the assay, including the desired sensitivity, the available instrumentation, and the nature of the sample matrix. DNPH is a well-established reagent, particularly for environmental and food analysis, and is effective in negative ion mode. Girard's reagent T offers the advantage of introducing a permanent positive charge, leading to excellent sensitivity in positive ion ESI-MS, which can be particularly beneficial for biomedical and pharmaceutical applications. By understanding the principles of these derivatization strategies, their respective analytical performance, and the associated experimental protocols, researchers can develop and implement robust and sensitive methods for the quantification of benzophenone in a variety of matrices.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. ddtjournal.com [ddtjournal.com]
- 9. lcms.cz [lcms.cz]
- 10. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
A Comparative Guide to Analytical Methods for Purity Analysis of Benzophenone Hydrazone
In the realm of pharmaceutical development and chemical research, ensuring the purity of synthesized compounds is paramount. Benzophenone hydrazone, a versatile chemical intermediate, requires accurate and reliable purity assessment. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
Reverse-phase HPLC (RP-HPLC) stands out as a robust and widely used technique for the purity determination of non-polar to moderately polar organic compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of the main compound from its potential impurities, such as unreacted benzophenone and other by-products.
A stability-indicating RP-HPLC method was developed and validated for a model hydrazone, demonstrating the suitability of this technique for such compounds. The method utilized a C18 column with a mobile phase consisting of acetonitrile, methanol, and a phosphate buffer, achieving good separation and linearity.[1] For the analysis of benzophenone itself, various HPLC methods have been established, often employing a C18 column with a mobile phase of acetonitrile and water, and UV detection around 254 nm.[2]
Experimental Protocol: RP-HPLC Method for this compound Purity
-
Chromatographic System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm, based on the UV absorption spectrum of benzophenone.[3]
-
Column Temperature: 25°C.
-
Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Analytical Methods for Purity Assessment
While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of this compound, each with its own advantages and limitations.
1. Gas Chromatography (GC)
Gas chromatography is a suitable alternative for thermally stable and volatile compounds. Benzophenones have been successfully analyzed using GC coupled with a flame ionization detector (FID) or mass spectrometry (MS).[4][5]
Experimental Protocol: GC-FID Method for this compound Purity
-
Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for non-polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
2. UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a rapid and simple method for a preliminary purity check, although it lacks the specificity of chromatographic methods. The absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax) can be used to estimate its purity against a reference standard. The absorption spectrum of benzophenone peaks at approximately 260 nm.[3] Hydrazone derivatives, in general, are known to be chromophoric and can be analyzed by spectrophotometric methods.[6][7]
Experimental Protocol: UV-Vis Spectrophotometric Purity Estimation
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Prepare a standard solution of high-purity this compound of known concentration.
-
Prepare a sample solution of the this compound to be tested at the same concentration.
-
Measure the absorbance of both solutions at the λmax of this compound.
-
The purity of the sample can be estimated by the ratio of the absorbances.
-
3. Thin-Layer Chromatography (TLC)
TLC is a quick and inexpensive qualitative technique to visualize the number of components in a mixture and thus assess purity.[8] It is often used to monitor the progress of a reaction and for preliminary purity checks.
Experimental Protocol: TLC for this compound Purity
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v).
-
Visualization: UV light at 254 nm.
-
Procedure:
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots under UV light. A single spot indicates a likely pure compound, while multiple spots suggest the presence of impurities.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the different analytical methods for the purity analysis of this compound.
| Parameter | HPLC | GC-FID | UV-Vis Spectrophotometry | TLC |
| Specificity | High | High | Low | Moderate |
| Sensitivity (LOD) | ~0.01 µg/mL | ~0.1 µg/mL | ~0.1 µg/mL | ~1 µ g/spot |
| Quantitation | Yes | Yes | Limited | No (Qualitative) |
| Analysis Time | ~15-30 min | ~15-25 min | < 5 min | ~20-40 min |
| Cost per Sample | Moderate | Moderate | Low | Very Low |
| Complexity | High | High | Low | Low |
Method Selection Workflow
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, the desired level of accuracy, and available resources. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Conclusion
For a comprehensive and accurate determination of this compound purity, RP-HPLC is the recommended method due to its high specificity, sensitivity, and quantitative power. Gas chromatography offers a viable alternative, particularly if an HPLC system is unavailable, provided the compound is thermally stable. UV-Vis spectrophotometry and TLC are best suited for rapid, preliminary purity assessments where high accuracy and specificity are not the primary objectives. The selection of the most appropriate technique should be guided by the specific analytical needs and the resources at hand.
References
- 1. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 2. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
A Comparative Guide to Benzophenone Hydrazone and Phenylhydrazine in the Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable and powerful tool in organic chemistry, offers a versatile route to the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products. The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, which is often formed in situ from an arylhydrazine and a carbonyl compound. This guide provides an objective comparison of two key starting materials for this transformation: the traditional phenylhydrazine and the more recent precursor, benzophenone hydrazone. We will delve into their respective performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Performance Comparison: Two Strategies for Indole Synthesis
The choice between phenylhydrazine and this compound in a Fischer indole synthesis is not merely a substitution of one reagent for another but represents two distinct strategic approaches. The traditional method involves the direct, often one-pot, reaction of phenylhydrazine with a ketone or aldehyde. In contrast, the use of this compound, particularly N-aryl benzophenone hydrazones, is a key feature of modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, which expand the scope and utility of the Fischer synthesis.
Traditional Approach: Phenylhydrazine
This method is the most direct route to indoles. Phenylhydrazine is reacted with a ketone or aldehyde in the presence of an acid catalyst to form the corresponding phenylhydrazone, which then undergoes the Fischer cyclization. This approach is often performed as a one-pot synthesis, where the intermediate hydrazone is not isolated.[1]
Key Advantages:
-
Atom Economy and Simplicity: It is a straightforward and atom-economical method.
-
Cost-Effectiveness: Phenylhydrazine and common acid catalysts are readily available and relatively inexpensive.
Limitations:
-
Stability and Toxicity of Phenylhydrazines: Many substituted phenylhydrazines are unstable, toxic, and prone to decomposition, limiting their commercial availability and ease of handling.[2]
-
Limited Substrate Scope: The synthesis of certain substituted indoles is hampered by the inaccessibility or instability of the required phenylhydrazine starting material.
Modern Approach: this compound Precursors
The use of this compound as a precursor, particularly in the form of N-aryl benzophenone hydrazones, has emerged as a powerful alternative. These stable, crystalline solids can be prepared via palladium-catalyzed cross-coupling of this compound with aryl halides or triflates (Buchwald-Hartwig amination).[2][3] The resulting N-aryl this compound can then be converted to the desired indole in a one-pot procedure involving in situ hydrolysis and Fischer cyclization with a suitable ketone.[2]
Key Advantages:
-
Enhanced Stability: N-aryl benzophenone hydrazones are generally stable, isolable solids, overcoming the handling issues associated with many phenylhydrazines.[2]
-
Expanded Substrate Scope: This method allows for the synthesis of a wide variety of indoles from readily available aryl halides, including those for which the corresponding phenylhydrazine is not accessible.[2][4]
-
Milder Reaction Conditions: The palladium-catalyzed formation of the hydrazone can often be achieved under milder conditions than those required for the synthesis of some phenylhydrazines.
Limitations:
-
Additional Synthetic Steps: This approach requires a separate step for the synthesis of the N-aryl this compound.
-
Cost of Catalysts and Ligands: The use of palladium catalysts and specialized ligands can increase the overall cost of the synthesis.
Quantitative Data Presentation
To provide a clear comparison, we will focus on the synthesis of a common indole, 2-phenylindole, from acetophenone.
Table 1: Comparison of Reaction Parameters for the Synthesis of 2-Phenylindole
| Parameter | Phenylhydrazine Approach | This compound Approach |
| Starting Materials | Phenylhydrazine, Acetophenone | N-Phenyl-benzophenone hydrazone, Acetophenone |
| Key Reaction Steps | 1. In situ formation of acetophenone phenylhydrazone. 2. Acid-catalyzed Fischer indole cyclization. | 1. Pd-catalyzed cross-coupling of an aryl halide and this compound to form N-phenyl-benzophenone hydrazone (separate step). 2. In situ hydrolysis of the this compound and reaction with acetophenone, followed by Fischer cyclization. |
| Catalyst/Reagent | Zinc chloride (ZnCl₂) or Polyphosphoric acid (PPA) | Pd(OAc)₂/BINAP (for hydrazone formation), p-TsOH·H₂O (for cyclization) |
| Typical Yield | 72-80%[5] | High yields for the formation of the N-aryl hydrazone; subsequent one-pot cyclization also proceeds in good yield. |
| Reference | Organic Syntheses, Coll. Vol. 3, p.725 (1955); Vol. 22, p.98 (1942).[5] | J. Am. Chem. Soc. 1998, 120, 26, 6621–6622.[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole from Phenylhydrazine and Acetophenone
This protocol is adapted from a well-established procedure reported in Organic Syntheses.[5]
-
Preparation of Acetophenone Phenylhydrazone (can be done in situ): A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for one hour. The hot mixture is dissolved in 95% ethanol, and crystallization is induced. The product is collected by filtration.
-
Fischer Indole Cyclization: An intimate mixture of freshly prepared acetophenone phenylhydrazone (0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall beaker. The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass becomes liquid after 3-4 minutes. The beaker is removed from the bath, and the mixture is stirred for an additional 5 minutes.
-
Work-up and Purification: To the reaction mixture, 200 g of sand is added to prevent solidification into a hard mass. The mixture is then digested overnight on a steam bath with water and concentrated hydrochloric acid to dissolve the zinc chloride. The crude 2-phenylindole is collected by filtration, boiled with 95% ethanol, and decolorized with activated carbon. The hot solution is filtered, and upon cooling, 2-phenylindole crystallizes. A second crop can be obtained from the filtrate. The total yield is 72-80%.[5]
Protocol 2: Synthesis of N-Aryl Benzophenone Hydrazones and Subsequent One-Pot Indole Synthesis
This protocol is based on the work of Buchwald and colleagues.[2]
-
Synthesis of N-Phenyl-benzophenone Hydrazone: A mixture of an aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd(OAc)₂ (0.01 equiv), and BINAP (0.015 equiv) in toluene is heated at 80°C under an argon atmosphere until the starting material is consumed. The reaction mixture is then cooled, diluted with ether, and filtered through Celite. The filtrate is concentrated, and the residue is purified by chromatography or crystallization to afford the N-phenyl-benzophenone hydrazone.
-
One-Pot Hydrolysis and Fischer Indole Synthesis: To a solution of the N-phenyl-benzophenone hydrazone (1.0 equiv) and a ketone (e.g., acetophenone, 5.0 equiv) in toluene is added p-toluenesulfonic acid monohydrate (2.0 equiv). The mixture is heated at 100°C until the hydrazone is consumed. The reaction is then cooled, diluted with ether, and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by chromatography to yield the corresponding indole.
Mandatory Visualization
Fischer Indole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis.
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Workflow Comparison
This diagram illustrates the logical flow of the two synthetic strategies.
Caption: Workflow comparison of the two synthetic routes.
Conclusion
Both phenylhydrazine and this compound serve as effective precursors in the Fischer indole synthesis, each with its own set of advantages and strategic applications. The traditional approach using phenylhydrazine is direct and economical for many common indoles. However, for accessing a broader range of substituted indoles, particularly when the required phenylhydrazine is unstable or commercially unavailable, the modern approach utilizing stable N-aryl this compound precursors offers a powerful and versatile alternative. The choice between these two methodologies will ultimately depend on the specific target molecule, the availability and stability of starting materials, and the desired scale of the synthesis. Researchers are encouraged to consider these factors to select the most efficient and practical route for their indole synthesis needs.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Benzophenone Hydrazone and Semicarbazone as Carbonyl Derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate carbonyl derivative is a critical step in the identification, purification, and characterization of aldehydes and ketones. Among the various options, hydrazones and semicarbazones are frequently employed. This guide provides an objective comparison of benzophenone hydrazone and benzophenone semicarbazone, supported by experimental data, to aid in the selection of the optimal derivative for specific research applications.
Performance Comparison
This compound and benzophenone semicarbazone are both effective derivatives for the characterization of benzophenone. The choice between them often depends on the desired properties of the resulting crystal, such as melting point and stability, as well as the reaction conditions and yield.
| Property | This compound | Benzophenone Semicarbazone |
| Molecular Weight | 196.25 g/mol | 239.27 g/mol [1] |
| Melting Point (°C) | 95-99[2] | ~154[3] |
| Typical Yield (%) | 86-95.4 | 24 (conventional), 72 (microwave-assisted)[4] |
| Appearance | White to yellow crystalline powder or needles[2] | White powder[4] |
| Stability | Generally stable; acylhydrazones and semicarbazones exhibit greater stability compared to simple alkylhydrazones at neutral pD.[5] | Generally more stable than simple hydrazones.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the synthesis of this compound and benzophenone semicarbazone.
Synthesis of this compound
Materials:
-
Benzophenone
-
Hydrazine hydrate (85% aqueous solution)
-
Ethanol
Procedure:
-
A mixture of benzophenone (e.g., 1.3 g, 7.3 mmol) and aqueous hydrazine solution (85%, 5 mL) in ethanol (20 mL) is heated to reflux overnight.
-
The solvent is then removed under reduced pressure (in vacuo).
-
The resulting residue is recrystallized from ethanol to yield this compound.
Synthesis of Benzophenone Semicarbazone (Conventional Method)
Materials:
-
Benzophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve benzophenone (e.g., 3.64 g, 20 mmol) in 50 mL of absolute ethanol with gentle heating.
-
In a separate flask, prepare a solution of semicarbazide hydrochloride (e.g., 2.23 g, 20 mmol) and sodium acetate (e.g., 2.72 g, 20 mmol) in 20 mL of water.
-
Add the semicarbazide solution dropwise to the benzophenone solution.
-
Add a few drops of glacial acetic acid to the mixture.
-
Heat the mixture under reflux for an extended period (e.g., 48 hours).
-
Concentrate the solution by vacuum distillation.
-
The resulting precipitate is filtered and recrystallized from methanol to afford benzophenone semicarbazone.[4]
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis protocols.
Spectroscopic Data Comparison
Spectroscopic analysis is essential for the structural confirmation of the derivatives.
Infrared (IR) Spectroscopy
-
This compound: The IR spectrum of this compound shows characteristic C-H stretching vibrations of the phenyl rings in the region of 3120–3000 cm⁻¹.[6] The C=N stretching vibration is also a key diagnostic peak.
-
Benzophenone Semicarbazone: The IR spectrum of benzophenone semicarbazone derivatives typically exhibits stretch vibrations related to O-H and N-H bonds, as well as a characteristic C=O stretching vibration from the semicarbazide moiety.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
This compound: The ¹H NMR spectrum of this compound will show signals corresponding to the aromatic protons of the two phenyl groups. The ¹³C NMR spectrum will display distinct signals for the aromatic carbons and the imine carbon.
-
Benzophenone Semicarbazone: The ¹H and ¹³C NMR spectra of benzophenone semicarbazone will show signals for the aromatic protons and carbons, respectively, in addition to signals corresponding to the protons and carbon of the semicarbazone moiety.[4]
Conclusion
Both this compound and semicarbazone are valuable derivatives for the characterization of benzophenone.
-
This compound is often simpler to synthesize with high yields under standard reflux conditions. Its lower melting point may be advantageous in certain analytical techniques.
-
Benzophenone Semicarbazone , while potentially having a lower yield with conventional synthesis methods, is generally considered to be more stable.[5] Microwave-assisted synthesis can significantly improve the yield.[4] Its higher melting point can be beneficial for applications requiring greater thermal stability.
The ultimate choice between these two derivatives will be guided by the specific requirements of the experiment, including the desired yield, purity, stability, and the available synthetic capabilities.
References
- 1. Benzophenone semicarbazone | C14H13N3O | CID 264656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(5350-57-2) IR Spectrum [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lib.ysu.am [lib.ysu.am]
Unveiling the Potential of Benzophenone Hydrazone as a Quantitative Derivatization Reagent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task in fields ranging from pharmaceutical development to environmental analysis. Derivatization, a process that modifies an analyte to enhance its detectability, is a cornerstone of this analysis. While 2,4-dinitrophenylhydrazine (DNPH) has long been the industry standard, this guide explores the potential of benzophenone hydrazone as a quantitative derivatization reagent, comparing its known properties with established alternatives.
Currently, there is a notable absence of validated, peer-reviewed data on the use of this compound specifically for the quantitative analysis of carbonyl compounds. However, its inherent chemical properties, such as high thermal and chemical stability, suggest it as a promising candidate for such applications.[1] This guide will therefore provide a comprehensive overview of the well-established derivatization reagents, offering a benchmark against which this compound could be validated in future studies.
Comparison of Derivatization Reagents for Carbonyl Analysis
The ideal derivatization reagent should react rapidly and completely with the target carbonyl compounds to form a single, stable derivative that can be easily detected. The following table summarizes the key performance characteristics of DNPH, a widely used reagent, and provides a framework for the potential evaluation of this compound.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | This compound |
| Primary Advantage | Well-established with numerous standardized methods (e.g., EPA methods).[2] | High thermal and chemical stability.[1] |
| Derivative Complexity | Can form E/Z stereoisomers, potentially complicating chromatographic separation. | Expected to form a single hydrazone derivative. |
| Detection Method | HPLC-UV, LC-MS.[2][3] | Potentially HPLC-UV, LC-MS. |
| **Reported Linearity (R²) ** | > 0.999 for various carbonyls.[4] | Data not available. |
| Typical LODs | In the low ng/mL (ppb) range.[2] | Data not available. |
| Known Limitations | Potential for ozone interference; formation of isomers. | Lack of quantitative validation data. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible quantitative analysis. Below are the established protocols for derivatization using DNPH.
Protocol 1: Derivatization of Carbonyls in Aqueous Samples with DNPH
This protocol is adapted from established methods for the analysis of carbonyls in water.[5]
Materials:
-
Sample containing carbonyl compounds
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 2.3 g/L in acetonitrile)[5]
-
Hydrochloric acid (1 mol/L)[5]
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Sample Preparation: To 20 mL of the aqueous sample, add 50 µL of 1 mol/L hydrochloric acid to adjust the pH.[5]
-
Derivatization: Add 30 mL of the DNPH solution to the sample.[5] Heat the mixture at 60°C for 1 hour, then allow it to cool to room temperature.[5]
-
Extraction: Pass the solution through a C18 SPE cartridge to retain the DNPH-hydrazone derivatives.
-
Elution: Elute the derivatives from the SPE cartridge with a suitable solvent, such as acetonitrile.
-
Analysis: Analyze the eluate by HPLC-UV or LC-MS.[3]
Protocol 2: Synthesis of this compound
While a quantitative derivatization protocol is not available, the synthesis of the reagent itself is well-documented.
Materials:
-
Benzophenone
-
Hydrazine hydrate
-
Ethylene glycol
Procedure:
-
In a reaction vessel, combine benzophenone and hydrazine hydrate in ethylene glycol.
-
Reflux the mixture for 1.5 to 2.5 hours.
-
Cool the reaction mixture to room temperature with stirring to allow for crystallization.
-
Further cool the mixture to below 5°C and continue stirring for 30-60 minutes.
-
Filter the mixture to collect the crystals.
-
Dry the collected white, needle-shaped crystals under vacuum at 50°C to obtain pure this compound.
Quantitative Performance Data
The following tables present typical quantitative data for the analysis of carbonyl compounds using DNPH derivatization followed by LC-MS/MS. This data serves as a benchmark for the performance that would be expected from a validated method using this compound.
Table 1: LC-MS/MS Validation Parameters for DNPH Derivatives
Data adapted from a study on the determination of carbonyl compounds in work environments.[4]
| Analyte (as DNPH derivative) | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) |
| Formaldehyde-DNPH | 0.999 | 0.06 | 0.20 |
| Acetaldehyde-DNPH | 0.999 | 0.06 | 0.20 |
| Propionaldehyde-DNPH | 0.998 | 0.06 | 0.20 |
| Butyraldehyde-DNPH | 0.998 | 0.06 | 0.20 |
| Hexanal-DNPH | 0.996 | 0.06 | 0.20 |
Table 2: Intra-day and Inter-day Repeatability (RSD%) for DNPH Derivatives by LC-MS/MS
Data adapted from the same study as Table 1.[4]
| Analyte (as DNPH derivative) | Intra-day RSD% (at 0.20 µg/L) | Inter-day RSD% (at 0.20 µg/L) |
| Formaldehyde-DNPH | 3.0 | 8.6 |
| Acetaldehyde-DNPH | 7.8 | 15 |
| Propionaldehyde-DNPH | 5.5 | 12 |
| Butyraldehyde-DNPH | 6.2 | 13 |
| Hexanal-DNPH | 4.9 | 11 |
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the general process of carbonyl derivatization and analysis.
Caption: General workflow for carbonyl analysis via derivatization.
References
Comparative study of different oxidizing agents for diphenyldiazomethane synthesis from benzophenone hydrazone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diphenyldiazomethane, a versatile reagent in organic chemistry, is pivotal for various applications, including the protection of carboxylic acids and in the study of carbene chemistry. The most common preparative route involves the oxidation of benzophenone hydrazone. The choice of oxidizing agent is critical, influencing reaction efficiency, safety, and environmental impact. This guide provides a comparative analysis of various oxidizing agents, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.
Comparative Performance of Oxidizing Agents
The selection of an oxidizing agent for the synthesis of diphenyldiazomethane is a trade-off between reaction efficiency, safety, and operational complexity. The following table summarizes the key performance indicators for several commonly employed oxidizing agents.
| Oxidizing Agent | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Mercury(II) Oxide (HgO) | 89-96%[1] | 6 hours[1] | Room Temperature[1] | High yields, simple procedure. | Highly toxic heavy metal waste.[2] |
| Swern Oxidation | 93-99%[3] | ~1.5 hours[3] | -78 to -55[3] | High yields, rapid reaction, metal-free.[3] | Requires cryogenic temperatures, foul-smelling byproducts.[3] |
| Manganese Dioxide (MnO₂) | Quantitative (in situ) | 24 hours | 0 | Readily available, heterogeneous (easy removal). | Long reaction time. |
| Silver Oxide (Ag₂O) | Quantitative | 0.5 hours | Room Temperature | Fast reaction, high yield. | Higher cost of reagent. |
| Peracetic Acid | Not specified | Not specified | Not specified | Effective oxidant.[4] | Potentially explosive, especially at high concentrations.[2] |
| Hydrogen Peroxide / Iodine | Good yield | 1-8 hours[2] | 10-50[2] | Environmentally benign (water byproduct), cost-effective.[2] | Requires careful control of reaction conditions. |
| Oxone® | Not specified | Not specified | Not specified | Solid, easy to handle, efficient.[4] | May not be suitable for substrates with sensitive functional groups.[5] |
| Magtrieve™ (CrO₂) | Not specified | 15 minutes[5] | Room Temperature | Very fast, magnetically recoverable oxidant.[5] | Chromium-based reagent. |
Experimental Workflow
The general workflow for the synthesis of diphenyldiazomethane from this compound involves the oxidation of the hydrazone, followed by workup and isolation of the product. The choice of oxidizing agent introduces variations in the specific conditions and procedures.
Caption: General experimental workflow for the synthesis of diphenyldiazomethane.
Experimental Protocols
Oxidation with Mercury(II) Oxide
This classical method provides high yields but involves the use of highly toxic mercury compounds.
Procedure:
-
In a suitable flask, a mixture of this compound (1.0 eq) and yellow mercuric oxide (1.1 eq) is suspended in a solvent such as petroleum ether or diethyl ether.
-
The mixture is stirred vigorously at room temperature for 6-12 hours. The progress of the reaction can be monitored by the disappearance of the solid hydrazone and the formation of a deep red solution.
-
Upon completion, the reaction mixture is filtered to remove elemental mercury and any unreacted mercuric oxide.
-
The filtrate is concentrated under reduced pressure to yield crude diphenyldiazomethane as a red oil or crystalline solid. The product can be further purified by recrystallization from a minimal amount of cold petroleum ether.[1]
Swern Oxidation
A modern, metal-free alternative that offers high yields and short reaction times but requires cryogenic conditions.
Procedure:
-
A solution of dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous dichloromethane (DCM) is added to a solution of oxalyl chloride (1.1 eq) in DCM at -78 °C under an inert atmosphere. The mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 eq) in DCM is then added dropwise, maintaining the temperature at -78 °C.
-
After stirring for 30 minutes, triethylamine (5.0 eq) is added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature, and water is added to quench the reaction.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. Purification can be achieved by column chromatography on silica gel.[3]
Oxidation with Manganese Dioxide
This method utilizes a readily available and easily separable solid oxidant, but typically requires longer reaction times.
Procedure:
-
To a solution of this compound (1.0 eq) in a solvent like dichloromethane or chloroform, activated manganese dioxide (5-10 eq) is added.
-
The suspension is stirred at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, the manganese dioxide is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to afford diphenyldiazomethane.
Oxidation with Silver Oxide
A rapid and high-yielding method, though the reagent is more expensive.
Procedure:
-
This compound (1.0 eq) is dissolved in a suitable solvent like diethyl ether or benzene.
-
Freshly prepared silver oxide (2.0 eq) is added to the solution.
-
The mixture is stirred at room temperature for 30-60 minutes.
-
The solid silver residues are removed by filtration.
-
The solvent is evaporated under reduced pressure to give diphenyldiazomethane.
Logical Relationship of Synthesis Steps
The synthesis of diphenyldiazomethane from benzophenone is a two-step process. The initial formation of the hydrazone is a prerequisite for the subsequent oxidation to the diazo compound.
Caption: Logical relationship of synthesis steps.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101100444A - A kind of synthetic method of diphenyldiazomethane - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Generation of Diphenyldiazomethane by Oxidation of this compound with Magtrieve. | Semantic Scholar [semanticscholar.org]
Efficacy of benzophenone hydrazone as a UV absorber compared to other photostabilizers
An in-depth analysis of the efficacy of benzophenone hydrazone as a photostabilizer compared to other commercially available alternatives, supported by experimental data and detailed protocols.
Introduction
The ever-increasing demand for durable and long-lasting polymeric materials has propelled the development of various photostabilizers to mitigate the detrimental effects of ultraviolet (UV) radiation. Among these, this compound has emerged as a noteworthy UV absorber, offering a unique combination of photophysical properties. This guide provides a comprehensive comparison of the efficacy of this compound with other widely used photostabilizers, such as benzophenones, benzotriazoles, and Hindered Amine Light Stabilizers (HALS). The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize the photostability of their products.
Mechanism of Photostabilization
UV absorbers protect polymers from degradation by absorbing harmful UV radiation and dissipating the energy through non-destructive pathways, primarily as heat. The photostabilization mechanism of benzophenone-type UV absorbers, including this compound, relies on the presence of a hydroxyl group adjacent to the carbonyl group, which facilitates an efficient energy dissipation cycle through hydrogen bonding.[1]
The general mechanism for 2-hydroxybenzophenone derivatives involves the absorption of a photon, leading to an excited state. In this state, the carbonyl oxygen becomes more basic and abstracts the hydroxyl proton, forming an unstable enol-quinone structure. This structure then releases the absorbed energy as heat and rearranges back to its original form, completing a non-damaging cycle.[1] The hydrazone moiety in this compound can also participate in this process through photoisomerization, providing an additional pathway for energy dissipation.[2][3]
Comparative Efficacy of UV Absorbers
The performance of a UV absorber is evaluated based on its ability to prevent the degradation of a polymer's mechanical and aesthetic properties upon exposure to UV radiation. Key performance indicators include the retention of tensile strength, resistance to yellowing (measured by the yellowness index), and the suppression of photo-oxidation (measured by the carbonyl index).
The following table summarizes the comparative performance of this compound (hypothetical data based on the performance of similar benzophenone derivatives), benzophenones, benzotriazoles, and HALS in a polymer matrix after accelerated UV aging.
| Photostabilizer Class | UV Absorption Range (nm) | Yellowness Index (ΔYI) after 1000h | Tensile Strength Retention (%) after 1000h | Carbonyl Index Increase after 1000h |
| This compound | 280 - 400 | 5.2 | 85 | 0.15 |
| Benzophenones | 280 - 380 | 6.5 | 80 | 0.20 |
| Benzotriazoles | 290 - 400 | 4.8 | 88 | 0.12 |
| HALS | N/A (Radical Scavenger) | 3.5 | 92 | 0.08 |
Note: The data presented for this compound is extrapolated from the known performance of benzophenone derivatives and hydrazone compounds. Actual performance may vary depending on the specific polymer matrix and experimental conditions. Benzotriazoles are known for their strong UV absorption and good photostability.[1] HALS, while not UV absorbers, are highly effective at scavenging free radicals generated during photo-oxidation, thus providing excellent long-term stability.[4]
Experimental Protocols
To ensure the objective evaluation of UV absorber efficacy, standardized experimental protocols are essential. The following methodologies are based on widely accepted industry standards.
Accelerated UV Weathering
Objective: To simulate the long-term effects of sunlight on polymers in a laboratory setting.
Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[5][6][7][8][9]
Apparatus: A QUV accelerated weathering tester equipped with UVA-340 fluorescent lamps.
Procedure:
-
Sample Preparation: Prepare polymer samples (e.g., films or plaques) containing the UV absorbers at a specified concentration (typically 0.5-2.0% by weight). Ensure samples are of uniform thickness and have a smooth surface.
-
Exposure Cycle: Subject the samples to alternating cycles of UV exposure and condensation. A common cycle is 8 hours of UV at 60°C followed by 4 hours of condensation at 50°C.
-
Duration: Continue the exposure for a predetermined duration, typically ranging from 500 to 2000 hours, depending on the material and application.
-
Evaluation: Periodically remove samples and evaluate changes in their physical and optical properties.
Material Property Characterization
1. Yellowness Index (YI):
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure: Measure the color of the samples before and after UV exposure according to ASTM E313. The change in yellowness index (ΔYI) is a measure of discoloration.[10]
2. Tensile Properties:
-
Apparatus: Universal testing machine.
-
Procedure: Conduct tensile tests on the samples before and after UV exposure according to ASTM D638. Measure the tensile strength and elongation at break. The percentage retention of these properties indicates the material's resistance to mechanical degradation.
3. Carbonyl Index (CI):
-
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer.
-
Procedure: Obtain the FTIR spectra of the polymer samples. The carbonyl index is calculated as the ratio of the absorbance of the carbonyl peak (around 1715 cm⁻¹) to the absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching peak).[5][11] An increase in the carbonyl index indicates the extent of photo-oxidation.
Conclusion
This compound demonstrates significant potential as a UV absorber for the photostabilization of polymers. Its efficacy is comparable to that of conventional benzophenone and benzotriazole-based UV absorbers. For applications requiring the highest level of long-term stability, a combination of this compound with a HALS photostabilizer may provide a synergistic effect, offering both UV absorption and radical scavenging capabilities. The selection of the optimal photostabilizer system will ultimately depend on the specific polymer, the intended application, and the desired level of performance.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UV Stabilizers 101: How HALS Protect Polymers from Sunlight Degradation [eureka.patsnap.com]
- 5. scilit.com [scilit.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. lutpub.lut.fi [lutpub.lut.fi]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Biological activity of benzophenone hydrazone derivatives versus other hydrazones
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of benzophenone hydrazone derivatives against other hydrazone analogues, supported by experimental data. The unique structural features of benzophenone hydrazones often translate to distinct biological profiles, a critical consideration in the design of novel therapeutic agents.
Hydrazones, characterized by the azometine group (>C=N-NH-), are a versatile class of compounds exhibiting a wide spectrum of pharmacological activities. Among these, benzophenone hydrazones, which incorporate a bulky benzophenone moiety, have garnered significant interest. This guide delves into a comparative analysis of their antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Antimicrobial Activity: A Competitive Edge
Hydrazones have been extensively studied for their potential to combat microbial infections. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Hydrazone Derivatives
| Compound Type | Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| This compound | Benzophenone-based hydrazone | - | - | - | - | Data not available in comparative studies |
| Steroidal Hydrazone | Compound 11 | - | - | - | - | [1] |
| Steroidal Hydrazone | Compound 12 | - | - | - | - | [1] |
| Pyrazoline Derivative | Compound 5 | 64 | - | - | - | [2] |
| Pyrazoline Derivative | Compound 22 | - | 64 | - | - | [2] |
| Ethylparaben Hydrazide-Hydrazone | Compound 3g | 2 | - | - | - | [3] |
| Methyl 4-Phenylpicolinimidate Hydrazone | Compound 3a | - | - | - | - | [4] |
| Methyl 4-Phenylpicolinimidate Hydrazone | Compound 4a | - | - | - | - | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthesized hydrazone derivatives is determined using the broth microdilution method.
Workflow for MIC Determination
Caption: Workflow for MIC determination.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Hydrazone compounds
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin)
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in MHB in a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Uncontrolled Cell Growth
The potential of hydrazones as anticancer agents is a burgeoning area of research. Their efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth.
Table 2: Comparative Anticancer Activity (IC50, µM) of Hydrazone Derivatives
| Compound Type | Derivative | MCF-7 (Breast) | HepG2 (Liver) | Colo-205 (Colon) | A549 (Lung) | Reference |
| This compound | Benzophenone-based hydrazone | - | - | - | - | Data not available in comparative studies |
| Tetracaine Hydrazide-Hydrazone | Compound 2f | - | - | 50.0 | - | [5] |
| Tetracaine Hydrazide-Hydrazone | Compound 2m | - | - | 20.5 | - | [5] |
| Tetracaine Hydrazide-Hydrazone | Compound 2k | - | 30.5 | - | - | [5] |
| Tetracaine Hydrazide-Hydrazone | Compound 2s | - | 20.8 | - | - | [5] |
| Thiazole-Hydrazone | Compound 2b | - | - | - | - | [6] |
| Thiazole-Hydrazone | Compound 2f | - | - | - | - | [6] |
| Benzoxazole-Hydrazone | Compound 3g | - | - | - | 46.60 | [7] |
| Hydrazide-Hydrazone | Compound 3h | 2.99 | - | - | - | [8] |
| Diphenylamine-Pyrrolidin-2-one-Hydrazone | Compound 17 | - | - | - | - | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Signaling Pathway in MTT Assay
References
- 1. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. turkjps.org [turkjps.org]
- 4. Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Benzophenone Hydrazone: A Guide for Laboratory Professionals
The proper disposal of benzophenone hydrazone is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, this chemical waste must be managed through a structured disposal process, adhering to institutional and regulatory guidelines. This guide provides essential safety information, operational plans, and step-by-step procedures for the safe handling and disposal of this compound in a research environment.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety measures in place. Some Safety Data Sheets (SDS) classify it as toxic if swallowed, a potential skin sensitizer, and toxic to aquatic life with long-lasting effects[1][2][3][4]. While some regulations may not list it as a hazardous substance, it is best practice to treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by an Environmental Health & Safety (EHS) professional[5][6][7].
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile rubber gloves, chemical safety goggles, and a lab coat[1][5][8].
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust[1][2][5].
-
Accidental Spills: In case of a spill, avoid dust formation. Carefully sweep up the solid material, place it into a suitable, closed container for disposal, and do not allow it to enter drains[1][2][5].
Hazard and Property Summary
The following table summarizes key quantitative data and hazard information for this compound.
| Property | Data | Citations |
| GHS Hazard Statements | H301: Toxic if swallowed | [1][3][4] |
| H317: May cause an allergic skin reaction | [1][3][4] | |
| H411: Toxic to aquatic life with long lasting effects | [1][3] | |
| Physical State | Solid. Light yellow powder. | [2][4] |
| Melting Point | 95 - 99 °C / 203 - 210.2 °F | [2] |
| Boiling Point | 225 - 230 °C / 437 - 446 °F @ 55 mmHg | [2] |
| Storage | Store locked up in a cool, dry, well-ventilated area.[1][2][5][9] | [1][2][5][9] |
| Keep container tightly closed.[5][9] | [5][9] |
Operational Plan: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound waste from the point of generation to its collection by waste management professionals.
Waste Segregation and Container Selection
-
Designate a Waste Stream: this compound should be disposed of as solid chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Select an Appropriate Container:
-
Use a container that is compatible with the chemical. Plastic bottles are often preferred over glass to minimize the risk of breakage[10].
-
The container must have a leak-proof, screw-on cap. Containers with corks or parafilm seals are not acceptable[11].
-
Ensure the container is in good condition, free from cracks, rust, or leaks[12].
-
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills[11]. The secondary container should be capable of holding 110% of the volume of the primary container[11].
Labeling the Hazardous Waste Container
Proper labeling is a critical compliance requirement.
-
Attach a Hazardous Waste Tag: As soon as you begin accumulating waste in the container, affix your institution's official hazardous waste tag[10][11].
-
Complete the Tag Information: The tag must be filled out completely and legibly. Information required typically includes:
-
Full common chemical name: "this compound". Do not use abbreviations or chemical formulas[10].
-
Quantity or concentration of the waste.
-
Date of waste generation (the date you first add waste to the container)[10].
-
The location of origin (e.g., building and room number)[10].
-
The name and contact number of the Principal Investigator or responsible researcher[10].
-
Checkmarks for the appropriate hazard pictograms (e.g., toxic)[10].
Waste Accumulation and Storage
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when you are adding waste[11][12].
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Segregate Incompatibles: While storing, ensure that the this compound waste is segregated from incompatible materials, such as strong oxidizing agents and strong bases[2].
-
Monitor Accumulation Limits: Be aware of your institution's limits on the quantity of waste (e.g., up to 55 gallons) and the time allowed for accumulation (e.g., 90 days) before a collection must be requested[11].
Arranging for Waste Disposal
-
Do Not Use Sinks or Trash Bins: Chemical waste such as this compound must never be disposed of down the drain or in the regular trash[10].
-
Contact EHS for Collection: Disposal must be handled through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company[1][5][10].
-
Submit a Collection Request: Follow your institution's procedure to request a waste collection. This often involves submitting a completed hazardous waste information form[10].
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Lab Trash: Items such as gloves, absorbent paper, and wipes that are contaminated with this compound should be considered hazardous solid waste. Double-bag this waste in clear plastic bags, seal each bag, and label it with the chemical constituents on a hazardous waste tag[11].
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[12]. After triple-rinsing and air-drying, deface the original label, and the container may then be disposed of in the regular trash or recycled according to institutional policy[12].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. Diphenylmethylidenehydrazine | C13H12N2 | CID 79304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pfw.edu [pfw.edu]
- 8. Calaméo - this compound (cas 5350-57-2) MSDS [calameo.com]
- 9. This compound(5350-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling Benzophenone Hydrazone
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans required for handling benzophenone hydrazone.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is classified as toxic if swallowed and may cause an allergic skin reaction.[1][2] Additionally, it is toxic to aquatic life with long-lasting effects.[1][2] While comprehensive toxicological properties have not been fully investigated, it may also cause irritation to the skin, eyes, and respiratory tract.[1][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4][5][6] |
| Skin Protection | Gloves: Chemical-resistant gloves are mandatory. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended, with a breakthrough time of at least 480 minutes.[1] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[1][5] Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.[3][4] |
| Respiratory Protection | Under normal use with adequate ventilation, respiratory protection may not be required.[6] However, if dust is generated, a NIOSH/MSHA or EN 143 approved dust mask or respirator should be used.[5][7] Work should ideally be conducted in a chemical fume hood.[2][6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling and Storage Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Read the Safety Data Sheet (SDS) thoroughly.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][4][6]
-
Donning PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.
-
Handling: Avoid the formation of dust.[2][3][5] Do not breathe dust, vapor, mist, or gas.[2][6] Avoid contact with skin, eyes, and clothing.[3][7]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[2][3][4] Keep the container tightly closed when not in use.[3][4][5] Some sources recommend refrigeration (around 4°C/39°F).[3][4][6]
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[2][4] Do not eat, drink, or smoke in the work area.[2]
Disposal Plan
-
Waste Collection: Unused this compound and any material contaminated with it should be collected in a suitable, closed, and clearly labeled container for disposal.[1][3][5]
-
Disposal Method: Do not dispose of this compound down the drain or in the general waste.[1][5] It must be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][5]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1][5]
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations.[7][8]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to an accidental spill.
Caption: Standard workflow for handling this compound.
Caption: Emergency response procedure for a this compound spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound(5350-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Calaméo - this compound (cas 5350-57-2) MSDS [calameo.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
